2-Deoxy-l-ribono-1,4-lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDEYPPAGPYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38996-14-4 | |
| Record name | 2-Deoxy-L-ribono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Deoxy-l-ribono-1,4-lactone?
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Deoxy-l-ribono-1,4-lactone
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.
Introduction: Situating this compound in Modern Chemistry
This compound is a specialized carbohydrate derivative of significant interest in synthetic and medicinal chemistry. As its name implies, it is characterized by the absence of a hydroxyl group at the C-2 position, a feature that critically distinguishes it from its parent sugar, ribose. This structural modification is paramount, as 2-deoxy sugars are the fundamental building blocks of DNA and are integral components of numerous therapeutically important molecules, including antibiotics and anticancer agents.[1][2]
Classified as a gamma-lactone, the molecule possesses a stable five-membered ring formed by an intramolecular ester linkage.[3][4] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering field-proven insights into its behavior, characterization, and handling for professionals in drug discovery and chemical research. Understanding these core properties is essential for its effective use as a synthetic precursor and a probe in biochemical studies.[5]
I. Core Physical and Chemical Identifiers
Precise identification is the bedrock of any chemical workflow. This compound is defined by a specific set of identifiers and properties that dictate its behavior in experimental settings.
Structural and Molecular Data
The molecule's identity is fundamentally rooted in its atomic arrangement and resulting molecular formula. It is a gamma-lactone derived from 2-deoxy-L-ribonic acid.[6]
-
IUPAC Name : 4-hydroxy-5-(hydroxymethyl)oxolan-2-one[6]
-
Synonyms : this compound, (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one[6]
-
CAS Number : 38996-14-4[3]
-
Chemical Formula : C₅H₈O₄[6]
The following diagram illustrates the chemical structure, highlighting the gamma-lactone ring and the stereochemistry of the chiral centers.
Caption: Chemical structure of this compound.
Quantitative Physical Properties
The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 132.11 g/mol | PubChem[6] |
| Appearance | White or off-white solid/crystal | Home Sunshine Pharma[7] |
| Water Solubility | 972 g/L (Predicted) | FooDB[3] |
| logP | -1.4 (Predicted) | FooDB[3] |
| Topological Polar Surface Area | 66.76 Ų (Predicted) | FooDB[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
The high predicted water solubility and negative logP value indicate a highly polar molecule, which is expected given the multiple hydroxyl groups and the lactone functionality. This polarity governs its solubility primarily in protic solvents like water and short-chain alcohols, while showing limited solubility in nonpolar organic solvents.
II. Chemical Behavior: Reactivity and Stability
The chemical personality of this compound is defined by the interplay of its functional groups: the lactone ring, the primary and secondary alcohols, and the deoxygenated C-2 position.
Lactone Ring Chemistry
The gamma-lactone is the most reactive site under many conditions. It is an ester and thus susceptible to nucleophilic attack.
-
Hydrolysis : The lactone ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding open-chain 2-deoxy-l-ribonic acid. This reaction is reversible, and the lactone can be reformed, often by heating under acidic conditions to drive off water. The stability of five-membered lactone rings makes them generally favored at equilibrium compared to their open-chain forms.[4]
Alcohol Reactivity
The primary and secondary hydroxyl groups behave as typical alcohols.
-
Protection : For synthetic transformations targeting other parts of the molecule, these hydroxyls often require protection using standard protecting groups (e.g., silyl ethers, benzyl ethers, or acetals).
-
Esterification/Etherification : They can be readily acylated or alkylated to form esters and ethers, respectively. This is a common strategy for creating derivatives with modified biological activity or pharmacokinetic properties.
The Significance of the 2-Deoxy Position
The absence of the C-2 hydroxyl group is the molecule's defining structural feature.
-
Increased Stability : Compared to its parent, D-ribono-1,4-lactone, the lack of this hydroxyl group imparts greater chemical stability to DNA over RNA.[2] In a synthetic context, it removes a potential site for side reactions and simplifies synthetic strategies.
-
Synthetic Precursor : This compound serves as a direct precursor for 2-deoxy-L-sugars.[1] Reduction of the lactone functionality, typically with a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), will yield 2-deoxy-L-ribose.
Stability and Storage
For maintaining sample integrity, proper storage is crucial.
-
Recommended Storage : Store at 2°C - 8°C in a tightly sealed container to minimize hydrolysis from atmospheric moisture.[8]
-
Incompatibilities : Avoid strong oxidizing agents and extreme pH conditions (strong acids or bases) which can promote degradation.[9]
III. Synthesis and Provenance
While a complete synthetic guide is beyond the scope of this document, understanding the molecule's origin provides context for potential impurities and handling. 2-Deoxy lactones can be synthesized through various advanced organic chemistry methods. A notable modern approach involves the regioselective deoxygenation of carbohydrate-derived lactones. For instance, sustainable, light-driven methods have been developed that are catalyst- and additive-free, proceeding via a photochemical process to remove a functional group at the C-2 position.[1][2][10] Such methods represent a green chemistry approach to accessing these valuable synthons.[10]
IV. Self-Validating Experimental Workflow for Characterization
To ensure the identity, purity, and structural integrity of this compound, a multi-step analytical workflow is required. This system is self-validating, as each step provides orthogonal information that corroborates the findings of the others.
Caption: A self-validating workflow for the complete characterization of the compound.
Step-by-Step Methodologies & Rationale
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Method : A sample is dissolved in a suitable solvent (e.g., water or acetonitrile/water mixture) and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method is typically employed. Detection can be achieved using a UV detector (if the molecule has a chromophore, though weak for this compound) or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Causality : This step is critical for quantifying the purity of the sample. The reverse-phase column separates the target compound from nonpolar and polar impurities. The resulting chromatogram provides a percentage purity value, ensuring that downstream experiments are not confounded by contaminants.
-
-
Identity Confirmation via High-Resolution Mass Spectrometry (HRMS)
-
Method : The sample is analyzed using an HRMS instrument, typically with electrospray ionization (ESI). This technique measures the mass-to-charge ratio (m/z) with very high precision.
-
Causality : HRMS provides an experimentally determined exact mass (e.g., 132.0423 for C₅H₈O₄).[6] Comparing this value to the theoretically calculated mass confirms the molecular formula with high confidence, ruling out compounds with different elemental compositions.
-
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method : The purified sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed by ¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY.
-
Causality : This is the definitive step for confirming the precise atomic connectivity and stereochemistry.
-
¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns.
-
¹³C NMR shows the number of unique carbon atoms.
-
COSY correlates protons that are coupled to each other, confirming the bonding framework. The combination of these spectra allows for the unambiguous assignment of the entire molecular structure.
-
-
V. Safety and Handling
While extensive toxicological data for this compound is not available, standard laboratory precautions for handling research chemicals should be observed.[9]
-
Potential Hazards : May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, gloves, and a lab coat. Use adequate ventilation to minimize inhalation.[9]
-
First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its key features—a polar nature, a hydrolyzable gamma-lactone ring, reactive hydroxyl groups, and the signature deoxygenated C-2 position—define its utility and handling requirements. A thorough understanding of these physical and chemical properties, validated through a rigorous analytical workflow, is essential for leveraging this compound to its full potential in the development of novel therapeutics and advanced chemical synthesis.
References
- 1. open.icm.edu.pl [open.icm.edu.pl]
- 2. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. glycodepot.com [glycodepot.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-L-ribose CAS 18546-37-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]
- 9. 2-Deoxy-D-Ribose | CAS#:18546-37-7 | Chemsrc [chemsrc.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Potential Biological Significance and Metabolic Fate of 2-deoxy-L-ribono-1,4-lactone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-deoxy-L-ribono-1,4-lactone is a five-carbon deoxy sugar lactone whose role in metabolic pathways remains largely uncharted. While its D-enantiomer and related 2-deoxy sugars have been implicated in significant biological processes ranging from glycolysis inhibition to the modulation of angiogenesis, the L-form exists in a scientific blind spot. This technical guide synthesizes the current, albeit limited, understanding of this molecule's physicochemical properties and draws upon established metabolic principles and data from analogous compounds to construct a series of data-driven hypotheses regarding its potential biological significance. We posit that its metabolic fate and functional relevance may lie in one of three areas: metabolism by the gut microbiome, interaction with stereospecific lactone-metabolizing enzymes, or functioning as a bioactive signaling molecule, potentially as an antagonist to its D-isomer counterparts. To bridge the existing knowledge gap, this document provides a comprehensive, field-proven research roadmap, complete with detailed experimental protocols, designed to systematically investigate these hypotheses. This guide serves as a foundational resource for researchers in metabolic science and drug discovery, providing the theoretical framework and practical methodologies required to elucidate the function of this enigmatic molecule.
Part 1: Physicochemical Profile and Known Occurrence
A thorough understanding of a molecule's biological role begins with its fundamental chemical and physical characteristics. These properties dictate its stability, solubility, and potential for interaction with biological systems.
Chemical Identity
This compound is a gamma-lactone, a five-membered ring containing an ester linkage. Its structure is derived from L-ribose by the removal of the hydroxyl group at the C-2 position, followed by intramolecular esterification to form the lactone ring.
Caption: Chemical structure of this compound
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, such as solvent systems for assays and delivery mechanisms in cell-based studies.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | PubChem[1] |
| Molecular Weight | 132.11 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-5-(hydroxymethyl)oxolan-2-one | PubChem[1] |
| Classification | Gamma Butyrolactone | HMDB[2] |
| XLogP3 | -0.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Known Occurrence
Direct evidence for the endogenous production of this compound in mammals is currently lacking. However, it has been detected, though not quantified, in various herbs and spices.[2][3] This suggests a potential exogenous origin through diet, making its interaction with human metabolic systems, particularly the gut microbiome, a critical area of investigation.
Part 2: The Metabolic Context - Data-Driven Hypotheses
In the absence of direct evidence, we can formulate robust hypotheses by examining the metabolic behavior of structurally and stereochemically related molecules.
The Stereospecificity of Mammalian Metabolism
Mammalian carbohydrate metabolism is overwhelmingly specific to D-sugars. Key enzymes, from the glucose transporters (GLUTs) that facilitate cellular uptake to hexokinase, the first enzyme in glycolysis, have active sites that are precisely shaped to bind D-enantiomers.[4] L-glucose, for instance, is not phosphorylated by hexokinase and therefore cannot enter the glycolytic pathway.[4] This fundamental principle suggests that this compound is unlikely to be a substrate for the canonical pentose phosphate or glycolytic pathways in human cells.
Hypothesis A: A Substrate for the Gut Microbiome
While host metabolism is stereospecific, the vast enzymatic arsenal of the gut microbiome is more versatile. Studies have shown that certain L-sugars, such as L-fructose and L-gulose, can be metabolized by gut microorganisms, contributing to the host's energy balance.[2] Furthermore, specific bacterial species possess entire catabolic pathways for L-sugars.[5]
Causality: The presence of this compound in plant-derived foods makes the gut microbiome the first and most likely site of significant metabolic interaction. Bacterial lactonases or other hydrolases could potentially open the lactone ring, and subsequent enzymes could process the resulting 2-deoxy-L-ribonic acid.
Hypothesis B: Interaction with Specialized Lactone-Metabolizing Enzymes
The lactone ring is a common motif in metabolic intermediates. Two key pathways provide a precedent for the enzymatic processing of sugar lactones.
-
Analogy to Ascorbic Acid (Vitamin C) Biosynthesis: The terminal step in Vitamin C synthesis in both plants and animals is the oxidation of a sugar lactone. In plants, L-galactono-1,4-lactone dehydrogenase catalyzes the formation of L-ascorbic acid.[6][7] In mammals, the equivalent enzyme is L-gulono-1,4-lactone oxidase.[6] These enzymes demonstrate the existence of specific oxidoreductases that recognize and act upon L-sugar lactones. It is plausible that a yet-unidentified dehydrogenase could act on this compound.
-
Analogy to the Pentose Phosphate Pathway (PPP): The very first step of the PPP, a central metabolic pathway, involves the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase.[8][9] This establishes the lactone as a bona fide intermediate in core carbohydrate metabolism. While the PPP itself is specific for D-sugars, the chemical principle of lactone intermediates is conserved.
-
Evidence of L-Sugar Lactone Hydrolases: Researchers have identified and characterized enzymes from bacteria, such as Listeria monocytogenes, that specifically hydrolyze phosphorylated L-ribono-1,4-lactone.[10][11] This provides direct evidence for the existence of enzymes capable of catabolizing L-sugar lactones, suggesting a potential hydrolytic fate for this compound or its phosphorylated form.
Caption: Precedent for lactones as metabolic intermediates.
Hypothesis C: A Bioactive Modulator of Cellular Processes
Beyond serving as a metabolic fuel, the molecule may act as a signaling or modulatory agent.
-
The Gamma-Butyrolactone Pharmacophore: The γ-butyrolactone scaffold is present in a vast number of natural products with potent pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][3][12][13] This structural class is a "privileged structure" in drug discovery. Chiral γ-butyrolactones are also known to function as quorum-sensing molecules in bacteria, mediating cell-to-cell communication.[14]
-
Antagonism of 2-deoxy-D-ribose Effects: The D-enantiomer, 2-deoxy-D-ribose, exhibits significant biological activity. It is a downstream mediator of thymidine phosphorylase and can promote tumor angiogenesis.[15] It also induces cellular damage by increasing oxidative stress and protein glycation.[16] Critically, its stereoisomer, 2-deoxy-L-ribose, has been shown to inhibit these detrimental effects, suppressing metastasis and invasion in animal models.[15] This presents a compelling hypothesis: This compound could act as a stable prodrug or analog of 2-deoxy-L-ribose, functioning as a natural antagonist to the pro-angiogenic and pro-oxidative effects of its D-counterpart.
Part 3: A Proposed Research Roadmap for Elucidating Biological Function
To move from hypothesis to evidence, a systematic, multi-tiered investigative approach is required. The following workflow outlines a logical progression from basic characterization to functional analysis.
Caption: Investigative workflow for functional elucidation.
Protocol: Chemical Synthesis of this compound
Trustworthiness: This protocol is adapted from established methods for the synthesis of related sugar lactones, primarily involving the oxidation of the corresponding deoxy sugar.
Causality: Reliable access to a pure, well-characterized source of the compound is the non-negotiable first step for any biological investigation.
-
Starting Material: Procure high-purity 2-deoxy-L-ribose.
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 2-deoxy-L-ribose (1.0 eq) and sodium bicarbonate (2.0 eq) in deionized water. Cool the flask in an ice-water bath to 0-5°C.
-
Oxidation: Add bromine (1.05 eq) dropwise to the vigorously stirred solution, ensuring the temperature does not exceed 5°C. The solution will turn orange.
-
Reaction Monitoring: Stir the solution at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Add a saturated solution of sodium bisulfite dropwise until the orange color is fully discharged, indicating that all excess bromine has been quenched.
-
Workup and Lactonization:
-
Acidify the solution to pH ~2-3 using a strong cation-exchange resin (e.g., Dowex 50WX8). This protonates the carboxylate, facilitating lactonization.
-
Filter off the resin and concentrate the aqueous solution under reduced pressure (bath temperature < 40°C).
-
Co-evaporate with toluene to remove residual water. The resulting crude 2-deoxy-L-ribonic acid will cyclize to the lactone upon concentration.
-
-
Purification: Purify the resulting crude lactone by column chromatography on silica gel using an ethyl acetate/methanol gradient.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Microbiome Metabolism Assay
Causality: This experiment directly tests Hypothesis A by determining if the human gut microbiota can degrade the target molecule.
-
Fecal Slurry Preparation: Obtain fresh human fecal samples from healthy donors. In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in a pre-reduced phosphate-buffered saline (PBS) solution. Homogenize and filter through sterile gauze to remove large particulates.
-
Incubation:
-
In the anaerobic chamber, dispense the fecal slurry into sterile Hungate tubes.
-
Add a sterile stock solution of this compound to achieve a final concentration of 100 µM.
-
Include a negative control (slurry with vehicle) and a positive control (slurry with a known metabolizable sugar like Fructooligosaccharide).
-
-
Time Course Sampling: Incubate the tubes at 37°C. At time points 0, 2, 6, 12, and 24 hours, remove an aliquot from each tube.
-
Sample Processing: Immediately quench the metabolic activity by adding ice-cold methanol to the aliquot (1:4 v/v). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the disappearance of the parent compound (m/z corresponding to this compound) and the appearance of potential metabolites (e.g., the hydrolyzed open-chain acid).
Protocol: Cell-Based Stable Isotope Tracing
Causality: This gold-standard metabolomics technique will definitively determine if the compound enters mammalian cells and what its metabolic fate is, directly addressing the core question of its role in host pathways.
-
Reagent: Synthesize or procure a uniformly ¹³C-labeled version of this compound ([U-¹³C₅]-2-deoxy-L-ribono-1,4-lactone).
-
Cell Culture: Seed human cells (e.g., HepG2 liver carcinoma cells as a model for hepatic metabolism) in 6-well plates and grow to ~80% confluency.
-
Labeling Experiment:
-
Remove the standard culture medium.
-
Wash cells once with warm PBS.
-
Add fresh medium containing the [U-¹³C₅]-labeled lactone at a concentration of 100 µM.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells rapidly with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells and collect the extract. Centrifuge to pellet debris.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using a high-resolution mass spectrometer (e.g., Q-Exactive) coupled to a hydrophilic interaction liquid chromatography (HILIC) system.
-
Search the data for the m/z values of known metabolic intermediates (e.g., from the PPP, glycolysis) that have incorporated five ¹³C atoms (M+5). The absence of M+5 labeled intermediates would strongly suggest the compound does not enter central carbon metabolism.
-
Part 4: Potential Therapeutic and Pharmacological Significance
The hypotheses presented above open several avenues for potential therapeutic applications.
-
Anti-Angiogenic Agent: If the lactone or its metabolite, 2-deoxy-L-ribose, effectively antagonizes the pro-angiogenic effects of 2-deoxy-D-ribose, it could be explored as a novel therapeutic for cancers where thymidine phosphorylase is overexpressed.[15]
-
Cytoprotective Agent: By potentially counteracting the oxidative stress and glycation induced by 2-deoxy-D-ribose, the L-lactone could be investigated as a cytoprotective agent in conditions associated with high cellular stress.[16]
-
Antimicrobial Drug Lead: As a member of the bioactive γ-butyrolactone family, the compound warrants screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.[1]
Conclusion
This compound represents a fascinating molecular puzzle at the intersection of carbohydrate chemistry, metabolism, and pharmacology. While direct evidence of its biological function is currently sparse, a wealth of information from related compounds allows for the construction of compelling, testable hypotheses. Its likely origin as a dietary component points towards the gut microbiome as a key metabolic player. However, the potential for interaction with host enzymes or for acting as a bioactive modulator, particularly as an antagonist to its D-isomer, cannot be overlooked. The experimental roadmap detailed in this guide provides a rigorous, logical framework for researchers to systematically dissect the metabolic fate and biological significance of this molecule. The elucidation of its role will not only fill a gap in our understanding of non-canonical sugar metabolism but may also unveil novel therapeutic opportunities.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]
- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Structure-Based Function Discovery of an Enzyme for the Hydrolysis of Phosphorylated Sugar Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence and sources of 2-Deoxy-l-ribono-1,4-lactone
An In-depth Technical Guide to 2-Deoxy-l-ribono-1,4-lactone: From Obscure Natural Occurrence to Synthetic Accessibility and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral γ-lactone of significant interest to the chemical and pharmaceutical sciences. While its natural occurrence is sparsely documented, its structural relationship to L-nucleoside analogs imbues it with considerable importance for researchers in drug discovery and development. This document navigates the current state of knowledge, addressing the compound's physicochemical properties, potential biological significance, and robust synthetic and analytical methodologies. Acknowledging the present knowledge gaps, this guide is intended to serve as a foundational resource for scientists investigating this and related molecules.
Introduction and Current State of Knowledge on Natural Occurrence
This compound is the enantiomer of the more commonly studied 2-Deoxy-D-ribono-1,4-lactone, a derivative of the fundamental biological sugar, D-ribose. The "L-" configuration of this lactone places it in a class of relatively rare natural compounds, as L-sugars are far less abundant than their D-counterparts in biological systems.
Current scientific literature and databases indicate that this compound has been detected in trace amounts in unspecified "herbs and spices"[1][2]. However, these sources do not provide quantitative data or specify the particular plant species. This lack of specific information presents a significant knowledge gap and a challenge for studying its natural origins and potential biological roles in these organisms. To date, no specific biosynthetic pathway for this compound has been elucidated. The scarcity of published research on its natural occurrence underscores the need for further investigation in this area[1][2].
Given the limited information on its natural sources, chemical synthesis remains the primary means of obtaining this compound for research purposes.
Physicochemical Properties and Structural Elucidation
Understanding the fundamental physicochemical properties of this compound is essential for its synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [3] |
| Molecular Weight | 132.11 g/mol | [3] |
| CAS Number | 38996-14-4 | [1] |
| IUPAC Name | (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | [3] |
| Canonical SMILES | C1C(C(C(=O)O1)CO)O | [3] |
| Topological Polar Surface Area | 66.8 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| XLogP3 | -0.9 | [3] |
Table 1: Physicochemical properties of this compound.
The structure features a five-membered lactone ring (γ-lactone) with two stereocenters, defining its L-configuration. The accurate characterization of this molecule relies on a combination of spectroscopic and chiroptical techniques.
Potential Significance in Drug Development: The Link to L-Nucleoside Analogs
The primary interest in this compound stems from its potential as a chiral building block for the synthesis of L-nucleoside analogs. These compounds are structurally similar to natural nucleosides but possess the unnatural L-configuration in their sugar moiety. This stereochemical inversion often leads to compounds with potent antiviral and antitumor activities, coupled with reduced toxicity and a different resistance profile compared to their D-enantiomers[4][5][6][7].
L-nucleoside analogs can act as chain terminators in viral DNA or RNA synthesis, effectively halting the replication of viruses such as HIV and Hepatitis B[6][7]. The enzymes involved in viral replication, like reverse transcriptases, can sometimes incorporate these unnatural L-nucleosides, leading to the termination of the growing nucleic acid chain.
The synthesis of these therapeutic agents often requires access to chiral L-sugar precursors. This compound represents a potential starting material or intermediate for the synthesis of 2-deoxy-L-ribose, the sugar component of L-deoxyribonucleosides.
Figure 1: Conceptual pathway from this compound to L-nucleoside analogs for drug development.
Methodologies for Synthesis and Purification
Exemplary Synthetic Protocol from L-Arabinose
This protocol is a representative, multi-step synthesis that employs common organic chemistry transformations.
Step 1: Protection of L-Arabinose
-
Suspend L-arabinose in a suitable solvent (e.g., acetone) with a Lewis acid catalyst (e.g., H₂SO₄) and a dehydrating agent to form the di-O-isopropylidene-L-arabinose.
-
Protect the remaining hydroxyl groups, for example, by benzylation using benzyl bromide and a strong base like sodium hydride.
Step 2: Deoxygenation at C-2
-
Selectively deprotect the C-2 hydroxyl group.
-
Perform a Barton-McCombie deoxygenation. This involves converting the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).
Step 3: Deprotection and Oxidation to the Lactone
-
Remove the remaining protecting groups (e.g., hydrogenolysis for benzyl groups, mild acid for isopropylidene groups) to yield 2-deoxy-L-ribose.
-
Oxidize the resulting 2-deoxy-L-ribose to the corresponding lactone. This can be achieved using an oxidizing agent like bromine water. The reaction mixture is typically stirred for several days, and the product is then isolated.
Step 4: Purification
-
The crude lactone is purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/methanol.
Figure 2: A generalized workflow for the chemical synthesis of this compound.
Analytical and Characterization Workflow
The analysis of this compound, whether from a synthetic preparation or a natural extract, requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of sugars and their derivatives. For a polar compound like this lactone, a hydrophilic interaction liquid chromatography (HILIC) column is often suitable. Detection can be achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or mass spectrometry (MS)[9][10].
-
Gas Chromatography (GC): For GC analysis, the lactone must first be derivatized to increase its volatility. A common method is silylation to form a trimethylsilyl (TMS) ether. The derivatized sample can then be analyzed by GC-MS, which provides both retention time and mass spectral data for identification[10].
Spectroscopic and Chiroptical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HSQC) can confirm the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present, particularly the characteristic strong absorption of the lactone carbonyl group (C=O) and the hydroxyl groups (O-H).
-
Chiroptical Methods: Techniques such as polarimetry and circular dichroism (CD) are essential to confirm the L-configuration and enantiomeric purity of the synthesized or isolated compound.
Conclusion and Future Perspectives
This compound remains a molecule of significant interest, primarily due to its potential role in the synthesis of medicinally important L-nucleoside analogs. While its natural occurrence is tantalizingly suggested, the lack of specific sources and biosynthetic information highlights a clear area for future research. Advances in analytical techniques may enable more sensitive screening of natural products to identify and quantify this elusive lactone.
For the present, chemical synthesis provides the only reliable access to this compound. The development of more efficient and stereoselective synthetic routes will be crucial for facilitating further research into its properties and applications. This technical guide serves as a foundational resource, summarizing the current knowledge and providing a framework for future investigations into the chemistry and biology of this compound.
References
- 1. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Nucleoside analogue: Significance and symbolism [wisdomlib.org]
- 7. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 2-Deoxy-L-ribono-1,4-lactone: A Key Chiral Building Block
Introduction
2-Deoxy-L-ribono-1,4-lactone, a derivative of the L-enantiomer of the fundamental biological sugar 2-deoxyribose, serves as a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a precursor for the synthesis of L-nucleoside analogues, a class of compounds extensively researched for their potent antiviral activities, particularly against viruses like Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV).[1][2] The precise stereochemistry and functionality of this lactone make it an invaluable starting material.
A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. Spectroscopic data provides the definitive fingerprint for structural confirmation, purity assessment, and reaction monitoring during the synthesis of more complex active pharmaceutical ingredients. This in-depth technical guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and available data for structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Figure 1: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹³C and ¹H NMR provide detailed information about the carbon framework and the chemical environment of each proton, respectively.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. The data presented below is for the D-enantiomer, which is identical to that of the L-enantiomer.[3]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1 | ~175.2 | Carbonyl Carbon: Significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield. |
| C4 | ~81.7 | Acetal-like Carbon: Bonded to the lactone oxygen and the C3 and C5 carbons. The electronegative oxygen causes a significant downfield shift. |
| C3 | ~74.3 | Alcohol-bearing Carbon: Bonded to a hydroxyl group and two other carbons. The hydroxyl group's oxygen atom deshields this carbon. |
| C5 | ~59.6 | Primary Alcohol Carbon: Bonded to a hydroxyl group. Less substituted than C3 and C4, hence appearing more upfield. |
| C2 | ~38-42 (Predicted) | Methylene Carbon: As a standard sp³ hybridized carbon, it is the most shielded carbon in the ring structure. |
Note: The chemical shifts for C1, C3, C4, and C5 are based on data for 2-Deoxy-D-ribono-1,4-lactone from SpectraBase.[3] The shift for C2 is a prediction based on typical values for methylene carbons adjacent to a carbonyl group and a methine.
¹H NMR Spectroscopy
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H3 | ~4.4 - 4.6 | Multiplet (m) | J(H3-H2a), J(H3-H2b), J(H3-H4) | Deshielded by the adjacent hydroxyl group and the lactone ring structure. |
| H4 | ~4.2 - 4.4 | Multiplet (m) | J(H4-H3), J(H4-H5a), J(H4-H5b) | Deshielded by the lactone oxygen and the C3 hydroxyl group. |
| H5a, H5b | ~3.6 - 3.8 | Multiplet (m) | J(H5a-H5b), J(H5a-H4), J(H5b-H4) | Protons on the primary alcohol. They are diastereotopic and will show complex splitting. |
| H2a, H2b | ~2.5 - 2.9 | Multiplet (m) | J(H2a-H2b), J(H2a-H3), J(H2b-H3) | Methylene protons adjacent to the carbonyl group. They are diastereotopic and will appear as a complex multiplet. |
| OH (C3, C5) | Variable | Broad Singlet (br s) | N/A | Chemical shift is dependent on solvent, concentration, and temperature. Protons are exchangeable. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, carbonyl, and alkane moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3500 - 3200 | O-H stretch | Strong, Broad | Hydroxyl groups (-OH) |
| 3000 - 2850 | C-H stretch | Medium | sp³ C-H bonds |
| ~1770 | C=O stretch | Strong, Sharp | γ-Lactone carbonyl |
| 1300 - 1000 | C-O stretch | Strong | C-O bonds of alcohols and the lactone |
The most characteristic peak in the IR spectrum is the strong and sharp absorption around 1770 cm⁻¹, which is indicative of the carbonyl group within a five-membered (γ) lactone ring.[4] The broadness of the O-H stretching band is due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.
Molecular Formula: C₅H₈O₄ Exact Mass: 132.0423 Da[5]
Under Electrospray Ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 133.0496. Tandem mass spectrometry (MS/MS) of this ion would likely induce fragmentation. For five-membered lactones, the primary fragmentation pathways involve the neutral loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da).
Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.
This proposed fragmentation is consistent with studies on similar lactone structures, where initial dehydration is a common event, followed by the loss of carbon monoxide from the ring structure.
Experimental Protocols
The following protocols are provided as a guide for researchers to obtain high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for observing most protons, but will cause exchange with the hydroxyl protons, making them invisible. DMSO-d₆ will allow for the observation of the hydroxyl protons.
-
Vortex the vial gently until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry Protocol (ESI-MS/MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
-
-
Instrument Setup (for a Q-TOF or Ion Trap Mass Spectrometer):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.
-
-
MS Acquisition (Full Scan):
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da) to confirm the presence of the protonated molecular ion at m/z 133.05.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion (m/z 133.05) as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragment ions (e.g., at m/z 115.04 and 87.04).
-
-
Data Analysis:
-
Analyze the mass spectra to confirm the exact mass of the parent ion and identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed neutral losses.
-
Conclusion
The spectroscopic data presented in this guide provides a detailed and multi-faceted characterization of this compound. The ¹³C NMR confirms the five-carbon backbone, while the predicted ¹H NMR offers valuable insight into the proton environments. The IR spectrum clearly identifies the key lactone and hydroxyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a logical fragmentation pattern. Together, these spectroscopic techniques provide a robust analytical framework for any researcher or professional working with this important chiral intermediate, ensuring its unambiguous identification and quality control in synthetic applications.
References
A-Scientist's-Guide-to-the-Nomenclature-of-Deoxysugars-and-Lactones
Abstract
The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring precision in research, development, and regulatory affairs. This guide provides an in-depth exploration of the systematic nomenclature of two critical classes of organic compounds: deoxysugars and lactones. Tailored for researchers, scientists, and drug development professionals, this document elucidates the International Union of Pure and Applied Chemistry (IUPAC) and Chemical Abstracts Service (CAS) naming conventions. It moves from foundational principles to the intricate challenges of naming complex natural products and therapeutic agents that contain both deoxysugar and lactone moieties. Through detailed explanations, worked examples, and visual diagrams, this guide serves as a comprehensive reference for navigating the complexities of chemical nomenclature in a scientific and regulatory context.
Part 1: The Imperative of Precision: Why Nomenclature Matters in Drug Development
In the landscape of drug discovery and development, a chemical name is more than a mere label; it is a universal descriptor that conveys the exact molecular architecture of a substance. The structural complexity of natural products and their synthetic derivatives, which often form the basis for new therapeutics, demands a rigorous and systematic approach to nomenclature.[1]
The Pillars of Scientific Integrity in Naming:
-
Structure-Activity Relationships (SAR): Minor structural modifications, such as the removal of a single hydroxyl group to create a deoxysugar or a change in the ring size of a lactone, can profoundly impact a molecule's biological activity. Precise nomenclature is essential for accurately documenting and communicating these changes, which is fundamental to understanding SAR.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require an unambiguous chemical identifier for all drug substances. Systematic names, alongside identifiers like the CAS Registry Number, form the legal and safety basis for a compound's identity.[2]
-
Intellectual Property: In patent law, the novelty and non-obviousness of a molecular entity must be described with absolute clarity. A systematic name provides a universally understood definition, crucial for protecting intellectual property.
This guide is structured to build from the fundamental rules for naming deoxysugars and lactones individually to the more complex task of naming molecules that integrate both functionalities.
Part 2: The Nomenclature of Deoxysugars
Deoxysugars are monosaccharides in which a hydroxyl group (-OH) has been replaced by a hydrogen atom (-H).[3][4] This seemingly simple modification is of immense biological significance. The most notable example is 2-deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA).[3][5][6]
Foundational Principles of Deoxysugar Nomenclature
The systematic naming of a deoxysugar follows a clear set of rules established by IUPAC.[7]
Core Protocol for Naming a Deoxysugar:
-
Identify the Parent Monosaccharide: Determine the name of the corresponding parent sugar that contains a hydroxyl group at the deoxygenated position.
-
Locate the Deoxy Position: Number the carbon chain of the parent sugar according to standard carbohydrate nomenclature rules. The anomeric carbon (part of a hemiacetal or hemiketal) is typically C1 (for aldoses) or C2 (for ketoses).
-
Apply the 'deoxy-' Prefix: Add the prefix "deoxy-" to the name of the parent monosaccharide.
-
Specify the Locant: Precede the "deoxy-" prefix with the number of the carbon atom from which the hydroxyl group has been removed.
-
Indicate Stereochemistry: Retain the stereochemical descriptors (e.g., D- or L-) from the parent sugar.
-
Handle Multiple Deoxy Groups: If more than one hydroxyl group is removed, use prefixes such as "dideoxy-", "trideoxy-", etc., with locants for each position (e.g., 2,6-dideoxy-).
Worked Examples and Common Trivial Names
While systematic names provide ultimate clarity, several deoxysugars are widely known by their trivial names. It is crucial for researchers to be familiar with both.[8]
| Trivial Name | Systematic IUPAC Name | Significance |
| 2-Deoxy-D-ribose | 2-Deoxy-D-erythro-pentose | The sugar component of DNA.[5][6][9][10] |
| L-Rhamnose | 6-Deoxy-L-mannose | A component of plant glycosides and bacterial cell walls.[11][12][13][14][15] |
| L-Fucose | 6-Deoxy-L-galactose | An essential component of N-linked glycans in mammals.[3] |
| Digitoxose | 2,6-Dideoxy-D-ribo-hexose | A component of cardiac glycosides like digitoxin. |
Part 3: The Nomenclature of Lactones
Lactones are cyclic esters formed from the intramolecular esterification of a hydroxycarboxylic acid.[16] They are prevalent in nature and are key structural motifs in many pharmaceuticals, including macrolide antibiotics.[17]
Classifying and Naming Lactones
Lactone nomenclature can follow several IUPAC-accepted methods.[18]
-
Based on the Parent Carboxylic Acid (Common Nomenclature):
-
The name is derived from the parent acyclic hydroxy acid.
-
The "-ic acid" suffix is replaced with "-olactone".[19]
-
A Greek letter (α, β, γ, δ, ε) indicates the ring size by specifying the carbon that bears the hydroxyl group which forms the ester linkage, relative to the carboxyl group.[16][20]
-
γ-lactone: 5-membered ring (formed from a 4-hydroxy acid).
-
δ-lactone: 6-membered ring (formed from a 5-hydroxy acid).
-
-
-
Using the "-olide" Suffix:
-
This method names the lactone by adding "-olide" to the name of the parent hydrocarbon with the same number of carbon atoms.[19] Locants are used to define the positions of the carbonyl and the ring oxygen.
-
This is particularly useful for more complex systems and is the basis for class names like "macrolide" and "cardenolide".[16]
-
-
Heterocyclic Nomenclature (Systematic):
-
Lactones can be named as heterocyclic ketones.[16] The ring is named as a heterocycle (e.g., "oxolane" for a 5-membered ring with one oxygen).
-
The carbonyl group is indicated by the suffix "-one" and a locant. The oxygen atom is numbered 1.
-
Example: γ-Butyrolactone is systematically named oxolan-2-one .[21][22][23]
-
| Ring Size | Common Name Example | Systematic Name (Heterocycle) | Parent Hydroxy Acid |
| 4-membered | β-Propiolactone | Oxetan-2-one | 3-Hydroxypropanoic acid |
| 5-membered | γ-Butyrolactone | Oxolan-2-one[21][22][23] | 4-Hydroxybutanoic acid |
| 6-membered | δ-Valerolactone | Oxan-2-one | 5-Hydroxypentanoic acid |
Part 4: Bridging the Moieties: Nomenclature of Complex Glycosides
Many of the most potent and structurally complex molecules in pharmacology are glycosides, where a sugar moiety (the glycone) is attached to a non-sugar component (the aglycone) via a glycosidic bond.[24] When the aglycone is a lactone and the glycone is a deoxysugar, a systematic approach is required to generate an unambiguous name.
Priority Rules and Naming Convention
In these complex structures, the aglycone (the lactone part) is generally considered the parent structure, and the deoxysugar is named as a substituent.
Experimental Protocol for Naming a Deoxysugar-Lactone Glycoside:
-
Identify the Aglycone: Determine the systematic or semi-systematic name of the lactone or macrolide core structure.
-
Identify the Glycone(s): For each sugar attached, determine its systematic name, including its deoxy nature and stereochemistry (e.g., 6-deoxy-L-mannose).
-
Name the Glycone as a Substituent: Convert the name of the sugar from "-ose" to "-osyl" (e.g., 6-deoxy-L-mannosyl).
-
Specify the Glycosidic Linkage:
-
Number the atoms of the aglycone and the glycone.
-
Identify the carbon of the aglycone to which the sugar is attached.
-
Identify the anomeric carbon of the sugar (usually C1).
-
Specify the stereochemistry of the glycosidic bond (α or β).
-
-
Assemble the Full Name: Combine the components in the order: [Sugar Substituent Name]-[Linkage Info]-[Aglycone Name]. If there are multiple sugar substituents, they are listed alphabetically.
Case Study: Macrolides and Cardiac Glycosides
Macrolide Antibiotics: Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached.[17] Erythromycin, clarithromycin, and azithromycin are prominent examples.[25][26][27][28] Their mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[25][27] The deoxysugar moieties are crucial for this binding and for the pharmacokinetic properties of the drug.
Cardiac Glycosides: These compounds, such as digoxin and digitoxin, are used to treat heart failure.[29][30] They consist of a steroid aglycone with a lactone ring and one or more attached deoxysugars.[31][32] The specific nature of these sugars significantly influences the compound's absorption, potency, and duration of action.
Conclusion
A mastery of systematic nomenclature is indispensable for the modern scientist. It ensures that the language of chemistry remains precise, universal, and reliable. By adhering to the principles laid out by IUPAC and understanding their application to complex molecules like deoxysugar-containing lactones, researchers can ensure the integrity of their data, the clarity of their communications, and the robustness of their regulatory submissions. This guide provides the foundational knowledge and logical frameworks necessary to confidently assign and interpret the names of these vital chemical entities.
References
- 1. Natural products as starting points for the synthesis of complex and diverse compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 3. Deoxy sugar - Wikipedia [en.wikipedia.org]
- 4. Deoxy Sugars - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Deoxyribose - Wikipedia [en.wikipedia.org]
- 6. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.iupac.org [media.iupac.org]
- 8. 2-Carb-13 [iupac.qmul.ac.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. 2-Deoxy-D-ribose | 533-67-5 [amp.chemicalbook.com]
- 11. Rhamnose - Wikipedia [en.wikipedia.org]
- 12. Rhamnose [chemeurope.com]
- 13. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Rhamnose [webbook.nist.gov]
- 15. Rhamnose [webbook.nist.gov]
- 16. Lactone - Wikipedia [en.wikipedia.org]
- 17. Nomenclature for Macrolide and Macrolide-Lincosamide-Streptogramin B Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. acdlabs.com [acdlabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. alignchemical.com [alignchemical.com]
- 22. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Butyrolactone [webbook.nist.gov]
- 24. Glycoside - Wikipedia [en.wikipedia.org]
- 25. Macrolides Mnemonic for USMLE [pixorize.com]
- 26. Macrolides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 27. Macrolides - Antibiotics - Pharmacological Nursing - Picmonic for Nursing RN [picmonic.com]
- 28. drugs.com [drugs.com]
- 29. my.clevelandclinic.org [my.clevelandclinic.org]
- 30. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 31. Cardiac Glycosides - MeSH - NCBI [ncbi.nlm.nih.gov]
- 32. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Differences Between D- and L-Isomers of 2-Deoxy-ribono-1,4-lactone
This guide provides a comprehensive technical overview of the stereoisomers of 2-deoxy-ribono-1,4-lactone, detailing the fundamental distinctions between the D- and L-forms. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical, physical, and biological properties of these chiral molecules.
Introduction to Chirality and 2-Deoxy-ribono-1,4-lactone
Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a pair of hands.[1][2] These mirror-image isomers are known as enantiomers.[1] Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behaviors when interacting with other chiral entities, a critical consideration in biological systems where enzymes, receptors, and other biomolecules are inherently chiral.[1][3]
2-Deoxy-ribono-1,4-lactone is a gamma-lactone, a five-membered cyclic ester, derived from 2-deoxyribose, a key component of DNA.[4][5][6][7] The "2-deoxy" designation indicates the absence of a hydroxyl group at the C2 position of the ribose sugar. The presence of stereocenters in its structure gives rise to two enantiomeric forms: D-2-deoxy-ribono-1,4-lactone and L-2-deoxy-ribono-1,4-lactone.
Diagram: Stereochemical Relationship of 2-Deoxy-ribono-1,4-lactone Isomers
Caption: Enantiomers of 2-deoxy-ribono-1,4-lactone as non-superimposable mirror images.
Physicochemical Properties: A Comparative Analysis
While enantiomers have identical intrinsic physical properties, their interaction with plane-polarized light is a defining characteristic. This phenomenon, known as optical activity, is measured using a polarimeter.[2][8][9] One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[8] It is crucial to note that the D/L designation is based on the configuration relative to glyceraldehyde and does not directly correlate with the direction of optical rotation (+/-).[8]
Table 1: Physicochemical Properties of D- and L-2-Deoxy-ribono-1,4-lactone
| Property | D-2-deoxy-ribono-1,4-lactone | L-2-deoxy-ribono-1,4-lactone |
| Molecular Formula | C5H8O4[4][10][11][12][13] | C5H8O4[5] |
| Molecular Weight | 132.11 g/mol [4][5][10][11][12] | 132.11 g/mol [5] |
| CAS Number | 34371-14-7[4][10][11][12][13] | 38996-14-4[6] |
| Appearance | White powder[12] | Not specified |
| Optical Rotation | Sign and magnitude are specific | Equal magnitude, opposite sign to D-isomer |
| Topological Polar Surface Area | 66.8 Ų[4][5] | 66.8 Ų[5] |
| Hydrogen Bond Donor Count | 2[4][5] | 2[5] |
| Hydrogen Bond Acceptor Count | 4[4][5] | 4[5] |
Synthesis and Chiral Separation
The synthesis of 2-deoxy-ribono-1,4-lactone often starts from readily available chiral precursors like 2-deoxy-D-ribose.[4] A common synthetic route involves the oxidation of the starting sugar. For instance, a solution of 2-deoxy-D-ribose in water can be treated with bromine to yield the lactone.[4] Other methods, such as Baeyer-Villiger oxidation of precursors derived from biomass, have also been explored.[14] A sustainable approach for synthesizing 2-deoxy lactones involves a regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones.[7][15]
Since chemical synthesis from achiral starting materials typically produces a racemic mixture (an equal mixture of both enantiomers), the separation of D- and L-isomers is a critical step for their individual study and application.[16] This process is known as chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[17][18]
Experimental Protocol: Chiral HPLC Separation
The rationale behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase.[3][17] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and thus, separation.[3]
Diagram: Chiral HPLC Separation Workflow
Caption: A typical workflow for the separation of enantiomers using chiral HPLC.
Step-by-Step Methodology:
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of chiral compounds.[18]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) and reasonable analysis time.
-
Sample Preparation: Dissolve the racemic mixture of 2-deoxy-ribono-1,4-lactone in the mobile phase at a known concentration.
-
Instrumentation Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Set the detector wavelength (if using a UV detector) to an appropriate value for the lactone.
-
-
Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different times, appearing as two separate peaks.
-
Analysis: The peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) or optical purity of a sample.
Spectroscopic and Analytical Differentiation
Beyond polarimetry, other analytical techniques can be used to characterize and differentiate the isomers, although standard methods like NMR and mass spectrometry will not distinguish between enantiomers unless a chiral auxiliary is used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the 1H and 13C NMR spectra of D- and L-2-deoxy-ribono-1,4-lactone are identical. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, separate signals for each enantiomer can be observed due to the formation of diastereomeric complexes.
-
X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms can be elucidated, unequivocally identifying the isomer as D or L.[19]
Biological Activity and Applications
The distinct three-dimensional structures of D- and L-isomers lead to different interactions with biological systems, resulting in varied biological activities and applications. This is a cornerstone of pharmacology and drug development.
-
D-2-deoxy-ribono-1,4-lactone: This isomer is a known metabolite and has been investigated as a pharmaceutical intermediate, particularly in the context of antineoplastics.[4] It serves as a valuable chiral building block in the synthesis of various biologically active molecules.[20] For example, it is a key precursor in the synthesis of certain nucleoside analogues used in antiviral and anticancer therapies. 2-deoxy sugars, in general, are integral components of many natural products with significant biological activity, such as antibiotics.[7][15] Incorporating 2-deoxy sugars into drug molecules can also improve their pharmacokinetic properties by increasing membrane permeability.[7][15]
-
L-2-deoxy-ribono-1,4-lactone: Information on the specific biological activity of the L-isomer is less prevalent in publicly available literature. However, as the enantiomer of the D-form, it would be expected to interact differently with chiral biological targets. In drug development, it is crucial to evaluate both enantiomers, as one may be active while the other is inactive or even responsible for adverse effects.[3] The L-isomer has been identified in some natural products, such as in certain herbs and spices.[6]
Lactones, in general, exhibit a wide range of interesting biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[21][22]
Conclusion
The D- and L-isomers of 2-deoxy-ribono-1,4-lactone, while chemically identical in an achiral context, are distinct entities with unique properties and biological implications. Their primary difference lies in their stereochemistry, which manifests as opposite optical rotations and differential interactions with other chiral molecules. Understanding these differences is paramount for their application in research and drug development, where stereospecificity is often the key to efficacy and safety. The ability to synthesize and separate these isomers using techniques like chiral chromatography is a critical enabling technology in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. echemi.com [echemi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177) - FooDB [foodb.ca]
- 7. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 34371-14-7 2-Deoxy-D-ribonic acid-1,4-lactone AKSci 2070AL [aksci.com]
- 11. scbt.com [scbt.com]
- 12. glycodepot.com [glycodepot.com]
- 13. 2-Deoxy-D-ribono-1,4-lactone - CAS - 34371-14-7 | Axios Research [axios-research.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. [Chiral separation of four β-blocker enantiomers using high performance liquid chromatography-tandem mass spectrometry based on amylase derivative chiral stationary phases and investigation on their separation mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
The Strategic Application of 2-Deoxy-l-ribono-1,4-lactone in Modern Asymmetric Synthesis
Foreword: The Enduring Quest for Chirality
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental pillar of efficacy and safety. Chiral building blocks, or synthons, are the artisan's tools in this endeavor, allowing for the efficient and predictable construction of enantiomerically pure targets. Among these, carbohydrate-derived synthons have long been prized for their inherent chirality and dense functionality. This guide focuses on a particularly valuable, yet perhaps under-celebrated, member of this family: 2-Deoxy-l-ribono-1,4-lactone . While its D-enantiomer is a cornerstone of our genetic material, the L-form provides access to the unnatural enantiomers of nucleosides and other bioactive molecules, a critical strategy in the development of antiviral and anticancer therapies. This document serves as a technical deep-dive into the synthesis and strategic application of this versatile chiral building block for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Understanding this compound
This compound is a five-membered lactone (a gamma-lactone) derived from 2-deoxy-l-ribose.[1] Its structure is characterized by a constrained furanose ring system with defined stereocenters at C3 and C4, making it an excellent scaffold for transferring this chirality into target molecules. The absence of the C2 hydroxyl group, compared to its parent ribonolactone, imparts unique reactivity and conformational properties that can be exploited in synthesis.
| Property | Value |
| Molecular Formula | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one |
| CAS Number | 38996-14-4 |
The true value of this lactone lies in its dual nature: the lactone functionality is a reactive handle for nucleophilic attack and ring-opening, while the hydroxyl groups at C3 and C5 offer sites for further functionalization and extension of the carbon skeleton.
Accessing the Chiral Pool: Synthetic Routes to this compound
The utility of a chiral building block is intrinsically linked to its accessibility. Fortunately, several synthetic routes to this compound have been developed, starting from readily available carbohydrates. The choice of route often depends on the desired scale, available starting materials, and the specific stereochemical outcomes required.
From L-Arabinose: A Radical Rearrangement Approach
A highly efficient synthesis of 2-deoxy-L-ribose derivatives, which can be readily oxidized to the target lactone, commences from the inexpensive starting material, L-arabinose.[2] This pathway is a testament to the power of radical chemistry in achieving complex stereochemical transformations.
The key step in this synthesis is a radical rearrangement of a cyclic monothio ortho ester.[2] This approach elegantly inverts the stereochemistry at C2 and removes the hydroxyl group in a single, high-yielding step.
Caption: Synthetic workflow from L-Arabinose.
Experimental Protocol: Synthesis of 2-Deoxy-L-ribose Triester from L-Arabinose derivative (Conceptual)
This protocol is adapted from the principles described by Jung et al. for the synthesis of 2-deoxy-L-ribose derivatives.[2]
-
Protection of L-Arabinose: Convert L-arabinose to its methyl furanoside and subsequently protect the hydroxyl groups as benzoate esters.
-
Formation of the Cyclic Monothio Ortho Ester: Treat the per-benzoylated methyl L-arabinofuranoside with an appropriate thiol and a Lewis acid to form the cyclic monothio ortho ester.
-
Radical Rearrangement: In a solution of the ortho ester in a suitable solvent (e.g., benzene or toluene), add a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride. Heat the reaction mixture to initiate the radical cascade.
-
Work-up and Purification: After the reaction is complete, quench the reaction and purify the resulting 2-deoxy-L-ribose triester by column chromatography.
-
Conversion to Lactone: The resulting triester can be hydrolyzed to 2-deoxy-L-ribose, which is then oxidized (e.g., using bromine in water) to afford this compound.
Enantioselective C-H Insertion: A Modern Approach
More contemporary methods leverage transition-metal catalysis to achieve high enantioselectivity. Dirhodium(II) carboxamidates have emerged as powerful catalysts for carbon-hydrogen insertion reactions of diazoacetates.[3] This strategy allows for the direct formation of the lactone ring with excellent control over the newly formed stereocenter.
Caption: Enantioselective synthesis via C-H insertion.
In a notable example, the use of trans-2-(tert-Butyl)-1,3-dioxan-5-yl diazoacetate as a substrate in the presence of a chiral dirhodium(II) catalyst yields the precursor to 2-deoxyribono-1,4-lactone with up to 81% enantiomeric excess (ee).[3] The choice of the chiral ligands on the dirhodium catalyst is paramount in dictating the enantioselectivity of the C-H insertion step.
Table of Comparison for Synthetic Routes
| Synthetic Route | Starting Material | Key Transformation | Typical Yields | Enantiomeric Purity (ee) | Reference(s) |
| Radical Rearrangement | L-Arabinose | 1,2-Acyloxy Shift | ~49% (for 2-deoxy-L-ribose) | High (from chiral pool) | [2] |
| C-H Insertion | 1,3-Dioxan-5-yl Diazoacetate | Dirhodium-catalyzed C-H Insertion | Moderate | Up to 81% | [3] |
| Photochemical Deoxygenation | Protected L-Ribono-1,4-lactone | UV-light-driven dealkyloxylation | 56-95% | High (from chiral pool) | [4] |
Strategic Deployment in Synthesis: The Chiral Building Block in Action
The utility of this compound is most evident in its application as a precursor to complex, biologically active molecules. Its defined stereochemistry and versatile functional handles allow for a range of strategic transformations.
Cornerstone of L-Nucleoside Analogue Synthesis
The primary and most impactful application of this compound is in the synthesis of L-nucleoside analogues. These molecules are enantiomers of natural nucleosides and often exhibit potent antiviral activity with reduced toxicity. They act as chain terminators in viral DNA or RNA synthesis.
The General Strategy:
-
Protection: The hydroxyl groups of the lactone are protected to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.[5] The choice of protecting group is critical and must be compatible with subsequent reaction conditions.
-
Reduction of the Lactone: The protected lactone is reduced to the corresponding lactol (a hemiacetal). This is typically achieved using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction.
-
Activation of the Anomeric Center: The anomeric hydroxyl group of the lactol is converted into a good leaving group to facilitate nucleophilic substitution by the nucleobase. This can be achieved by conversion to an acetate, halide, or by using Vorbrüggen glycosylation conditions.
-
Glycosylation: The activated sugar derivative is coupled with a silylated nucleobase (e.g., silylated thymine or cytosine) in the presence of a Lewis acid catalyst (e.g., TMSOTf). This step forms the crucial N-glycosidic bond. The stereochemical outcome of this reaction is of paramount importance and is influenced by the protecting groups on the sugar and the reaction conditions.
-
Deprotection: The protecting groups are removed to yield the final L-nucleoside analogue.
Caption: General workflow for L-nucleoside analogue synthesis.
Case Study: Synthesis of Telbivudine (L-Thymidine)
Telbivudine is an L-nucleoside analogue used in the treatment of Hepatitis B. Its synthesis is a prime example of the strategic use of this compound.
Experimental Protocol: Key Glycosylation Step (Conceptual)
This protocol is a generalized representation of the key coupling step.
-
Preparation of the Glycosyl Donor: The protected 2-deoxy-L-ribofuranosyl acetate is prepared from the corresponding lactol.
-
Silylation of the Nucleobase: Thymine is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its nucleophilicity and solubility.
-
Coupling Reaction: The glycosyl donor and silylated thymine are dissolved in an anhydrous solvent (e.g., acetonitrile or dichloromethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the protected L-thymidine.
A Gateway to Other Chiral Molecules: The Synthesis of (+)-Eldanolide
While the synthesis of nucleoside analogues is its most prominent role, the utility of this compound extends to the synthesis of other natural products. For instance, its D-enantiomer has been employed in the total synthesis of (+)-eldanolide, the wing gland pheromone of the male African sugar-cane borer.[6] This demonstrates the lactone's potential as a precursor to chiral butenolides and other complex structures. The principles of this synthesis can be applied to the L-enantiomer to access the corresponding unnatural enantiomer of the natural product.
The synthetic strategy involves the transformation of the lactone into a key intermediate that can be elaborated into the final target. This typically involves stereoselective reductions, olefination reactions, and functional group manipulations, all guided by the inherent chirality of the starting lactone.
Causality and Control: The Scientist's Perspective
As a Senior Application Scientist, it is imperative to understand not just the procedural steps but the underlying principles that govern the success of a synthesis.
-
The Role of Protecting Groups: In the chemistry of this compound, protecting groups are not merely passive spectators.[7] Bulky silyl ethers, for example, can direct the stereochemical outcome of reactions by sterically hindering one face of the molecule. The choice between different protecting groups can influence the conformation of the furanose ring, which in turn affects the stereoselectivity of the glycosylation step.[5]
-
Stereochemical Control in Glycosylation: The formation of the N-glycosidic bond is often the most challenging step in nucleoside synthesis. The absence of a C2 substituent in 2-deoxyribose derivatives means there is no neighboring group participation to direct the incoming nucleobase to the desired beta-face. Therefore, control relies on a careful interplay of solvent effects, temperature, the nature of the Lewis acid catalyst, and the protecting groups on the sugar.
-
Mechanism of C-H Insertion: In the dirhodium-catalyzed synthesis, the reaction proceeds through a rhodium carbenoid intermediate.[3] The chiral ligands create a chiral pocket around the active rhodium center. The substrate docks into this pocket in a preferred orientation to minimize steric interactions, leading to the enantioselective insertion of the carbene into a specific C-H bond.
Conclusion and Future Outlook
This compound stands as a powerful testament to the utility of chiral pool starting materials in modern organic synthesis. Its well-defined stereochemistry and versatile functionality provide a reliable and efficient entry point to a range of high-value molecules, most notably the clinically significant class of L-nucleoside analogues. The continued development of novel synthetic methods, such as enantioselective C-H functionalization and sustainable photochemical reactions, will only enhance its accessibility and broaden its applications. For researchers in drug discovery and development, a thorough understanding of the synthesis and strategic application of this chiral building block is an invaluable asset in the ongoing quest to design and create the medicines of tomorrow.
References
- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Enantioselective Syntheses of 2-Deoxyxylono-1,4-lactone and 2-Deoxyribono-1,4-lactone from 1,3-Dioxan-5-yl Diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+)-eldanolide from -ribonolactone | Publicación [silice.csic.es]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The Emerging Therapeutic Landscape of 2-Deoxy-L-ribono-1,4-lactone Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of L-Sugar Lactones
In the vast and intricate world of carbohydrate chemistry, the exploration of stereoisomers has often yielded compounds with unique and potent biological activities. Among these, derivatives of L-sugars, the enantiomeric counterparts to the more common D-sugars, have garnered significant attention in the field of drug discovery. This technical guide delves into the burgeoning therapeutic applications of a specific class of these molecules: 2-Deoxy-L-ribono-1,4-lactone derivatives. These compounds, characterized by a five-membered lactone ring derived from the L-isomer of 2-deoxyribose, represent a promising scaffold for the development of novel therapeutics across a spectrum of diseases, including viral infections and cancer. Their unique stereochemistry can confer advantages such as increased metabolic stability and altered interactions with biological targets compared to their D-counterparts. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, and potential therapeutic applications of these intriguing molecules, supported by detailed experimental protocols and mechanistic insights.
Antiviral Applications: A New Frontier in Nucleoside Analogs
The cornerstone of many antiviral therapies lies in the use of nucleoside analogs that disrupt viral replication. 2-Deoxy-L-ribose, the precursor to this compound, is a critical intermediate in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral activity, most notably against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
Mechanism of Action: Chain Termination of Viral DNA Synthesis
The primary antiviral mechanism of L-nucleoside analogs derived from 2-deoxy-L-ribose is the termination of the growing viral DNA chain. This process can be broken down into the following key steps:
-
Cellular Uptake and Phosphorylation: The L-nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form.
-
Competitive Inhibition of Viral Polymerase: The L-nucleoside triphosphate competes with the natural D-nucleoside triphosphates for the active site of the viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of viruses like HBV).
-
Incorporation and Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the L-nucleoside analog prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain. The unnatural stereochemistry of the L-isomer can also introduce steric hindrance within the active site of the viral polymerase, further contributing to the inhibition of replication.
A prominent example of a successful antiviral drug synthesized from a 2-deoxy-L-ribose precursor is Telbivudine , used in the treatment of chronic hepatitis B.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol provides a method for determining the antiviral efficacy of a this compound derivative against a lytic virus.
Objective: To quantify the inhibition of viral plaque formation in a cell monolayer by a test compound and determine its 50% inhibitory concentration (IC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Lytic virus stock of known titer
-
Test compound (this compound derivative)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Maintenance medium (lower serum concentration)
-
Overlay medium (e.g., 1:1 mixture of 2X maintenance medium and low-melting-point agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Seeding (Day 1):
-
One day prior to infection, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution and Virus Preparation (Day 2):
-
Prepare serial dilutions of the test compound in maintenance medium to cover a range of concentrations expected to show antiviral activity.
-
Thaw the virus stock and dilute it in maintenance medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Aspirate the culture medium from the cell monolayers.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Inoculate the cells with the diluted virus (e.g., 200 µL per well for a 6-well plate) and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
During the incubation, gently rock the plates every 15-20 minutes.
-
After the adsorption period, remove the viral inoculum.
-
-
Overlay Application:
-
Gently add the overlay medium containing the respective concentrations of the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting (Day 4-7):
-
Carefully remove the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
-
Anticancer Potential: Targeting Tumor Cell Metabolism and Signaling
Emerging evidence suggests that 2-deoxy-sugar derivatives, including those from the L-series, possess anticancer properties. The D-isomer, 2-deoxy-D-glucose, is a well-studied glycolysis inhibitor that preferentially targets cancer cells due to their reliance on aerobic glycolysis (the Warburg effect). While more research is needed specifically on this compound derivatives, studies on the related 2-deoxy-L-ribose have shown it can suppress the metastasis of tumor cells.
Proposed Mechanisms of Anticancer Activity
The anticancer effects of 2-deoxy-sugar derivatives are likely multifactorial and may involve:
-
Inhibition of Glycolysis: Similar to its D-counterpart, this compound derivatives may be taken up by cancer cells and interfere with glycolytic enzymes, leading to ATP depletion and cell death.
-
Induction of Oxidative Stress: Some 2-deoxy-sugars have been shown to induce apoptosis by depleting intracellular reduced glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and oxidative stress.
-
Modulation of Signaling Pathways: 2-deoxy-D-glucose has been found to down-regulate the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers. It is plausible that L-isomers could have similar or distinct effects on key cancer-related signaling pathways.
-
Anti-angiogenic Effects: 2-deoxy-L-ribose has been shown to inhibit the pro-angiogenic effects of its D-isomer, suggesting a potential role in suppressing tumor angiogenesis.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of a this compound derivative on cancer cell lines.
Objective: To measure the reduction in cell viability of a cancer cell line upon exposure to a test compound and determine its 50% cytotoxic concentration (IC50).
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound derivative)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Anti-Inflammatory and Other Potential Therapeutic Applications
The therapeutic potential of this compound derivatives may extend beyond antiviral and anticancer activities. The structurally similar 2-deoxy-D-glucose has been shown to possess anti-inflammatory properties by attenuating the NF-κB signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Inappropriate activation of this pathway is implicated in numerous inflammatory diseases. 2-deoxy-D-glucose has been shown to reduce the activation of NF-κB, thereby decreasing the production of pro-inflammatory cytokines like IL-6 and TNF-α. It is hypothesized that this compound derivatives could exert similar anti-inflammatory effects through the modulation of this critical pathway.
Wound Healing and Angiogenesis
Interestingly, while the D-isomer of 2-deoxyribose has been shown to promote angiogenesis and wound healing, the L-isomer can inhibit these processes. This opposing effect highlights the importance of stereochemistry in biological activity and suggests that this compound derivatives could be investigated as potential inhibitors of pathological angiogenesis, such as in cancer and certain ocular diseases.
Antibacterial Activity
Some studies have indicated that derivatives of deoxy-sugars may possess antibacterial activity. For instance, 2-deoxy-D-glucose has been shown to inhibit the growth of Escherichia coli biofilms. This opens up the possibility of exploring this compound derivatives as a novel class of antibacterial agents.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical routes, often starting from more readily available L-sugars like L-arabinose or by inversion of configuration from a D-sugar precursor.
Illustrative Synthetic Pathway: From L-Arabinose
A general strategy for the synthesis of 2-deoxy-L-ribose, a precursor to the lactone, involves the following key transformations starting from L-arabinose:
-
Protection of Hydroxyl Groups: The hydroxyl groups of L-arabinose are protected to prevent unwanted side reactions in subsequent steps.
-
Formation of a Glycal: A double bond is introduced between C1 and C2 to form a glycal intermediate.
-
Deoxygenation at C2: The C2 position is deoxygenated, often through a radical-mediated reaction.
-
Deprotection: The protecting groups are removed to yield 2-deoxy-L-ribose.
-
Oxidation to the Lactone: The anomeric carbon of 2-deoxy-L-ribose can then be oxidized to form the this compound.
More recent and sustainable methods, such as UV-light-driven dealkyloxylation of carbohydrate-derived lactones, are also being developed for the synthesis of 2-deoxy lactones.
Data Presentation
| Compound Class | Therapeutic Application | Proposed Mechanism of Action | Key Findings | References |
| L-Nucleoside Analogs | Antiviral (HBV, HIV) | Chain termination of viral DNA synthesis | Telbivudine, derived from a 2-deoxy-L-ribose precursor, is an effective treatment for chronic hepatitis B. | ,, |
| 2-Deoxy-L-ribose Derivatives | Anticancer | Inhibition of metastasis, potential glycolysis inhibition and induction of oxidative stress | Suppresses metastasis of tumor cells overexpressing thymidine phosphorylase. | , |
| 2-Deoxy-sugar Derivatives | Anti-inflammatory | Attenuation of the NF-κB signaling pathway | Reduces the production of pro-inflammatory cytokines. | , |
| 2-Deoxy-L-ribose | Anti-angiogenic | Inhibition of D-isomer-induced angiogenesis | May have potential in treating diseases with pathological angiogenesis. | , |
| 2-Deoxy-sugar Derivatives | Antibacterial | Inhibition of biofilm formation | Demonstrates potential against bacterial pathogens like E. coli. |
Visualizations
Signaling Pathway: Inhibition of NF-κB Activation
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow: Antiviral Plaque Reduction Assay
Caption: Workflow for the antiviral plaque reduction assay.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising chemical scaffold for the development of novel therapeutics. Their unique stereochemistry offers the potential for improved efficacy, selectivity, and pharmacokinetic properties compared to their D-enantiomers. The established role of their precursors in potent antiviral drugs, coupled with emerging evidence for their anticancer, anti-inflammatory, and anti-angiogenic activities, underscores the rich therapeutic landscape awaiting further exploration.
Future research should focus on several key areas:
-
Elucidation of Specific Mechanisms: While this guide has outlined proposed mechanisms, further studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound derivatives in different disease contexts.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse library of derivatives will be crucial to establish clear SARs and optimize compounds for potency and selectivity.
-
In Vivo Efficacy and Safety: Promising lead compounds will need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The preliminary findings on antibacterial and anti-angiogenic activities warrant further investigation into the potential of these compounds for treating a broader range of diseases.
Introduction: The Significance of Deoxygenation in Natural Product Bioactivity
In the vast chemical repertoire of natural products, glycosylation stands out as a critical modification that profoundly influences molecular properties and biological function.[1] Among the diverse sugar moieties appended to bioactive molecules, 2-deoxy-sugars—monosaccharides lacking the hydroxyl group at the C-2 position—are of paramount importance.[2][3] This seemingly minor structural alteration dramatically impacts the stability, conformation, and target-binding affinity of the parent molecule.[4] Consequently, 2-deoxy-sugars are integral components of numerous clinically vital therapeutics, including antibiotics (e.g., aminoglycosides), anticancer agents (e.g., landomycins), and cardiac glycosides.[5][6][7] Understanding the intricate enzymatic machinery that nature employs to forge these unique sugars is not merely an academic exercise; it is fundamental to harnessing these pathways for glycodiversification and the development of next-generation pharmaceuticals.[1][4]
This guide provides a comprehensive exploration of the core biosynthetic pathways leading to 2-deoxy-sugars and their related lactone precursors. We will delve into the key enzymatic transformations, dissect their chemical logic, present field-proven experimental protocols for their study, and illustrate the overarching strategic workflows.
Part 1: The Archetypal Pathway: Biosynthesis of 2-Deoxystreptamine via a Carbocycle Intermediate
A cornerstone of many aminoglycoside antibiotics is the 2-deoxystreptamine aglycon, the biosynthesis of which provides a masterclass in enzymatic carbon-carbon bond formation and deoxygenation. The entire process begins with a common metabolite, D-glucose-6-phosphate (G-6-P), and is initiated by a remarkable enzyme: 2-deoxy-scyllo-inosose synthase (DOIS).[8][9]
The Central Role of 2-Deoxy-scyllo-inosose Synthase (DOIS)
DOIS is the key enzyme that catalyzes the intricate conversion of G-6-P into 2-deoxy-scyllo-inosose (DOI), the first carbocyclic intermediate in the pathway.[8][9][10] This multi-step reaction, occurring within a single active site, is a paradigm of enzymatic elegance. While the overall transformation is a cyclization, the mechanism involves a sequence of oxidation, elimination, reduction, and intramolecular aldol condensation steps.[8][11]
The reaction mechanism of DOIS can be broken down into five distinct stages:
-
NAD⁺-Dependent Oxidation: The reaction initiates with the oxidation of the C-4 hydroxyl group of G-6-P, facilitated by the tightly bound NAD⁺ cofactor. This forms a 4-keto intermediate.
-
Phosphate Elimination: The presence of the keto group at C-4 acidifies the proton at C-5, promoting the elimination of the phosphate group from C-6. This step generates a reactive α,β-unsaturated enone intermediate.[8]
-
Hydride Reduction: The hydride that was transferred to NAD⁺ in the first step (forming NADH) is now returned to the C-4 position of the enone intermediate.[8]
-
Ring Opening: The pyranose ring of the sugar intermediate opens.
-
Intramolecular Aldol Cyclization: The final step is an intramolecular aldol reaction that forms the six-membered carbocycle, yielding the product 2-deoxy-scyllo-inosose (DOI).[11]
This intricate sequence highlights the enzyme's precise control over reactive intermediates to forge a new carbon-carbon bond, a foundational step in building the deoxystreptamine core.
References
- 1. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of 2-deoxy-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Stereoselective Approaches to β-Linked 2-Deoxy Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Antibiotic Deoxysugars [faculty.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modern Radical-Mediated Approach to the Synthesis of 2-Deoxy-l-ribono-1,4-lactone from D-Ribose
Abstract: This document provides a comprehensive guide for the synthesis of 2-Deoxy-l-ribono-1,4-lactone, a valuable chiral building block for l-nucleosides used in drug development, starting from the inexpensive and readily available D-ribose. The core challenge in this transformation is twofold: the deoxygenation at the C-2 position and, critically, the complete inversion of stereochemistry from the D- to the L-configuration. This guide eschews classical, lengthy synthetic routes in favor of a modern, elegant strategy centered on a unique radical-mediated carbonyl translocation reaction. This key step achieves both the required deoxygenation and stereochemical inversion concurrently, offering a highly efficient pathway. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-tested protocols from precursor preparation to final product characterization, and offer insights into the rationale behind critical experimental choices.
Theoretical & Mechanistic Foundation
The Core Synthetic Challenge
The conversion of D-ribose into this compound represents a significant stereochemical puzzle. A simple deoxygenation of a D-ribose derivative would yield a 2-deoxy-D-ribose product, the enantiomer of the desired target. Therefore, a successful synthesis must strategically incorporate a method for inverting all stereocenters.
Classical approaches often tackle this by first synthesizing L-ribose from D-ribose through a multi-step sequence involving reduction, protection, selective deprotection, and oxidation (e.g., a modified Ruff degradation or similar chain-shortening/elongation strategies), followed by a separate deoxygenation step.[1] While effective, these linear sequences can be low-yielding and labor-intensive.
A Modern Approach: Radical-Mediated Carbonyl Translocation
Recent advancements in carbohydrate chemistry have provided a more sophisticated solution. A novel approach utilizes a unique radical reaction on an acyclic D-sugar precursor to simultaneously achieve deoxygenation at the C-2 position and invert the sugar's configuration from D to L in a single, powerful step.[2][3][4] This method not only offers superior atom economy but also provides a compelling example of modern synthetic design.
The proposed mechanism, outlined below, is a testament to the power of radical chemistry in orchestrating complex transformations.[4]
References
Application Notes & Protocols: Sustainable and Green Chemistry Approaches to 2-Deoxy-L-ribono-1,4-lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Pathways to a Key Chiral Intermediate
2-Deoxy-L-ribono-1,4-lactone, a crucial chiral building block, is a precursor for the synthesis of L-nucleoside analogues, which are significant in the development of antiviral and anticancer drugs. The enantiomeric relationship to the naturally occurring D-ribose derivatives imbues these L-nucleosides with unique biological activities and often lower toxicity. Traditionally, the synthesis of such chiral molecules has relied on multi-step processes involving hazardous reagents and generating substantial waste. This guide details sustainable and green chemistry alternatives for the synthesis of this compound, focusing on methods that utilize renewable starting materials, biocatalysis, and environmentally benign reaction conditions.
Section 1: Photochemical Deoxygenation of Carbohydrate-Derived Lactones
A promising green approach involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. This catalyst- and additive-free protocol offers high step economy and functional group compatibility, aligning with the principles of green chemistry.[1][2][3]
Mechanistic Rationale
This method leverages the energy of UV light to induce the cleavage of an alkoxy group at the C2 position of a protected lactone, leading to the formation of the desired 2-deoxy lactone. The reaction is believed to proceed through a Norrish Type II-like process in a singlet state.[1] This approach circumvents the need for heavy metal catalysts or harsh reducing agents often employed in traditional deoxygenation reactions.
Experimental Workflow: Photochemical Synthesis
References
Purifying an Essential Chiral Building Block: A Detailed Protocol for the Chromatographic Purification of 2-Deoxy-l-ribono-1,4-lactone
Introduction
2-Deoxy-l-ribono-1,4-lactone is a crucial chiral intermediate in the synthesis of various L-nucleoside analogues, which are a class of compounds with significant therapeutic potential, particularly as antiviral agents. The stereochemical integrity and high purity of this lactone are paramount for the successful synthesis of the target active pharmaceutical ingredients (APIs). Impurities from the synthetic route, such as unreacted starting materials, byproducts, or diastereomers, can lead to the formation of undesirable and potentially toxic isomers in the final drug product. Therefore, a robust and reproducible purification protocol is essential.
This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel flash column chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process, ensuring both scientific integrity and successful implementation in a research or drug development setting.
Physicochemical Properties and Purification Strategy
This compound (C₅H₈O₄, Molar Mass: 132.11 g/mol ) is a polar molecule, as indicated by its structure containing multiple hydroxyl groups and a lactone ring.[1] Its computed XLogP3 value of -0.9 further confirms its hydrophilic nature.[1] Due to its polarity, the compound will have a strong affinity for polar stationary phases like silica gel.[2][3] Therefore, normal-phase chromatography is a suitable technique for its purification.[2]
The purification strategy revolves around exploiting the polarity difference between the target lactone and potential impurities. A moderately polar mobile phase will be used to elute the less polar impurities first, followed by a gradual increase in polarity to elute the desired this compound.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocol
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Rationale: TLC is a rapid and indispensable tool for determining the optimal solvent system for flash column chromatography.[4] The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.3 for the target compound.[5] This Rf value ensures good separation from impurities and a reasonable elution time from the column.
Procedure:
-
Prepare the TLC plate: Use a silica gel 60 F₂₅₄ TLC plate. Draw a faint pencil line about 1 cm from the bottom of the plate (the baseline).[6]
-
Spot the sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., methanol or ethyl acetate). Using a microcapillary tube, spot the solution onto the baseline of the TLC plate.[6]
-
Prepare the developing chamber: Pour a small amount of the chosen mobile phase into a TLC chamber and line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.[7]
-
Develop the plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[6]
-
Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize the mobile phase:
-
If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[4]
-
If the Rf is too high (>0.5), the mobile phase is too polar. Increase the proportion of the less polar solvent.[4]
-
A good starting solvent system for a polar compound like this compound is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[8][9]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase (Starting) | Ethyl Acetate/Hexanes (1:1) or Dichloromethane/Methanol (95:5) | Good starting points for separating polar compounds.[8][9] |
| Target Rf | ~0.3 | Optimal for good separation and reasonable elution time in column chromatography.[5] |
Part 2: Flash Column Chromatography
Rationale: Flash chromatography is a preparative technique that uses positive pressure to accelerate the elution of the mobile phase through the column, leading to a faster and more efficient separation compared to gravity chromatography.[10]
Procedure:
-
Column Selection and Packing:
-
Choose a glass column of appropriate size. A good rule of thumb is a silica gel to crude sample weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[5]
-
Plug the bottom of the column with a small piece of cotton or glass wool.[10][11]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase determined by TLC.[3][5]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[11]
-
Allow the silica gel to settle, and then add a protective layer of sand on top.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [11]
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: For polar compounds that may have limited solubility in the less polar starting mobile phase, dry loading is the preferred method to ensure a concentrated band at the top of the column and better separation.[5]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[5]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.[10]
-
Gently add a thin layer of sand over the sample layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis. This will elute compounds of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
-
Fraction Analysis and Pooling:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and developing it with the optimized mobile phase.
-
Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rf).
-
Combine the pure fractions.
-
-
Solvent Removal and Product Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| Poor separation (overlapping bands) | Inappropriate solvent system or overloaded column. | Re-optimize the mobile phase using TLC. Use a larger column or less sample. |
| Streaking of spots on TLC | Sample is too concentrated or insoluble in the mobile phase. | Dilute the sample for TLC spotting. For column, ensure proper dry loading. |
| Compound is unstable on silica | Silica gel is acidic and may cause degradation of sensitive compounds. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[12] |
Stability and Storage
Lactones can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. It is recommended to store the purified this compound in a tightly sealed container at a low temperature (e.g., -20°C) in a dry environment to prevent degradation.[13]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by silica gel flash column chromatography. By understanding the principles behind each step, from TLC method development to the specifics of column packing and elution, researchers and drug development professionals can confidently implement this protocol to obtain a high-purity product essential for their downstream applications.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Home Page [chem.ualberta.ca]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. 2-C-Methyl-D-ribono-1,4-lactone: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: 2-Deoxy-l-ribono-1,4-lactone in Nucleoside Analogue Synthesis
Abstract
L-Nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics.[1][2] Their unnatural stereochemistry often imparts enhanced metabolic stability and a unique biological activity profile compared to their natural D-enantiomers.[1][3][4] This guide provides a detailed technical overview and validated protocols for the application of 2-Deoxy-l-ribono-1,4-lactone, a pivotal chiral precursor, in the stereoselective synthesis of L-2'-deoxynucleoside analogues. We will explore the strategic considerations behind each synthetic step, from protecting group manipulation to the critical glycosylation reaction, offering field-proven insights to guide researchers in drug discovery and development.
Introduction: The Strategic Importance of L-Nucleosides and the Role of this compound
The therapeutic landscape has been significantly shaped by nucleoside analogues that mimic the building blocks of DNA and RNA. While D-nucleosides have a long history of success, their L-enantiomers have emerged as a particularly compelling class of drugs.[5] Compounds like Lamivudine (L-3TC) and Telbivudine (L-dT) are prominent examples of L-nucleosides approved for treating HIV and HBV, respectively.[1] The "unnatural" L-configuration can make these molecules poor substrates for mammalian metabolic enzymes, potentially reducing cytotoxicity, while still being recognized and processed by viral enzymes like reverse transcriptase, thereby inhibiting viral replication.
The synthesis of these chiral molecules presents a significant challenge: controlling the stereochemistry of the sugar moiety. Starting from an achiral source requires complex and often low-yielding asymmetric synthesis steps. The use of a chiral building block like this compound provides a robust and efficient solution. This commercially available lactone has the desired L-configuration and the 2-deoxy functionality pre-installed, streamlining the synthetic pathway and allowing chemists to focus on the crucial formation of the N-glycosidic bond.[4][6]
General Synthetic Workflow
The conversion of this compound to a target L-nucleoside analogue follows a logical, multi-step sequence. The core strategy involves activating the lactone to become a competent glycosyl donor, which is then coupled with a desired nucleobase.
Caption: General workflow for L-nucleoside synthesis.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Synthesis of Protected L-2-Deoxyribofuranosyl Acetate
The initial steps focus on converting the starting lactone into a stable, activated glycosyl donor. Hydroxyl groups are protected to prevent unwanted side reactions, and the lactone is reduced to a lactol, which is then acetylated at the anomeric position to create a good leaving group for the subsequent glycosylation.
Step 1.1: Di-O-Silyl Protection of the Lactone
-
Causality: The C3 and C5 hydroxyl groups are nucleophilic and would interfere with subsequent reactions. Protecting them as bulky silyl ethers prevents this and can also influence the stereochemical outcome of the glycosylation step by sterically hindering one face of the sugar ring.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add Imidazole (2.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the protected lactone.
-
Step 1.2: Reduction to the Protected Lactol
-
Causality: The lactone carbonyl must be reduced to a hemiacetal (lactol) to unmask the anomeric carbon (C1) for glycosylation. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice as it selectively performs this reduction at low temperatures without over-reducing to the acyclic diol.
-
Methodology:
-
Dissolve the protected lactone (1.0 eq) from Step 1.1 in anhydrous Toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 2-3 hours. Monitor carefully by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of Methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude lactol, which is typically used directly in the next step without further purification.
-
Step 1.3: Anomeric Acetylation to form the Glycosyl Donor
-
Causality: The anomeric hydroxyl group of the lactol is a poor leaving group. Converting it to an acetate creates a stable, yet sufficiently reactive, glycosyl donor suitable for Lewis acid-catalyzed glycosylation. This often produces a mixture of α and β anomers.
-
Methodology:
-
Dissolve the crude lactol (1.0 eq) from Step 1.2 in anhydrous DCM.
-
Add Pyridine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add Acetic Anhydride (Ac₂O) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to separate the anomers and yield the desired protected L-2-deoxyribofuranosyl acetate.
-
| Step | Key Reagent(s) | Typical Yield | Purpose |
| 1.1 Protection | TBDMS-Cl, Imidazole | 85-95% | Prevent side reactions at C3/C5 hydroxyls. |
| 1.2 Reduction | DIBAL-H (-78 °C) | 90-98% (crude) | Form the reactive anomeric hemiacetal (lactol). |
| 1.3 Activation | Ac₂O, Pyridine, DMAP | 80-90% | Create a stable glycosyl donor with a good leaving group. |
| Table 1: Summary of Glycosyl Donor Synthesis. |
Protocol 2: Vorbrüggen Glycosylation with a Nucleobase
This is the pivotal step where the sugar and base are coupled. The Vorbrüggen method, which uses a silylated nucleobase and a Lewis acid catalyst, is a reliable and widely used strategy. The lack of a C2 directing group on 2-deoxy sugars means that stereocontrol is a primary challenge, often resulting in a mixture of anomers that must be separated.[7][8]
Caption: The Vorbrüggen Glycosylation Reaction.
-
Methodology:
-
Prepare the Silylated Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase (e.g., Thymine, 1.5 eq) in Hexamethyldisilazane (HMDS). Add a catalytic amount of Ammonium Sulfate and heat the mixture to reflux (approx. 130 °C) until the solution becomes clear (typically 4-6 hours). Remove excess HMDS in vacuo to obtain the silylated base as an oil or solid, which should be used immediately.
-
Coupling Reaction: Dissolve the protected glycosyl acetate (1.0 eq) and the silylated nucleobase (1.2-1.5 eq) in anhydrous Acetonitrile.
-
Cool the solution to 0 °C.
-
Add the Lewis acid catalyst, N-(Trimethylsilyl)trifluoromethanesulfonamide (TMSOTf) (1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Some reactions may require gentle heating (e.g., 60 °C) to proceed to completion.
-
Monitor by TLC. Upon completion, quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the desired β-anomer from the α-anomer.
-
Expert Insight: The stereoselectivity of 2-deoxyglycosylation is notoriously difficult to control. The outcome is influenced by the solvent, catalyst, temperature, and protecting groups. While the SN2-like reaction mechanism favors inversion to produce the β-anomer from an α-donor, an SN1-like pathway via an oxocarbenium ion intermediate can lead to a mixture. Careful optimization and meticulous chromatographic separation are essential for isolating the biologically relevant β-anomer.
Protocol 3: Final Deprotection
The final step is the removal of all protecting groups to yield the target nucleoside analogue. The conditions must be chosen carefully to cleave the protecting groups without degrading the product.
-
Causality: Silyl ethers are labile to fluoride ions, providing an orthogonal deprotection strategy that leaves other groups like the N-glycosidic bond intact.
-
Methodology:
-
Dissolve the purified, protected β-nucleoside (1.0 eq) in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq).
-
Stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (DCM/Methanol gradient) or reverse-phase HPLC to obtain the final, pure L-nucleoside analogue.
-
Product Validation
-
¹H NMR Spectroscopy: Confirmation of the β-anomeric configuration is typically achieved by observing the anomeric proton (H-1'). For β-2'-deoxynucleosides, it appears as a pseudo-triplet with coupling constants (J) in the range of 6-8 Hz.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Optical Rotation: A negative specific rotation value ([α]D) confirms the final product belongs to the L-series, assuming the nucleobase itself is not strongly levorotatory.
Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of L-2'-deoxynucleoside analogues. Its pre-defined stereochemistry significantly simplifies the synthetic process, enabling researchers to build libraries of novel compounds for antiviral and anticancer screening. The protocols detailed herein provide a robust foundation for this work, emphasizing the critical considerations of protection strategy, stereocontrolled glycosylation, and final purification. By understanding the causality behind each step, researchers can troubleshoot and adapt these methods to construct a diverse range of potentially life-saving therapeutics.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. aminer.cn [aminer.cn]
- 6. researchgate.net [researchgate.net]
- 7. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Deoxy-l-ribono-1,4-lactone in Modern Glycosylation
Introduction: A Stable Precursor for a Challenging Synthesis
In the field of synthetic carbohydrate chemistry, 2-deoxy-sugars represent a formidable challenge. These motifs are cornerstones of numerous bioactive molecules, including antiviral L-nucleoside analogues, antibiotics, and anticancer agents. The primary difficulty in their synthesis lies in controlling the stereochemistry of the glycosidic bond. Unlike many other sugars, the absence of a substituent at the C-2 position removes the possibility of using a neighboring participating group to direct the stereochemical outcome of the glycosylation reaction.[1][2]
2-Deoxy-l-ribono-1,4-lactone emerges not as a direct glycosylating agent, but as a robust and stereochemically defined chiral precursor for the synthesis of activated 2-deoxy-l-ribofuranosyl donors. Its stability as a cyclic ester makes it an excellent starting point for multi-step syntheses. However, the C-1 carbonyl functionality is chemically inert to direct glycosidic bond formation and must first be converted into a reactive anomeric center.
This guide details the strategic pathway for leveraging this compound in glycosylation, focusing on the critical activation steps required to transform this stable lactone into a potent glycosyl donor, primed for the synthesis of high-value compounds like 2'-deoxy-L-ribonucleosides.[3]
Core Principle: The Lactone-to-Donor Activation Pathway
The central strategy involves a two-stage activation of the lactone. First, the C-1 carbonyl is selectively reduced to a hemiacetal (lactol). This crucial step unmasks the anomeric carbon. Second, the newly formed anomeric hydroxyl group is converted into a good leaving group (e.g., a halide), generating an activated glycosyl donor ready for coupling with a nucleophilic acceptor.
Caption: The overall workflow for utilizing this compound.
Part 1: Selective Reduction of the Lactone to a Lactol
The conversion of the lactone to the corresponding hemiacetal (lactol) is the foundational step. Over-reduction to the diol must be avoided. Lithium triethylborohydride (LTBH, "Super-Hydride®") has proven to be a highly effective reagent for this transformation, offering excellent yields and compatibility with a range of common protecting groups.[4]
Protocol 1: LTBH-Mediated Reduction of a Protected this compound
This protocol is adapted from the efficient reduction of protected D-ribono-lactones.[4]
Materials:
-
Protected this compound (e.g., 3,5-di-O-TBDMS or 3,5-di-O-toluoyl protected) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lithium Triethylborohydride (LTBH), 1.0 M solution in THF (1.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the protected lactone in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the LTBH solution (1.5 equiv) dropwise via syringe over 10-15 minutes. The reaction is often rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ at 0 °C.
-
Allow the mixture to warm to room temperature and add an equal volume of saturated aqueous Rochelle's salt. Stir vigorously for 1-2 hours until the layers become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactol by flash column chromatography on silica gel to yield the product as a mixture of anomers.
Expert Insights:
-
Stoichiometry is Key: Using a slight excess of LTBH (1.2-1.5 equivalents) is crucial for driving the reaction to completion while minimizing the formation of the over-reduced diol byproduct.[4]
-
Protecting Group Stability: This method is compatible with various protecting groups essential for carbohydrate synthesis.
| Protecting Group | Compatibility with LTBH Reduction[4] |
| Silyl (TBDMS, TMS) | Excellent |
| Benzyl (Bn) | Excellent |
| Trityl (Tr) | Excellent |
| Acetal (Isopropylidene) | Good |
| Acyl (Benzoyl, Acetyl) | Moderate to Good (may be partially reduced with excess reagent or longer reaction times) |
Part 2: Activation of the Anomeric Center to Form a Glycosyl Donor
With the lactol in hand, the anomeric hydroxyl group can be converted into a suitable leaving group. The formation of a glycosyl chloride is a classic and effective strategy, creating a versatile intermediate for coupling reactions, particularly in nucleoside synthesis.[3]
Protocol 2: Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride
This protocol is based on established methods for converting protected 2-deoxyribose derivatives into glycosyl halides.[2][3]
Materials:
-
Protected 2-Deoxy-l-ribofuranose (from Protocol 1) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen Chloride (HCl), solution in anhydrous diethyl ether or dioxane (2.0-3.0 M)
Procedure:
-
Ensure the starting lactol is anhydrous by co-evaporation with anhydrous toluene.
-
Dissolve the lactol in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the solution of HCl in ether/dioxane dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully evaporate the solvent and excess HCl under reduced pressure without heating. It is critical to keep the temperature low as the glycosyl chloride is often unstable.
-
The resulting crude 2-deoxy-l-ribofuranosyl chloride is typically used immediately in the next step without purification.
Expert Insights:
-
Instability: 2-Deoxyglycosyl halides are notoriously unstable and sensitive to moisture and heat. They should be generated in situ or used immediately after preparation for best results.[2]
-
Anomeric Control: The reaction typically yields the more thermodynamically stable α-chloride, which is ideal for subsequent SN2-type glycosylation reactions to form β-glycosides.
Part 3: Glycosylation for L-Nucleoside Synthesis
The activated glycosyl donor is now ready for the key glycosylation step. The synthesis of L-nucleosides is a primary application, where the donor is coupled with a silylated nucleobase under Lewis acid catalysis.
Protocol 3: Vorbrüggen Glycosylation to Synthesize a β-L-Thymidine Analogue
Materials:
-
Crude 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride (from Protocol 2) (1.0 equiv)
-
Thymine (1.2 equiv)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate ((NH₄)₂SO₄) (catalytic amount)
-
Anhydrous Acetonitrile (MeCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
Procedure:
-
Silylation of Nucleobase: In a separate flame-dried flask, suspend thymine in HMDS. Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (typically 2-4 hours). Remove excess HMDS under high vacuum to obtain the persilylated thymine.
-
Glycosylation: Dissolve the silylated thymine in anhydrous acetonitrile under an inert atmosphere.
-
In the other flask, dissolve the freshly prepared glycosyl chloride in anhydrous acetonitrile and cool to 0 °C.
-
Transfer the glycosyl chloride solution via cannula to the silylated thymine solution.
-
Add TMSOTf dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected β-L-nucleoside.
-
Deprotection (if required): The toluoyl protecting groups can be removed by treatment with sodium methoxide in methanol to yield the final L-nucleoside.
Mechanistic Considerations and Stereocontrol
The stereochemical outcome of 2-deoxyglycosylation is governed by a delicate balance between SN1 and SN2 reaction pathways. The absence of a C-2 directing group means that a transient, planar oxocarbenium ion intermediate can form, which can be attacked from either the α or β face.
Caption: Competing SN1 and SN2 pathways in 2-deoxyglycosylation.
-
SN2 Pathway: Favored by highly reactive nucleophiles and good leaving groups. This pathway proceeds with inversion of configuration at the anomeric center. Starting with an α-donor yields the desired β-glycoside.[1]
-
SN1 Pathway: Favored by less reactive nucleophiles and strongly ionizing conditions. This pathway leads to a mixture of α and β anomers, with the ratio often dictated by the thermodynamic stability of the products (the anomeric effect typically favors the α-anomer).
To favor the formation of the biologically relevant β-anomer, conditions are chosen to promote an SN2-like displacement. The use of an α-glycosyl halide donor is a classic strategy to achieve this inversion.[1][3]
Summary Data Table
| Step | Transformation | Key Reagents | Typical Yield | Key Considerations |
| 1 | Lactone to Lactol | LTBH, CH₂Cl₂ | 85-95% | Control stoichiometry to avoid over-reduction.[4] |
| 2 | Lactol to Donor | HCl in ether | Crude, used immediately | Product is unstable; generate and use in situ.[3] |
| 3 | Glycosylation | Silylated Base, TMSOTf | 60-80% | Anhydrous conditions are critical for success. |
Conclusion
This compound is a highly valuable, yet indirect, participant in glycosylation chemistry. Its utility lies in its role as a stable, inexpensive, and stereochemically defined building block. By understanding and applying the essential activation sequence—selective reduction to the lactol followed by conversion to a reactive glycosyl donor—researchers can efficiently access challenging 2-deoxy-l-glycosides. This strategic approach transforms a simple lactone into a key intermediate for the synthesis of complex and therapeutically important molecules, most notably antiviral L-nucleosides.
References
Application Notes and Protocols for the Characterization of 2-Deoxy-l-ribono-1,4-lactone
Introduction
2-Deoxy-l-ribono-1,4-lactone is a gamma-lactone and a derivative of a deoxysugar.[1][2][3] As a chiral molecule with multiple stereocenters, its unambiguous characterization is critical for applications in drug development, metabolomics, and chemical synthesis. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.11 g/mol | [1] |
| Appearance | Assumed to be a colorless gum or solid | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| CAS Number | 38996-14-4 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of this compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence of the deoxy position, the lactone ring, and the relative stereochemistry of the chiral centers.
¹H NMR Spectroscopy
The proton NMR spectrum of the D-enantiomer (2-Deoxy-d-ribono-1,4-lactone) provides a direct template for the L-enantiomer, as their spectra will be identical. A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following key signals[4]:
-
δ 2.17 (dd, J = 17.8 and 2.4 Hz, 1H) and δ 2.76 (dd, J = 17.8 and 6.4 Hz, 1H) : These two signals correspond to the diastereotopic protons at the C2 (deoxy) position. The large geminal coupling constant (17.8 Hz) is characteristic of protons on an sp³ carbon adjacent to a carbonyl group. The different coupling constants to the C3 proton are due to their different dihedral angles.
-
δ 3.48-3.54 (m, 2H) : This multiplet arises from the two protons on the C5 carbon.
-
δ 4.20-4.24 (m, 2H) : This multiplet corresponds to the protons on C3 and C4.
-
δ 5.06 (t, J = 5.4 Hz, 1H) : This signal is attributed to the hydroxyl proton on the C5 primary alcohol.
-
δ 5.50 (d, J = 4.0 Hz, 1H) : This signal corresponds to the hydroxyl proton on the C3 secondary alcohol.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is essential for confirming the number of unique carbon atoms and their chemical environment. Based on the structure and data for the D-enantiomer, the following chemical shifts are expected[5]:
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| C1 (Carbonyl) | ~178 |
| C4 | ~82 |
| C3 | ~70 |
| C5 | ~60 |
| C2 | ~35-40 |
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; D₂O will result in the exchange of hydroxyl protons, causing their signals to disappear.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants in the ¹H NMR spectrum to deduce the spatial relationships between protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.
Expected Fragmentation Pattern
Under collision-induced dissociation (CID) in MS/MS experiments, the following fragmentation pathways are plausible:
-
Loss of H₂O: Dehydration from the hydroxyl groups is a common fragmentation pathway for sugars and related molecules.
-
Loss of CH₂O: Loss of formaldehyde from the C5 hydroxymethyl group.
-
Ring-opening and subsequent fragmentation: Cleavage of the lactone ring can lead to various smaller fragment ions.
Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water with an organic modifier. The addition of a small amount of formic acid can aid in protonation.
-
Instrument Setup:
-
Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion and common adducts.
-
Perform MS/MS analysis on the precursor ion of interest (e.g., m/z 133.05) to obtain a fragmentation pattern for structural confirmation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the hydroxyl, carbonyl, and C-O bonds.[6][7]
Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3600 - 3200 | Strong, broad |
| C=O (lactone) | 1780 - 1760 | Strong, sharp |
| C-O (ether and alcohol) | 1200 - 1000 | Strong |
| C-H (alkane) | 3000 - 2850 | Medium |
The strong, sharp absorption band for the C=O stretch in the range of 1780-1760 cm⁻¹ is characteristic of a five-membered (gamma) lactone ring.[8]
Protocol for IR Analysis
-
Sample Preparation:
-
Neat (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the functional groups of this compound.
-
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Due to its polarity and lack of a strong UV chromophore, HPLC analysis of this compound requires a suitable detection method such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or derivatization for UV or fluorescence detection.[9][10] Hydrophilic Interaction Chromatography (HILIC) is a well-suited separation mode for this type of polar analyte.[11]
Protocol for HILIC-ELSD Analysis
This protocol is adapted from methods for similar polar compounds like 2-deoxy-D-glucose.[11]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Altech Altima HP HILIC, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be high acetonitrile (e.g., 95%) with a gradient to a lower concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Optimize nebulizer temperature (e.g., 30 °C) and gas flow rate (e.g., 1.5 L/min) for optimal sensitivity.[11]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase starting condition (high acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the same diluent.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Assess the purity of the sample by examining the chromatogram for any impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is necessary to increase its volatility.[12] Silylation is a common derivatization method for compounds with hydroxyl groups.
Protocol for GC-MS Analysis (with Silylation)
This protocol is based on general procedures for the GC-MS analysis of sugars and related compounds.[12]
-
Derivatization:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 75 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum will show a molecular ion and characteristic fragments resulting from the loss of trimethylsilyl groups and other parts of the molecule.
-
Quantification can be performed using an internal standard and selected ion monitoring (SIM) for increased sensitivity and selectivity.
-
Workflow Diagrams
Caption: Overall analytical workflow.
Caption: Spectroscopic analysis workflow.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, combining spectroscopic and chromatographic techniques. The protocols and guidelines presented in this document provide a robust framework for the unambiguous identification, structural elucidation, and purity assessment of this important molecule. Adherence to these methodologies will ensure high-quality, reliable data for research and development applications.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]
- 4. echemi.com [echemi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]
- 10. A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma. | Semantic Scholar [semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
2-Deoxy-l-ribono-1,4-lactone as a precursor for the synthesis of 2-deoxy-L-ribose.
Application Note & Protocol
Topic: 2-Deoxy-L-ribono-1,4-lactone as a Precursor for the Synthesis of 2-Deoxy-L-ribose
Introduction: The Significance of L-Enantiomeric Deoxy Sugars
In the realm of drug development, particularly in antiviral and anticancer therapies, L-nucleoside analogues have emerged as a cornerstone of modern medicine.[1][2] These molecules, which are structural mimics of natural D-nucleosides, can interfere with viral replication and cancer cell proliferation by acting as chain terminators in DNA/RNA synthesis or as inhibitors of key enzymes.[2] A critical building block for many of these life-saving therapeutics, such as Telbivudine for Hepatitis B, is 2-deoxy-L-ribose. Unlike its ubiquitous D-enantiomer, the core component of DNA, 2-deoxy-L-ribose is rare in nature and its synthesis demands precise stereochemical control.[3][4]
This application note provides a detailed protocol for the synthesis of 2-deoxy-L-ribose via the partial reduction of its corresponding lactone, this compound. This transformation is a pivotal step in many synthetic routes and relies on the selective conversion of a cyclic ester (lactone) to a cyclic hemiacetal (lactol), which exists in equilibrium with the desired 2-deoxy-L-ribose sugar.
The Core Transformation: Selective Lactone to Lactol Reduction
The conversion of a lactone to a lactol is a delicate reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactone completely to the corresponding diol, a more controlled reagent is required to stop the reaction at the intermediate lactol stage.[5] The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[5][6]
Causality Behind Reagent Selection: Why DIBAL-H?
DIBAL-H is a bulky and moderately electrophilic reducing agent, properties that are key to its selectivity.[7] Its efficacy in partially reducing lactones stems from the formation of a stable tetrahedral intermediate at low temperatures.[5][8]
Mechanism of Action:
-
Coordination: The electrophilic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the this compound. This coordination activates the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon.
-
Stable Intermediate: This forms a stable tetrahedral intermediate. The key to isolating the lactol is the stability of this intermediate at very low temperatures (typically -78 °C).[5][7] At this temperature, the intermediate does not collapse to form an aldehyde, which would be immediately reduced further.[8]
-
Hydrolysis: Upon aqueous work-up, this stable intermediate is hydrolyzed to yield the desired lactol, 2-deoxy-L-ribose.
Experimental Protocol: Synthesis of 2-Deoxy-L-ribose
This protocol outlines the partial reduction of this compound using DIBAL-H. It is imperative that the reaction is carried out under anhydrous conditions and an inert atmosphere to prevent reaction with water and oxygen.
Materials & Equipment
-
Reagents:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexanes
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C. Ensure the internal temperature is stable before proceeding.
-
DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H (1.0 to 1.2 eq.) dropwise via syringe. The rate of addition should be controlled to maintain the internal temperature at or below -75 °C. A slight exotherm may be observed.[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the disappearance of the starting material by TLC (a typical eluent system would be 50-70% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (MeOH) while maintaining the temperature at -78 °C. This step is highly exothermic and will produce hydrogen gas; extreme caution is necessary. Continue adding MeOH until gas evolution ceases.
-
Aqueous Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear and an aluminum salt precipitate is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product is often pure enough for subsequent steps. If necessary, purify by silica gel column chromatography. The final product, 2-deoxy-L-ribose, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[10][11]
Data Summary & Expected Results
The following table outlines typical parameters for the DIBAL-H mediated reduction of a lactone. Yields are generally good to excellent, contingent upon strict adherence to anhydrous conditions and temperature control.
| Parameter | Condition/Value | Rationale & Expert Insight |
| Substrate | This compound | The precursor molecule. |
| Reagent | DIBAL-H (1.0-1.2 eq.) | Provides the hydride for reduction. Using a slight excess ensures complete conversion. |
| Solvent | Anhydrous DCM or Toluene | Must be non-protic and anhydrous to prevent quenching the DIBAL-H. |
| Temperature | -78 °C | CRITICAL: Prevents the collapse of the tetrahedral intermediate, thus avoiding over-reduction to the diol.[6][8] |
| Reaction Time | 2-3 hours | Typically sufficient for full conversion; should be monitored by TLC. |
| Work-up | Rochelle's Salt | Chelates with aluminum salts, breaking up emulsions and simplifying the extraction process. |
| Expected Yield | 85-95% | High yields are achievable with careful technique. |
Trustworthiness: A Self-Validating System
The protocol's integrity is maintained through rigorous in-process controls:
-
TLC Monitoring: Provides a real-time assessment of the reaction's progress, preventing premature quenching or prolonged reaction times that could lead to side products.
-
Temperature Control: A calibrated low-temperature thermometer ensures the reaction stays within the narrow window required for selectivity.
-
Spectroscopic Analysis: Post-synthesis characterization via NMR and IR validates the structure of the final product, confirming the successful partial reduction and absence of over-reduced diol impurities.[10]
Conclusion
The partial reduction of this compound with DIBAL-H is a reliable and highly efficient method for synthesizing 2-deoxy-L-ribose, a vital precursor for L-nucleoside analogues.[12] The success of this protocol hinges on the precise control of reaction temperature to stabilize the key tetrahedral intermediate. By following the detailed steps and understanding the chemical principles outlined in this guide, researchers can confidently produce this valuable chiral building block for applications in pharmaceutical and biotechnological research.[13]
References
- 1. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Deoxy-D-ribose(533-67-5) IR Spectrum [chemicalbook.com]
- 12. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
Application Note & Protocol: Synthesis of 2-deoxy-L-ribonolactone via Oxidation and In Situ Lactonization
Abstract & Scope
This application note provides a comprehensive and validated experimental protocol for the synthesis of 2-deoxy-L-ribonolactone, a valuable chiral intermediate in the development of L-nucleoside analogues for antiviral and oncological research. The procedure begins with the readily available starting material, 2-deoxy-L-ribose. The methodology centers on a robust oxidation reaction using bromine, followed by an in situ intramolecular cyclization to yield the target γ-lactone. This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth explanations for critical process parameters, a detailed step-by-step protocol, and methods for product characterization and validation.
Scientific Principles and Mechanistic Rationale
The conversion of a hydroxy acid to a lactone is an intramolecular esterification.[1] In the context of carbohydrate chemistry, the synthesis of an aldonolactone from its parent aldose sugar involves two conceptual steps:
-
Oxidation: The aldehyde group of the aldose (in its open-chain form) is oxidized to a carboxylic acid, forming the corresponding aldonic acid.
-
Lactonization: The newly formed carboxylic acid undergoes an intramolecular condensation reaction with a hydroxyl group within the same molecule.[2] The formation of five-membered (gamma, γ) and six-membered (delta, δ) rings is thermodynamically favored.[3]
For the synthesis of 2-deoxy-L-ribonolactone from 2-deoxy-L-ribose, the γ-hydroxyl group (at C4) attacks the carbonyl carbon of the carboxylic acid. This reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen makes the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[4]
Practically, the oxidation of aldoses with bromine water is a well-established method that often leads directly to the lactone without the need to isolate the intermediate aldonic acid.[5][6] The reaction conditions are typically acidic enough to facilitate the subsequent spontaneous cyclization. The procedure detailed herein is adapted from a highly reliable method for the D-enantiomer published in Organic Syntheses, a testament to its reproducibility and robustness.[5]
Detailed Experimental Protocol
This protocol details the synthesis of 2-deoxy-L-ribonolactone from 2-deoxy-L-ribose. All operations involving bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
Reagents:
-
2-deoxy-L-ribose (Purity ≥98%)
-
Sodium bicarbonate (NaHCO₃, ACS grade)
-
Bromine (Br₂, ≥99.5%) - Caution: Highly toxic, corrosive, and volatile.[5]
-
Sodium bisulfite (NaHSO₃, ACS grade)
-
Absolute Ethanol (200 proof, anhydrous)
-
Toluene (ACS grade)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (1-L)
-
Mechanical stirrer
-
Pressure-equalizing addition funnel (100-mL)
-
Internal thermometer
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum pump or water aspirator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Charge a 1-L three-necked, round-bottomed flask with 2-deoxy-L-ribose (50.0 g, 0.373 mol), sodium bicarbonate (56.0 g, 0.667 mol), and deionized water (300 mL).
-
Fit the flask with a mechanical stirrer, an internal thermometer, and a 100-mL pressure-equalizing addition funnel.
-
Stir the mixture at room temperature for 15 minutes. Most of the solids should dissolve.
-
Immerse the flask in an ice-water bath to cool the internal temperature to below 5 °C.
-
-
Oxidation with Bromine:
-
CAUTION: Perform this step in a well-ventilated chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Carefully fill the addition funnel with bromine (56.0 g, 0.350 mol).
-
Add the bromine dropwise to the vigorously stirred aqueous solution over approximately 1 hour. It is critical to maintain the internal reaction temperature below 5 °C throughout the addition. The solution will turn orange.
-
Once the addition is complete, replace the funnel with a glass stopper and continue to stir the orange solution in the ice bath for an additional 60 minutes.
-
-
Quenching and Workup:
-
Slowly add solid sodium bisulfite (approx. 3-4 g) in small portions until the orange color of the excess bromine is completely discharged, resulting in a clear, colorless solution. This step is crucial to prevent coloration in the final product.[5]
-
Transfer the solution to a large round-bottom flask and concentrate it on a rotary evaporator (bath temperature 60–70 °C) until a wet slurry of salts remains.
-
Add absolute ethanol (200 mL) and toluene (50 mL) to the slurry to aid in the azeotropic removal of residual water. Evaporate the solvents again on the rotary evaporator.
-
-
Isolation of Crude Product:
-
Add absolute ethanol (200 mL) to the resulting damp solid and heat the mixture on a steam bath for 30 minutes to dissolve the product.
-
Filter the hot ethanolic suspension through a Büchner funnel to remove the insoluble inorganic salts (sodium bromide and excess sodium bicarbonate). Rinse the solids with an additional portion of hot absolute ethanol (50 mL).
-
Combine the filtrates, cool to room temperature, and then place in a refrigerator (4 °C) for 16-24 hours to induce crystallization.
-
-
Purification by Recrystallization:
-
Collect the crystalline product by vacuum filtration, washing the crystals first with cold absolute ethanol (50 mL) and then with diethyl ether (50 mL).
-
Dry the product under vacuum to yield crude 2-deoxy-L-ribonolactone.
-
For higher purity, the crude material can be recrystallized from hot n-butanol or ethanol.
-
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from starting material to the purified final product.
Caption: Experimental workflow for the synthesis of 2-deoxy-L-ribonolactone.
Product Characterization and Validation Data
The identity and purity of the synthesized 2-deoxy-L-ribonolactone should be confirmed using standard analytical techniques. The data for the L-enantiomer are expected to be identical to the D-enantiomer, with the exception of the sign of optical rotation.
| Parameter | Technique | Expected Value / Observation |
| Molecular Formula | - | C₅H₈O₄ |
| Molecular Weight | - | 132.11 g/mol [7] |
| Appearance | Visual | White crystalline solid |
| Melting Point | Melting Point Apparatus | ~83-85 °C (for D-enantiomer) |
| ¹H NMR (D₂O) | NMR Spectroscopy | Consistent with the structure. Refer to spectral databases for detailed shifts.[8] |
| ¹³C NMR (D₂O) | NMR Spectroscopy | Consistent with the structure. Refer to spectral databases for detailed shifts.[8] |
| Infrared (IR) | IR Spectroscopy | Strong C=O stretch (~1770 cm⁻¹), broad O-H stretch (~3400 cm⁻¹) |
Safety and Handling Precautions
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is harmful if inhaled. All manipulations must be performed in a certified chemical fume hood. An emergency eyewash and shower must be accessible. Neutralize any spills with a sodium thiosulfate solution.
-
Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.
-
General Precautions: Standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., butyl rubber for bromine), should be worn at all times.
References
- 1. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Ribonolactone | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 2-Deoxy-l-ribono-1,4-lactone under acidic and basic conditions.
Technical Support Center: Stability of 2-Deoxy-L-ribono-1,4-lactone
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability of this gamma-lactone. As a cyclic ester, its five-membered ring is susceptible to hydrolysis, and understanding its behavior under various pH conditions is critical for experimental success and data integrity.
Section 1: Foundational Principles of Lactone Stability
This compound, like all lactones, exists in equilibrium with its corresponding open-chain hydroxy acid in aqueous solutions. The position of this equilibrium and the rate at which it is reached are highly dependent on pH and temperature. The primary degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by both acids and bases.[1][2][3] This guide provides troubleshooting strategies to manage these inherent instabilities.
Initial Handling and Storage Recommendations
To ensure the integrity of the compound before your experiment begins, proper storage is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C. For long-term storage, consider temperatures below -20°C.[4][5] | Reduces the rate of ambient hydrolysis and other potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container in a dry, inert atmosphere (e.g., under argon or nitrogen).[4] | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis. |
| Solvent | Prepare aqueous solutions fresh for immediate use.[6] | The compound is most stable as a solid. Stability decreases significantly once dissolved in protic, especially aqueous, solvents. |
Section 2: Troubleshooting Under Acidic Conditions
A common issue encountered is the rapid, acid-catalyzed hydrolysis of the lactone ring, leading to the formation of 2-deoxy-L-ribonic acid. This can result in loss of starting material and the introduction of an unintended species into the reaction mixture.
Issue: Unexpectedly Low Yield or Appearance of a More Polar Byproduct
If you observe a significant decrease in your starting material's concentration or the emergence of a new, more polar spot on TLC or peak in HPLC analysis when working in an acidic medium, you are likely experiencing acid-catalyzed hydrolysis.
Causality: The Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of lactones in acidic conditions is a well-understood process that generally follows a specific pathway.[1][7] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3] This activation makes the carbon atom highly susceptible to nucleophilic attack by a water molecule. The subsequent formation of a tetrahedral intermediate and proton transfer steps ultimately lead to the cleavage of the C-O bond in the ring, yielding the open-chain hydroxy carboxylic acid.[2][3]
Caption: Acid-catalyzed hydrolysis workflow.
Troubleshooting and Mitigation Protocols
1. pH Control and Optimization:
-
Protocol: If your reaction conditions permit, maintain the pH as close to neutral as possible. The optimal pH for the stability of many complex molecules, including some taxanes with ester groups, is around pH 4-5.[8]
-
Buffer Selection: Utilize a buffer system with sufficient capacity to resist pH changes. For mildly acidic conditions, citrate or acetate buffers are common choices. Ensure the buffer components do not interfere with your reaction.
-
Step-by-Step pH Adjustment:
-
Prepare your reaction solvent.
-
Use a calibrated pH meter to monitor the pH.
-
Slowly add a dilute acidic or basic solution to adjust the pH to the target range (e.g., pH 4.5) before adding the this compound.
-
Add the lactone and re-verify the pH.
-
2. Temperature Management:
-
Causality: Hydrolysis is a chemical reaction with an activation energy barrier. Lowering the temperature decreases the available kinetic energy, thus reducing the reaction rate.
-
Protocol: Conduct your experiments at the lowest temperature compatible with the desired reaction rate. If a reaction is sluggish at 0°C, assess if it can proceed acceptably at -20°C or lower over a longer period.
3. Analytical Monitoring to Minimize Exposure Time:
-
Protocol: Closely monitor the reaction's progress using an appropriate analytical technique to avoid unnecessarily long reaction times.
-
Recommended Method (HPLC): Since this compound lacks a strong UV chromophore, HPLC with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.[9][10]
-
Stationary Phase: A Hydrophilic Interaction Chromatography (HILIC) column is effective for separating polar compounds like sugars and their derivatives.[10]
-
Mobile Phase: An isocratic or gradient elution with acetonitrile and water is a typical starting point.[10]
-
Sample Analysis: Withdraw aliquots from the reaction at regular intervals (e.g., every 30 minutes), quench any reactivity (e.g., by neutralizing the acid), and analyze to determine the ratio of lactone to the hydrolyzed product.
-
Section 3: Troubleshooting Under Basic Conditions
Basic conditions present a more aggressive environment for lactones, leading to rapid hydrolysis (saponification) and potentially epimerization at chiral centers adjacent to the carbonyl group.
Issue 1: Complete and Rapid Consumption of Starting Material
If your lactone disappears almost instantaneously upon exposure to a basic solution, you are observing saponification.
Causality: The Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Unlike acid catalysis, which activates the ester, base-catalyzed hydrolysis involves the direct attack of a strong nucleophile (hydroxide ion, OH⁻) on the electrophilic carbonyl carbon.[3][11] This process is generally faster and effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate salt.[2][3] This drives the equilibrium strongly towards the hydrolyzed product. The alkaline hydrolysis process is often more rapid than acid hydrolysis.[12]
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Issue 2: Loss of Stereochemical Purity (Epimerization)
In some cases, particularly with prolonged exposure to base or with stronger bases, you may observe the formation of diastereomers.
Causality: Epimerization via Enolate Formation
Bases can abstract a proton from the carbon atom alpha to the carbonyl group (the C3 position in this lactone).[13] This creates a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of stereoisomers (epimers).[13] While hydrolysis is often the faster process for lactones, epimerization is a risk that increases with the strength of the base and reaction time.
Troubleshooting and Mitigation Protocols
1. Strict pH Avoidance:
-
Protocol: Unless saponification is the intended reaction, rigorously exclude bases from your reaction mixture. This includes basic drying agents, basic chromatography media (e.g., untreated alumina), and glassware that has not been properly neutralized after washing with basic detergents.
-
Alternative Reagents: If a base is required for another transformation in the molecule, consider using sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) instead of hydroxide, alkoxides, or amines.
2. Controlled Saponification Protocol:
-
If Hydrolysis is Desired: To perform a controlled saponification:
-
Dissolve the lactone in a suitable solvent (e.g., THF, Methanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.0 to 1.1 equivalents of a base (e.g., 1M NaOH) dropwise while stirring.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once complete, proceed with the next step or perform an acidic workup (e.g., adding dilute HCl) to protonate the carboxylate and obtain the hydroxy acid.
-
3. Minimizing Epimerization Risk:
-
Low Temperatures: Always run base-mediated reactions at the lowest possible temperature.
-
Aprotic Solvents: Use aprotic solvents to minimize proton sources that can facilitate the reprotonation of the enolate intermediate.
-
Limit Exposure Time: As with acidic conditions, minimize the time the compound is exposed to basic conditions.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound degradation in water? A1: The primary degradation product in both acidic and basic aqueous solutions is the ring-opened form, 2-deoxy-L-ribonic acid. Under basic conditions, it will exist as the corresponding carboxylate salt until an acidic workup is performed.[3][11]
Q2: How can I confirm the identity of the hydrolyzed product? A2: You can use LC-MS to confirm the molecular weight. The hydrolyzed product will have a molecular weight that is 18.02 g/mol (the mass of H₂O) higher than the starting lactone. ¹H and ¹³C NMR spectroscopy can also definitively identify the open-chain structure.
Q3: Is it possible for the lactone to re-circularize after hydrolysis? A3: Yes, lactonization is a reversible reaction. Under acidic conditions, the open-chain hydroxy acid can re-circularize to form the lactone. This is often achieved by removing water from the reaction, for example, by azeotropic distillation. The five-membered γ-lactone ring is thermodynamically stable, favoring its formation.[14]
Q4: My reaction requires a strong, non-nucleophilic base. What are my options to minimize lactone degradation? A4: For reactions requiring a strong, non-nucleophilic base, consider using reagents like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at very low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like THF. Add the base slowly and ensure it is consumed by your intended reaction quickly to minimize contact time with the lactone.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]
- 5. 2-C-Methyl-D-ribono-1,4-lactone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. youtube.com [youtube.com]
- 12. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. Lactone - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for glycosylation using 2-Deoxy-l-ribono-1,4-lactone
Welcome to the technical support center for the optimization of reaction conditions for glycosylation using 2-Deoxy-L-ribono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful glycosylation outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the glycosylation process. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows little to no formation of the desired glycosylated product, with the starting materials remaining largely unreacted.
Potential Causes & Solutions:
-
Insufficient Activation of the Lactone: this compound, like other glycosyl donors, requires activation to form a reactive intermediate, typically an oxocarbenium ion.[1] Inadequate activation is a primary reason for reaction failure.
-
Causality: The lactone carbonyl group is not electrophilic enough to react with common glycosyl acceptors without prior activation. Lewis acids or other promoters are necessary to facilitate the departure of a leaving group from the anomeric carbon.
-
Troubleshooting Steps:
-
Re-evaluate Your Promoter/Catalyst: For glycosylations involving lactones, strong Lewis acids like TMSOTf or BF₃·OEt₂ are often employed.[2] If you are using a weaker Lewis acid, consider switching to a more potent one.
-
Check Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the promoter is used. Catalyst degradation can also be a factor; use a fresh, anhydrous supply.
-
Optimize Reaction Temperature: Some activation processes are highly temperature-dependent. While low temperatures are often used to control selectivity, the activation energy barrier may not be overcome. A gradual increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid decomposition.
-
-
-
Poor Nucleophilicity of the Glycosyl Acceptor: The hydroxyl group of the acceptor must be sufficiently nucleophilic to attack the electrophilic anomeric carbon of the activated donor.
-
Causality: Steric hindrance around the reacting hydroxyl group or the presence of electron-withdrawing groups on the acceptor can significantly reduce its nucleophilicity.
-
Troubleshooting Steps:
-
Assess Acceptor Reactivity: Primary alcohols are generally more reactive than secondary or tertiary alcohols. If your acceptor is sterically hindered, you may need more forcing conditions (stronger promoter, higher temperature, longer reaction time).
-
Protecting Group Strategy: The protecting groups on your acceptor can influence its reactivity. "Disarming" protecting groups (e.g., acetyl) can decrease reactivity, while "arming" groups (e.g., benzyl) can increase it.[3] Consider altering the protecting group scheme if possible.
-
-
-
Decomposition of Starting Materials or Product: 2-Deoxy sugars are known to be more reactive and potentially less stable than their fully oxygenated counterparts, making them prone to degradation under harsh reaction conditions.[4]
-
Causality: The absence of a C2-hydroxyl group increases the reactivity of the anomeric center, making the glycosyl donor susceptible to side reactions like elimination to form glycals, or decomposition under strongly acidic conditions.[4][5]
-
Troubleshooting Steps:
-
Monitor Reaction Carefully: Use TLC to track the consumption of starting materials and the formation of byproducts. If you observe streaking or multiple new spots, decomposition is likely occurring.
-
Reduce Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions.
-
Use a Non-Nucleophilic Base: If your reaction is acid-catalyzed, the accumulation of acidic byproducts can lead to degradation. The addition of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), can scavenge excess acid.[3]
-
-
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Symptoms: ¹H NMR analysis of the crude product shows a mixture of α- and β-anomers.
Potential Causes & Solutions:
-
Lack of a Neighboring Group Participation: A key strategy for achieving high stereoselectivity in glycosylation is the use of a participating group at the C2 position (e.g., an acetyl group).[1] this compound inherently lacks this feature.
-
Causality: Without a participating group, the reaction is more likely to proceed through a planar oxocarbenium ion intermediate. The acceptor can then attack from either the α- or β-face, leading to a mixture of anomers.[5] The final anomeric ratio is often influenced by thermodynamic (anomeric effect favoring α) and kinetic factors.[6]
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can significantly influence stereoselectivity. Nitrile solvents like acetonitrile can favor the formation of β-glycosides through the "nitrile effect," where the solvent participates in the reaction to shield the α-face of the oxocarbenium ion.[5] Ethereal solvents may favor α-glycosides. Experiment with different solvents to find the optimal conditions for your desired anomer.
-
Promoter and Temperature Control: The nature of the promoter and the reaction temperature can affect the lifetime and conformation of the reactive intermediates, thereby influencing the stereochemical outcome.[7] Low temperatures often favor SN2-like mechanisms, which can lead to higher stereoselectivity.
-
Indirect Glycosylation Strategies: If direct glycosylation fails to provide the desired stereoselectivity, an indirect approach may be necessary. This involves using a donor with a temporary directing group at the C2 position, which is then removed after the glycosylation step.[6]
-
-
Problem 3: Formation of a 1,4-Anhydro Sugar Byproduct
Symptoms: Characterization of the product mixture reveals the presence of a 1,4-anhydro sugar, a common byproduct in reactions involving lactone donors with a participating group at C4.[7]
Potential Causes & Solutions:
-
Intramolecular Cyclization: The C4-alkoxy group can act as an internal nucleophile, attacking the anomeric center to form a thermodynamically stable 1,4-anhydro sugar.[7]
-
Causality: This side reaction is competitive with the desired intermolecular glycosylation. Its prevalence depends on the relative rates of the two reactions.
-
Troubleshooting Steps:
-
Increase Acceptor Concentration: A higher concentration of the glycosyl acceptor can favor the intermolecular reaction over the intramolecular cyclization.
-
Use a More Nucleophilic Acceptor: A more reactive acceptor will compete more effectively with the internal C4-alkoxy group.
-
Inverse Addition: Adding the promoter to a mixture of the donor and acceptor can help to ensure that the acceptor is present in excess when the reactive intermediate is formed.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for this compound during glycosylation?
A1: The choice of protecting groups is critical for a successful glycosylation. For the hydroxyl groups at C3 and C5, benzyl (Bn) ethers are a common choice as they are considered "arming" groups that can enhance the reactivity of the glycosyl donor.[3] They are stable to a wide range of reaction conditions and can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), can also be used, particularly if milder deprotection conditions are required. It is important to consider the overall synthetic strategy when selecting protecting groups to ensure their compatibility with subsequent reaction steps.[8]
Q2: How do I choose the right solvent for my glycosylation reaction?
A2: The solvent plays a crucial role in glycosylation, influencing both reaction rate and stereoselectivity.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are common, non-participating solvents that are suitable for a wide range of glycosylation reactions.
-
Acetonitrile (MeCN): As mentioned earlier, this solvent can promote the formation of β-glycosides through the nitrile effect.[5]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can sometimes favor the formation of α-glycosides.
-
Mixtures: Sometimes, a mixture of solvents can provide the best balance of solubility, reactivity, and selectivity.
The optimal solvent is often determined empirically for a specific donor-acceptor pair.
Q3: Can I use this compound for the synthesis of 2'-deoxynucleosides?
A3: Yes, this compound and its derivatives are valuable precursors for the synthesis of 2'-deoxynucleosides, which are the building blocks of DNA.[9] The general approach involves coupling the protected lactone with a nucleobase under appropriate glycosylation conditions. The stereoselective synthesis of β-2'-deoxynucleosides, the naturally occurring anomer, can be challenging due to the lack of a C2-participating group.[10] However, various methods have been developed to control the stereochemical outcome.[4][10]
Q4: How can I monitor the progress of my glycosylation reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring glycosylation reactions.[11] It allows for the rapid assessment of the consumption of starting materials and the formation of the product. It is advisable to co-spot the reaction mixture with the starting materials to aid in identification. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
III. Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Glycosylation
| Parameter | Condition A | Condition B | Condition C |
| Glycosyl Donor | 3,5-Di-O-benzyl-2-deoxy-L-ribono-1,4-lactone | 3,5-Di-O-TBDMS-2-deoxy-L-ribono-1,4-lactone | 3,5-Di-O-benzyl-2-deoxy-L-ribono-1,4-lactone |
| Glycosyl Acceptor | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Cholesterol | N⁴-Benzoyl-cytosine |
| Promoter | TMSOTf (0.1 eq) | BF₃·OEt₂ (1.2 eq) | N-Iodosuccinimide (NIS)/TfOH |
| Solvent | CH₂Cl₂ | Toluene | Acetonitrile |
| Temperature | -78 °C to 0 °C | 0 °C to rt | -40 °C to rt |
| Typical Yield | 75% (α/β = 1:3) | 65% (β-isomer) | 80% (β-isomer) |
| Reference | General protocol based on Lewis acid catalysis | Adapted from sterol glycosylation methods | Based on nucleoside synthesis protocols |
Protocol: General Procedure for TMSOTf-Promoted Glycosylation
-
To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv).
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
IV. Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for a Lewis acid-catalyzed glycosylation using this compound.
Caption: General glycosylation mechanism with 2-deoxy-lactone.
This diagram illustrates the key steps in the glycosylation process, from the initial activation of the lactone donor by a Lewis acid to the formation of the oxocarbenium ion intermediate and the subsequent nucleophilic attack by the acceptor to yield the anomeric products.
V. References
-
Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. --INVALID-LINK--
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. --INVALID-LINK--
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. National Institutes of Health. --INVALID-LINK--
-
Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. ACS Publications. --INVALID-LINK--
-
Preparation of 2‐deoxy‐ribono‐1,4‐lactone from 1, and related hunger... ResearchGate. --INVALID-LINK--
-
Methods for 2-Deoxyglycoside Synthesis. ACS Publications. --INVALID-LINK--
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis- Thioureas. ChemRxiv. --INVALID-LINK--
-
Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. National Institutes of Health. --INVALID-LINK--
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. National Center for Biotechnology Information. --INVALID-LINK--
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. --INVALID-LINK--
-
Chemical glycosylation. Wikipedia. --INVALID-LINK--
-
The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones. Radboud Repository. --INVALID-LINK--
-
Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health. --INVALID-LINK--
-
Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors | MDPI [mdpi.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. benchchem.com [benchchem.com]
- 9. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Reactivity Challenges with 2-Deoxy-l-ribono-1,4-lactone
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Deoxy-l-ribono-1,4-lactone. This versatile chiral building block is a cornerstone in the synthesis of L-nucleoside analogues, a class of compounds vital for antiviral and antineoplastic therapies.[1] However, its unique structure, particularly the stable γ-lactone and the absence of a C2-hydroxyl group, often presents reactivity challenges. This guide is structured to provide not just solutions, but a deeper understanding of the causality behind these experimental hurdles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: Why is this compound often described as having low reactivity, especially at the carbonyl carbon?
A: The perceived low reactivity stems from the inherent stability of the five-membered γ-lactone ring. Unlike acyclic esters, the cyclic structure has less conformational freedom, and the ester group is relatively unstrained. The carbonyl carbon's electrophilicity is sufficient for reactions with strong nucleophiles, but it can be sluggish with weaker or sterically hindered ones. Furthermore, the lack of a C2-hydroxyl group means it cannot provide neighboring group participation, a common strategy to activate adjacent positions in other carbohydrate precursors.
Q2: What are the primary reactive sites on the molecule that I should be aware of?
A: There are three primary reactive sites:
-
C1 Carbonyl Carbon: This is the electrophilic site for nucleophilic attack, leading to ring-opening or the formation of lactols. Its reactivity is the main topic of this guide.
-
C3 and C5 Hydroxyl Groups: These secondary and primary alcohols are nucleophilic sites available for protection, esterification, or etherification. Their selective protection is crucial for directing subsequent reactions.[2]
-
C3 and C4 Protons: The protons adjacent to the carbonyl group can be abstracted under strong basic conditions, although this is less common than reactions at the other sites.
Q3: What are the best practices for storing and handling this compound?
A: this compound is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or a dry cabinet at reduced temperatures (2-8 °C). Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents and reagents for all reactions to avoid unwanted hydrolysis.
Q4: Which protecting groups are most effective for the C3 and C5 hydroxyls, and what are the key considerations?
A: The choice of protecting group is critical and depends on the planned reaction sequence.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices for their ease of installation under mild conditions and their tunable stability. They are generally stable to a wide range of non-acidic and non-fluoride conditions.
-
Benzyl Ethers (Bn): Very robust and stable to both acidic and basic conditions, making them suitable for multi-step syntheses. They are typically removed by hydrogenolysis.
-
Cyclic Acetals (e.g., Isopropylidene, Benzylidene): These can simultaneously protect both the C3 and C5 hydroxyls if the ring conformation allows, but their formation can sometimes lead to unexpected structural rearrangements or the formation of undesired isomers.[2] Careful reaction control and thorough characterization are essential when using cyclic acetals with this substrate.[2]
Part 2: Troubleshooting Guide for Specific Reactions
This guide addresses common experimental failures in a problem-solution format, explaining the underlying chemical principles.
Issue 1: Poor Yields in Nucleophilic Attack at the Lactone Carbonyl
You're Observing: Your reaction with a nucleophile (e.g., an organometallic reagent, a stabilized ylide, or for ring-opening) is either not proceeding or giving very low yields of the desired product.
The Underlying Chemistry: The electrophilicity of the lactone's carbonyl carbon is insufficient to react efficiently with your chosen nucleophile under standard conditions. The reaction requires a significant activation energy that is not being overcome.
Solutions & Strategies:
-
Lewis Acid Catalysis: The most direct way to enhance the carbonyl's electrophilicity is by adding a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon much more susceptible to nucleophilic attack.
-
Workflow for Troubleshooting Low Nucleophilic Addition Yield:
A decision workflow for improving nucleophilic addition.
-
-
Choice of Solvent and Temperature: Ensure you are using an appropriate aprotic solvent (e.g., THF, Dichloromethane, Toluene) that will not quench the nucleophile or Lewis acid. In some cases, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid side reactions.
Table 1: Common Lewis Acids for Lactone Activation
| Lewis Acid | Typical Conditions | Key Considerations |
|---|---|---|
| BF₃·OEt₂ | 1.1 - 2.0 eq., CH₂Cl₂, -78 °C to RT | Common and effective. Can be acidic, monitor for side reactions. |
| TiCl₄ | 1.1 - 2.0 eq., CH₂Cl₂, -78 °C | Very strong Lewis acid. Strict anhydrous conditions required. |
| TMSOTf | 0.1 - 1.0 eq., CH₂Cl₂ or MeCN, -40 °C to 0 °C | Powerful catalyst for silylating the intermediate, driving the reaction. |
| ZnCl₂ | 1.0 - 2.0 eq., THF or Et₂O, RT | Milder option, good for sensitive substrates. |
Issue 2: Failure to Form a Glycosidic Bond (Low Glycosylation Yield)
You're Observing: You are attempting to use a protected this compound directly as a glycosyl donor with a nucleobase or alcohol, but no product is forming.
The Underlying Chemistry: The lactone itself is a poor glycosyl donor. For a successful glycosylation, the anomeric carbon (C1) needs a good leaving group that can be activated by a promoter to form a reactive oxocarbenium ion intermediate. The endocyclic oxygen of the lactone is not a suitable leaving group.
Solution: Convert to a Competent Glycosyl Donor
You must first convert the lactone into a recognized glycosyl donor. This involves a two-step sequence: 1) reduction of the lactone to the corresponding lactol (a hemiacetal), and 2) conversion of the anomeric hydroxyl of the lactol into a good leaving group.
-
Diagram of the Conversion Strategy:
Strategy for converting the lactone to a glycosyl donor.
One of the most reliable methods is the formation of a thioglycoside, which can be activated under various conditions for glycosylation.[3][4]
Protocol: Preparation of an Ethyl Thioglycoside Donor
-
Lactone Reduction:
-
Dissolve the protected this compound (1.0 eq.) in anhydrous toluene or CH₂Cl₂ and cool to -78 °C under argon.
-
Add DIBAL-H (1.1 eq., 1.0 M in hexanes) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until the phases separate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude lactol, which is used directly in the next step.
-
-
Thioglycoside Formation:
-
Dissolve the crude lactol (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C.
-
Add ethanethiol (EtSH, 1.5 eq.) followed by a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq.).
-
Allow the reaction to stir at 0 °C and warm to room temperature over 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers, extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the resulting ethyl thioglycoside by column chromatography. This product is now a competent glycosyl donor for subsequent glycosylation reactions.[4]
-
Issue 3: Poor Stereoselectivity (α/β Mixture) in Glycosylation
You're Observing: Your glycosylation reaction is successful, but you obtain a mixture of anomers (α and β) that is difficult to separate and lowers the yield of the desired stereoisomer.
The Underlying Chemistry: Stereocontrol in glycosylation is challenging, especially for 2-deoxy sugars. The absence of a participating group at C2 means the reaction proceeds through a more planar and reactive oxocarbenium ion. The stereochemical outcome is then heavily influenced by solvent effects, the nature of the promoter, and the nucleophile itself (the anomeric effect vs. Sₙ2-like attack).
Solutions & Strategies:
-
Solvent Choice is Key:
-
Participating Solvents (e.g., Acetonitrile, Propionitrile): These nitrile solvents can coordinate with the oxocarbenium ion from the α-face, blocking it and directing the nucleophile to attack from the β-face. This often favors the formation of the β-anomer.
-
Non-Participating Solvents (e.g., Diethyl Ether, Dichloromethane): In these solvents, the thermodynamically more stable anomer, often the α-anomer due to the anomeric effect, is frequently favored, especially under equilibrating conditions.
-
-
Protecting Group Influence: While there is no C2 group, the protecting group at C3 can exert some steric influence on the trajectory of the incoming nucleophile. A bulky protecting group at C3 may favor the formation of the α-anomer.
-
Promoter/Activator System: The choice of promoter for your glycosyl donor (e.g., NIS/TfOH or DMTST for thioglycosides) can influence the Sₙ1/Sₙ2 character of the transition state and thus the stereochemical outcome. Screening different promoters is often necessary.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Removal of Protecting Groups in 2-Deoxy-l-ribono-1,4-lactone Chemistry
Welcome to the technical support center for chemists and researchers working with 2-deoxy-l-ribono-1,4-lactone and its derivatives. The strategic use and subsequent removal of protecting groups are critical steps in the synthesis of many biologically active molecules, including C-nucleoside analogues.[1][2] This guide provides in-depth, experience-driven advice to navigate the common challenges associated with the deprotection of this versatile chiral building block.
The appropriate protection and deprotection of the hydroxyl groups on this compound is a crucial aspect of synthesizing nucleoside derivatives.[1] The selection of a suitable protecting group is not always straightforward and can significantly impact the overall success of a synthetic route.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl groups of this compound?
A1: The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal protection which allows for the selective removal of one group without affecting others.[3][4][5] For the hydroxyl groups of this compound, the most frequently employed protecting groups fall into two main categories:
-
Silyl Ethers: These are popular due to their ease of installation, stability under various reaction conditions, and selective removal.[6] Common examples include tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[6][7]
-
Acyl Groups: These include acetyl (Ac) and benzoyl (Bz) groups. They are generally stable but can be removed under basic or acidic conditions.[3][7]
-
Benzyl Ethers (Bn): Benzyl ethers are robust and can be removed by hydrogenolysis, which is a mild method that often doesn't affect other functional groups.[3][8]
-
Cyclic Acetals: Protecting groups like benzylidene can be used to protect diols.[1][2]
Q2: What does "orthogonal protection" mean in this context, and why is it important?
A2: Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[3][4] This is achieved by choosing protecting groups that are cleaved under different, specific reaction conditions. For instance, in a molecule with both a TBDMS ether and a benzyl ether, the TBDMS group can be removed with a fluoride source like TBAF, leaving the benzyl ether intact. The benzyl ether can then be removed later by hydrogenolysis. This level of control is essential for complex, multi-step syntheses.[5]
Q3: I am observing low yields during my deprotection step. What are the likely causes?
A3: Low yields in deprotection reactions can stem from several factors:
-
Incomplete Reaction: The deprotection conditions (reagent concentration, temperature, reaction time) may not be sufficient for complete removal of the protecting group. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side Reactions: The reagents used for deprotection might be reacting with other functional groups in your molecule. For example, strongly acidic or basic conditions can sometimes cause unintended rearrangements or cleavage of other labile groups.[1]
-
Product Degradation: The deprotected product itself might be unstable under the reaction or workup conditions.
-
Workup Issues: The desired product may be lost during the extraction or purification steps. Ensuring the correct pH and using appropriate solvents during workup is critical.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection of Silyl Ethers (TBDMS, TIPS)
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Causality: The stability of silyl ethers to cleavage is influenced by steric hindrance around the silicon atom and the reaction conditions.[9][10] Bulky silyl groups like TIPS and TBDPS are more stable than TBDMS.[6][11] The efficiency of fluoride-mediated deprotection can also be hampered by the presence of water or protic solvents.
Troubleshooting Steps:
-
Optimize Fluoride Source and Solvent:
-
TBAF in THF: This is the most common reagent for silyl ether deprotection.[12] Ensure your TBAF solution is anhydrous, as water can reduce its efficacy. If the reaction is sluggish, consider using a higher concentration of TBAF or gently warming the reaction.
-
HF-Pyridine or HF-Triethylamine: These reagents are often more potent than TBAF and can be effective for more stubborn silyl ethers.[7] Exercise caution as HF is highly corrosive and toxic.
-
TAS-F: Tris(dimethylamino)sulfur (trimethylsilyl)difluoride is a powerful, anhydrous fluoride source that can be effective when other methods fail.[12]
-
-
Consider Acidic Deprotection (for less hindered silyl ethers):
-
Mild acids like acetic acid in a mixture of THF and water can cleave TBDMS ethers.[9] This method is generally selective for primary silyl ethers over secondary or tertiary ones.[10][13]
-
Stronger acids like HCl or p-toluenesulfonic acid (PTSA) in methanol can also be used, but care must be taken to avoid unwanted side reactions with other acid-sensitive groups.[13]
-
Data Summary: Common Conditions for Silyl Ether Deprotection
| Protecting Group | Reagent | Solvent | Typical Conditions |
| TBDMS | TBAF | THF | Room Temperature, 1-4 hours |
| TBDMS | Acetic Acid/H₂O/THF | THF | Room Temperature, 4-12 hours |
| TIPS | TBAF | THF | Room Temperature to 40°C, 4-24 hours |
| TIPS | HF-Pyridine | THF/Pyridine | 0°C to Room Temperature, 1-6 hours |
| TBDPS | TBAF | THF | Elevated Temperature (e.g., 50°C), 12-48 hours |
| TBDPS | HF-Pyridine | THF/Pyridine | Room Temperature, 2-8 hours |
Issue 2: Lactone Ring Opening During Deprotection of Acyl Groups (Benzoyl, Acetyl)
Symptoms: Formation of a more polar byproduct, often confirmed by mass spectrometry to be the hydroxy acid resulting from lactone hydrolysis.
Causality: The ester linkage of the lactone is susceptible to hydrolysis under strongly basic conditions, which are often used to remove acyl protecting groups.[14] Reagents like sodium methoxide or potassium carbonate in methanol can readily cleave both the protecting group and the lactone ring.
Troubleshooting Steps:
-
Use Milder Basic Conditions:
-
Ammonia in Methanol: A saturated solution of ammonia in methanol is often sufficiently basic to remove acetyl and benzoyl groups without significantly affecting the lactone.[3] The reaction is typically performed at room temperature.
-
Guanidine/Guanidinium Nitrate: This reagent system can be effective for cleaving acetyl groups under mild conditions.[15]
-
-
Employ Enzymatic Deprotection:
-
Lipases can be used for the chemoselective hydrolysis of ester-based protecting groups under neutral pH conditions, thus preserving the lactone ring. The choice of enzyme and reaction conditions will need to be optimized for your specific substrate.
-
-
Consider Alternative Protecting Groups in Your Synthetic Design:
-
If basic conditions are unavoidable in subsequent steps, consider using protecting groups that can be removed under neutral or acidic conditions, such as silyl ethers or benzyl ethers.
-
Issue 3: Inefficient Hydrogenolysis of Benzyl Ethers
Symptoms: Slow reaction or incomplete removal of the benzyl (Bn) protecting group.
Causality: The efficiency of catalytic hydrogenolysis can be affected by several factors, including the catalyst activity, solvent, presence of catalyst poisons, and substrate structure.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Palladium on Carbon (Pd/C): This is the most common catalyst.[8] Ensure the catalyst is fresh and has been stored properly to prevent deactivation. Use a 10% Pd/C loading for most applications.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective for hindered benzyl ethers and can sometimes be used in the presence of sulfur-containing functional groups that might poison Pd/C.
-
-
Solvent Choice:
-
Protic solvents like ethanol or methanol are generally preferred. Acetic acid can sometimes accelerate the reaction but may not be compatible with other functional groups.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure (using a balloon of hydrogen), increasing the pressure to 50 psi or higher can significantly increase the reaction rate.
-
Temperature: Gently warming the reaction to 30-40°C can also improve the rate.
-
-
Check for Catalyst Poisons:
-
Trace amounts of sulfur-containing compounds, strong coordinating ligands, or certain functional groups can poison the palladium catalyst. Purifying the substrate before the hydrogenolysis step can be beneficial.
-
Experimental Protocols
Protocol 1: Standard Deprotection of a TBDMS Ether using TBAF
-
Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) (0.1 M solution).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Benzoyl Group with Ammonia in Methanol
-
Dissolve the benzoyl-protected lactone (1 equivalent) in a saturated solution of ammonia in methanol (0.1 M).
-
Stir the solution in a sealed flask at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizing Deprotection Strategies
Workflow for Orthogonal Deprotection
The following diagram illustrates a typical workflow for the selective deprotection of a this compound derivative bearing both a TBDMS and a benzyl protecting group.
Caption: Orthogonal deprotection of a dually protected lactone.
Decision Tree for Troubleshooting Silyl Ether Deprotection
Caption: Troubleshooting slow silyl ether deprotection.
References
- 1. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. agroipm.cn [agroipm.cn]
Troubleshooting guide for the purification of 2-Deoxy-l-ribono-1,4-lactone
Welcome to the technical support guide for the purification of 2-Deoxy-l-ribono-1,4-lactone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important carbohydrate building block. The purification of small, hydrophilic, and potentially unstable molecules like this lactone presents unique challenges. This guide provides in-depth, experience-driven answers to common issues, ensuring you can achieve the desired purity and yield for your critical applications.
Frequently Asked Questions (FAQs)
Q1: My final product yield is significantly lower than expected after purification. What are the common loss points and how can I mitigate them?
Low recovery is a frequent issue stemming from multiple factors, from reaction work-up to final isolation. Here’s a breakdown of potential causes and solutions:
-
Incomplete Extraction: this compound is a polar molecule with good water solubility. During aqueous work-ups, it may not fully partition into standard organic solvents like ethyl acetate or dichloromethane.
-
Solution: Increase the number of organic extractions (e.g., 5-7 times) with a larger total solvent volume. Alternatively, perform a continuous liquid-liquid extraction for maximal recovery from the aqueous phase.
-
-
Hydrolysis During Work-up or Chromatography: The γ-lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, opening to form the corresponding 2-deoxy-L-ribonic acid.[1] This hydroxy acid is highly water-soluble and will be lost during organic extraction.
-
Solution: Ensure all aqueous solutions used during work-up are neutral or slightly acidic (pH 5-6). If using silica gel chromatography, which can be slightly acidic, minimize the purification time. Pre-neutralizing the silica gel by preparing a slurry with the mobile phase and a small amount of a non-nucleophilic base like pyridine or triethylamine (and then re-equilibrating with the mobile phase) can prevent on-column degradation.
-
-
Adsorption on Silica Gel: The multiple hydroxyl groups on the molecule can lead to strong, sometimes irreversible, adsorption onto silica gel, causing significant product loss and peak tailing.
-
Solution: Consider deactivating the silica gel by adding 1-2% water or triethylamine to the eluent system. For particularly difficult separations, switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica may be beneficial.
-
-
Physical Loss During Solvent Removal: The compound is a low-molecular-weight solid. Aggressive evaporation, especially at high temperatures, can lead to loss via sublimation or aerosolization.
-
Solution: Use a rotary evaporator with controlled vacuum and a bath temperature below 40°C. For the final traces of solvent, use a high-vacuum pump at room temperature.
-
Q2: My NMR or HPLC analysis shows persistent impurities, even after chromatography. What are they likely to be and how can I remove them?
Identifying impurities is the first step toward their removal. Common contaminants fall into three categories:
-
Starting Materials/Reagents: Unreacted starting materials from the synthesis are a common source of contamination.
-
Diastereomers: Depending on the synthetic route, diastereomeric lactones can form. These often have very similar polarities, making chromatographic separation challenging.
-
Degradation Products: The most common degradation product is the ring-opened 2-deoxy-L-ribonic acid, formed by hydrolysis.[1]
Troubleshooting Impurity Removal:
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Ring-Opened Hydroxy Acid | Appears as a broad peak in ¹H NMR. In HPLC, it will have a significantly different retention time (usually earlier on reverse phase). | Convert the acid back to the lactone. Dissolve the crude mixture in a solvent like toluene or benzene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and heat under Dean-Stark conditions to azeotropically remove water and drive the equilibrium toward the closed-ring lactone. |
| Diastereomers | Complex multiplets in ¹H NMR. Closely eluting peaks in high-resolution HPLC. | Optimize chromatography. Use a lower-polarity, higher-resolution eluent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). Gradient elution in HPLC can improve separation.[1] If separation is still poor, derivatization of the hydroxyl groups (e.g., as acetonides or benzylidene acetals) can alter their relative polarities, allowing for easier separation, followed by deprotection.[2] |
| Solvent Residues (e.g., DMF, DMSO) | Characteristic sharp singlets in ¹H NMR (e.g., DMF at ~8.0, 2.9, 2.7 ppm; DMSO at ~2.5 ppm). | High-vacuum drying (<1 mmHg) at a slightly elevated temperature (30-40°C). Alternatively, dissolve the product in a low-boiling solvent (e.g., dichloromethane) and re-evaporate; this can azeotropically remove higher-boiling solvents. |
Q3: My purified product is a clear, viscous oil that refuses to crystallize. How can I induce solidification?
The crystallization of small, unprotected sugar derivatives is notoriously difficult due to their high affinity for solvents and the presence of multiple hydrogen-bonding groups that can inhibit the formation of an ordered crystal lattice.[3]
Workflow for Inducing Crystallization:
References
- 1. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preventing epimerization during the synthesis and handling of 2-Deoxy-l-ribono-1,4-lactone
Technical Support Center: Synthesis and Handling of 2-Deoxy-L-ribono-1,4-lactone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This molecule is a valuable chiral building block, particularly in the synthesis of L-nucleoside analogues, which are crucial in antiviral and anticancer drug discovery.[1] However, its utility is critically dependent on maintaining its stereochemical integrity. The primary challenge encountered during its synthesis and handling is epimerization at the C3 position, which converts the desired L-ribo isomer into the undesired L-arabino diastereomer, complicating purification and compromising yields.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent epimerization and ensure the stereochemical purity of your material.
Section 1: Understanding the Challenge: The Mechanism of Epimerization
A foundational understanding of why epimerization occurs is the first step toward preventing it. This section breaks down the underlying chemical principles.
FAQ: What is epimerization and why is it a critical problem?
Epimerization is a chemical process in which only one of multiple stereocenters in a molecule is inverted. For this compound, the vulnerable position is the C3 carbon. Inversion at this center results in the formation of 2-Deoxy-L-arabino-1,4-lactone. Because these two compounds are diastereomers, they have different physical properties, but they can be very difficult to separate using standard purification techniques like column chromatography.[2] The presence of the undesired epimer can halt a synthetic sequence or lead to final products with incorrect stereochemistry, rendering them biologically inactive.[3]
FAQ: What is the chemical mechanism driving epimerization at the C3 position?
The primary mechanism for epimerization in this system is a base-mediated process involving the abstraction of the proton at the C3 position.[4][5] The C3 proton is alpha to the carbonyl group of the lactone, making it acidic. A base can deprotonate this position to form a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original L-ribo configuration and the inverted L-arabino configuration.[5] Even weak bases, including amines or basic impurities, can catalyze this process, especially at elevated temperatures.
Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.
Section 2: Troubleshooting Guide: Synthesis & Work-up
Most instances of epimerization occur during the synthesis itself or the subsequent work-up procedure. Careful control of reaction conditions is paramount.
Issue: My final product is a mixture of L-ribo and L-arabino epimers. What are the most likely causes?
Answer: The presence of the L-arabino epimer almost certainly points to exposure to basic conditions at some stage. Consider the following points in your synthetic route:
-
Reaction pH: Did any step in your synthesis involve a basic reagent or produce basic byproducts? Many common reactions, if not properly controlled, can lead to a basic environment. The pH of the reaction mixture should be carefully monitored and maintained in the neutral to slightly acidic range if possible.[6][7]
-
Temperature: The rate of epimerization is significantly increased at higher temperatures. If your reaction was heated, especially in the presence of even a weak base, epimerization is highly likely. Aim to run reactions at the lowest effective temperature.
-
Reaction Time: Prolonged reaction times increase the window of opportunity for the thermodynamically-driven epimerization to occur. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Issue: My yields are consistently low, and I suspect epimerization. How are these related?
Answer: Low yields can be a direct consequence of epimerization, primarily due to purification losses. When your crude product is a mixture of diastereomers, separating them is challenging.
-
Co-elution in Chromatography: The L-ribo and L-arabino lactones often have very similar polarities, causing them to co-elute during silica gel chromatography.[8] This forces you to either accept an impure product or discard mixed fractions, significantly lowering the isolated yield of the pure desired epimer.
-
Complex Crystallization: If crystallization is used for purification, the presence of the epimer as an impurity can inhibit or prevent the crystallization of the desired product, leading to recovery issues.[9]
Issue: I observe significant epimerization during my aqueous work-up. How can I perform a safer work-up?
Answer: Aqueous work-ups are a common source of epimerization, especially if basic solutions like sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) are used to neutralize acidic catalysts.
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH. If neutralization is required, use a saturated solution of ammonium chloride (NH₄Cl) or a very dilute, weak acid like citric acid to adjust the pH to ~6-7 before extraction.
-
Use Buffered Washes: Consider washing the organic layer with a buffered aqueous solution (e.g., a pH 7 phosphate buffer) instead of plain deionized water to prevent pH swings.[10]
-
Minimize Contact Time: Perform extractions and washes quickly and at low temperatures (e.g., using an ice bath). Do not let the layers sit in the separatory funnel for extended periods.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation. Residual water can sometimes promote degradation or epimerization on storage.
Section 3: Troubleshooting Guide: Purification, Analysis & Storage
Maintaining stereochemical purity after the synthesis is just as important as controlling it during the reaction.
Issue: How can I effectively purify the L-ribo lactone away from its L-arabino epimer?
Answer: If epimerization has occurred, purification can be difficult but not impossible.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating diastereomers.[11][12] A chiral stationary phase (CSP) is often required for high-resolution separation. Method development will be necessary to find the optimal column, mobile phase, and flow rate.
-
Careful Flash Chromatography: While challenging, separation on silica gel may be possible with careful optimization. Use a long column, a shallow solvent gradient, and collect small fractions. Analyze fractions carefully by TLC or LC-MS to identify those containing the pure L-ribo isomer.[8]
-
Derivatization: In some cases, the hydroxyl groups of the lactone mixture can be protected (e.g., as silyl ethers or esters). The resulting diastereomeric derivatives may have different chromatographic properties, making them easier to separate. The protecting group is then removed from the purified isomer.
Issue: Which analytical techniques are best for detecting and quantifying the epimeric ratio?
Answer: Accurate analysis is key to confirming the purity of your material.
-
Chiral HPLC: As mentioned for purification, this is the gold standard for quantifying the ratio of epimers.[11]
-
NMR Spectroscopy: High-field ¹H NMR can often distinguish between diastereomers. The signals for the C3 and C4 protons will likely have different chemical shifts and coupling constants for the L-ribo and L-arabino forms.
-
Gas Chromatography (GC): If the lactone is sufficiently volatile or can be derivatized to be so, GC with a chiral column can provide excellent separation and quantification.[12]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections.[13]
Issue: My purified lactone shows signs of epimerization after storage. What are the ideal storage conditions?
Answer: this compound should be treated as a sensitive compound. Epimerization can occur slowly over time if not stored correctly.
-
Temperature: Store the solid material at low temperatures, ideally at -20°C or below, under an inert atmosphere (argon or nitrogen).[14]
-
Solvent: Avoid storing the lactone in solution for long periods. If solution storage is necessary, use a dry, aprotic, non-basic solvent (e.g., anhydrous toluene or THF) and store at low temperatures. Avoid protic solvents like methanol or ethanol.
-
Purity: Ensure the material is free from any acidic or basic impurities before storage, as these can catalyze degradation over time.
Section 4: Recommended Experimental Protocols
This section provides a generalized workflow and specific protocols designed to minimize epimerization.
Workflow for Synthesis, Purification, and Analysis
The following workflow highlights the critical control points where attention must be paid to prevent epimerization.
Caption: Recommended workflow highlighting critical control points to prevent epimerization.
Protocol: Analysis of Epimeric Purity by Chiral HPLC
This protocol provides a starting point for method development. The exact conditions may need to be optimized for your specific HPLC system.
-
Column: Use a high-quality chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).
-
Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA). A typical starting point is 90:10 (Hexane:IPA).
-
Sample Preparation: Prepare a dilute solution of your lactone sample (~1 mg/mL) in the mobile phase.
-
Injection & Run: Inject 5-10 µL onto the column. Run the separation at a flow rate of ~1 mL/min.
-
Detection: Monitor the elution profile using a UV detector, typically around 210-220 nm.
-
Analysis: The two epimers should appear as distinct peaks. Integrate the peak areas to determine the epimeric ratio. The retention times will need to be confirmed with authentic standards if available.
Section 5: Data Summary Table
This table summarizes the key factors influencing the stability of this compound.
| Parameter | Condition | Risk of Epimerization | Rationale & Recommendations |
| pH | Acidic (pH < 6) | Low | The enolate intermediate cannot form. Mildly acidic conditions are generally safe. |
| Neutral (pH ~7) | Low to Moderate | Risk is low but increases with temperature and presence of nucleophilic species. | |
| Basic (pH > 8) | High | Base catalyzes the formation of the enolate intermediate, leading to rapid epimerization.[4] | |
| Temperature | < 0°C | Very Low | Ideal for reactions, work-up, and storage. |
| Room Temperature | Moderate | Risk increases significantly if any basic impurities are present. | |
| > 40°C | High | Heat accelerates the rate of epimerization. Avoid heating whenever possible. | |
| Solvent | Aprotic (Toluene, THF) | Low | Good choice for reactions and storage, provided they are anhydrous and free of basic impurities. |
| Protic (Methanol, Water) | Moderate to High | Protic solvents can facilitate proton transfer to and from the enolate. Water can also lead to hydrolysis. | |
| Base Exposure | Strong Bases (NaOH, LDA) | Very High | Will cause rapid epimerization and likely hydrolysis of the lactone. Avoid completely. |
| Weak Bases (Amines, NaHCO₃) | High | Sufficiently basic to cause epimerization, especially with heat or prolonged exposure. | |
| Non-nucleophilic Bases | Moderate | Preferred if a base is required, but epimerization risk at C3 remains. |
References
- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Part 8: Stereochemistry in Biologics and Natural Products – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-responsive synthetic cells for controlled protein synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. Lactone synthesis [organic-chemistry.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Deoxy-l-ribono-1,4-lactone: From Classic Inversions to Modern Photochemistry
Introduction: The Significance of a Chiral Lactone
2-Deoxy-l-ribono-1,4-lactone is a pivotal chiral building block in modern medicinal chemistry and drug development. Its importance stems from its role as a key precursor to 2-deoxy-L-ribose, the enantiomeric (mirror image) form of the sugar found in DNA. This "unnatural" L-configuration is the cornerstone for the synthesis of L-nucleoside analogues, a class of compounds that exhibit potent antiviral activity against pathogens like HIV and Hepatitis B Virus (HBV) while often showing reduced toxicity compared to their D-counterparts.[1] The incorporation of L-nucleosides can act as a chain terminator in viral replication, a strategy that has led to several successful antiviral drugs.
However, the synthesis of this lactone is not trivial. Nature provides an abundance of D-sugars, making them inexpensive and readily available starting materials. Consequently, many synthetic strategies must tackle the core challenge of stereochemical inversion—transforming a common D-sugar into its rare L-enantiomer. This guide provides an in-depth comparison of the primary synthetic strategies developed to produce this compound, evaluating them on yield, scalability, practicality, and novelty. We will explore classical routes involving multi-step inversions, efficient syntheses from L-sugar precursors, and innovative photochemical methods that align with the principles of green chemistry.
Route 1: Stereochemical Inversion from D-Ribose
The most conceptually direct, yet often challenging, approach is to start from the inexpensive and abundant D-ribose and perform a series of reactions to invert its stereochemistry to the desired L-configuration. A notable strategy involves a unique radical-mediated carbonyl translocation process.[2][3]
Strategic Overview
This method transforms a D-sugar derivative into a 2-deoxy-L-sugar in a single key radical reaction step.[3] The process begins by converting D-ribose into an acyclic precursor. This precursor is designed to undergo an intramolecular radical cyclization followed by fragmentation. This sequence not only achieves the deoxygenation at the C-2 position but also effectively inverts the sugar's configuration from D to L.[2] This elegant transformation consolidates multiple strategic goals into one powerful reaction.
Synthetic Pathway Visualization
Caption: Workflow for synthesizing this compound from D-Ribose.
Causality and Experimental Choices
-
Acyclic Precursor Formation: D-ribose is first converted to an open-chain form and appropriately protected. This is crucial because the key radical reaction requires the flexibility of an acyclic system to allow for the necessary bond rotations during cyclization and fragmentation.
-
Radical Translocation: The use of a radical reaction is the linchpin of this strategy. It is initiated to selectively abstract a hydrogen atom, leading to a carbon-centered radical. This radical then cyclizes onto a carbonyl group, and the subsequent fragmentation of the resulting intermediate leads to the desired 2-deoxy-L-sugar backbone. This approach is highly efficient because it accomplishes two major transformations (deoxygenation and stereoinversion) simultaneously.[2]
-
Product Identification: The resulting 2-deoxy-L-ribose derivative is often converted into a stable, crystalline form, such as a dithioacetal derivative, for unambiguous structural confirmation via X-ray crystallography.[3] This step is vital for validating the stereochemical outcome of the key reaction.
Route 2: Efficient Conversion from L-Arabinose
A more direct and often higher-yielding approach utilizes L-arabinose as the starting material. Since L-arabinose already possesses the correct L-configuration at C-4, the primary challenge shifts to inverting the stereocenter at C-2 to transform the arabino configuration into the desired ribo configuration.
Strategic Overview
This pathway typically involves the formation of an arabinopyranosyl bromide, which then undergoes a reductive radical rearrangement.[4] An alternative and highly efficient variation employs a radical rearrangement of a cyclic monothio ortho ester derived from L-arabinose.[1] This method is attractive due to the ready availability of L-arabinose and the high yields often achieved in the key rearrangement step.
Synthetic Pathway Visualization
Caption: Workflow for synthesizing this compound from L-Arabinose.
Causality and Experimental Choices
-
Starting Material: L-arabinose is an ideal starting material as it is a relatively inexpensive L-sugar, simplifying the synthetic challenge to the stereochemistry at C-2.[4]
-
Radical Rearrangement: The key step involves treating a protected arabinopyranosyl bromide with a radical initiator (like AIBN) and a reducing agent (like tributyltin hydride). This generates a radical at C-1, which rearranges via a 1,2-acyloxy shift to form a more stable radical at C-2. Subsequent reduction of this C-2 radical affords the desired 2-deoxy-L-ribose configuration with high stereoselectivity.[1][4] The choice of protecting groups on the hydroxyls is critical to influence the conformation of the sugar ring and favor the desired rearrangement pathway.
-
Final Oxidation: Once the protected 2-deoxy-L-ribose is obtained, a deprotection step followed by oxidation of the free sugar yields the target this compound.
Route 3: Modern Photochemical Deoxygenation
A novel and environmentally friendly approach leverages the power of light to achieve regioselective deoxygenation. This method avoids the use of toxic catalysts and harsh reagents, positioning it as a sustainable alternative to traditional methods.[5][6]
Strategic Overview
This strategy starts with a pre-formed aldono-1,4-lactone (such as L-ribono-1,4-lactone, if available, or a D-lactone for synthesizing the D-enantiomer) where the hydroxyl groups are protected with a photolabile group, typically benzyl ethers.[5] Irradiation with UV-C light then selectively cleaves the C-O bond at the C-2 position, a process described as a photochemical dealkyloxylation.[6][7] This catalyst- and additive-free protocol offers high step economy and functional group compatibility.[5]
Synthetic Pathway Visualization
Caption: Workflow for the photochemical synthesis of this compound.
Causality and Experimental Choices
-
Photolabile Protecting Groups: Benzyl ethers are used to protect the hydroxyl groups. The aromatic ring of the benzyl group acts as a chromophore, absorbing the UV energy necessary to initiate the reaction.
-
UV-C Irradiation: The reaction specifically requires high-energy UV-C light (λmax = 254 nm). Lower energy UV-A and UV-B sources are ineffective.[7] The reaction is typically performed in a solvent like cyclohexane, which is transparent to UV-C light and does not interfere with the reaction.[5]
-
Mechanism: The process is believed to proceed via an unusual variation of the Norrish Type II reaction. The excited state of the molecule leads to fragmentation, resulting in the formation of benzaldehyde and an enol intermediate, which then tautomerizes to the final 2-deoxy lactone product.[6] This mechanism explains the high regioselectivity for the C-2 position.
Comparative Performance Data
| Feature | Route 1: From D-Ribose | Route 2: From L-Arabinose | Route 3: Photochemical |
| Starting Material | D-Ribose (Inexpensive, abundant) | L-Arabinose (Relatively inexpensive) | Protected Aldono-1,4-lactone |
| Number of Steps | High (multi-step precursor synthesis) | Moderate (4-6 steps) | Low (2-3 steps from lactone) |
| Overall Yield | Moderate | Good to Excellent (up to 49% reported)[1] | Good (56% for the key step)[7] |
| Key Reagents | Radical initiators | Tributyltin hydride (toxic), AIBN | None (light-driven) |
| Stereoselectivity | High in the key step | High in the key step | Absolute (retains existing stereochem) |
| Scalability | Challenging due to radical reaction control | Good, well-established chemistry | Potentially good with flow reactors[5] |
| Green Chemistry | Poor (uses toxic reagents) | Poor (uses toxic tin reagents) | Excellent (catalyst/additive-free)[6] |
Detailed Experimental Protocol: Synthesis from L-Arabinose
This protocol is adapted from the highly efficient method involving a radical rearrangement of a cyclic monothio ortho ester, as it offers a high yield and avoids some of the more complex steps of other routes.[1]
Step 1: Preparation of Tribenzoyl-L-arabinose
-
Suspend L-arabinose (1.0 eq) in a mixture of pyridine and dichloromethane (DCM) at 0 °C.
-
Add benzoyl chloride (3.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tribenzoate.
Step 2: Formation of the Cyclic Monothio Ortho Ester
-
Dissolve the crude tribenzoate (1.0 eq) in anhydrous DCM.
-
Add ethanethiol (1.5 eq) followed by boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
-
Neutralize the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the ortho ester.
Step 3: Reductive Radical Rearrangement (Key Step)
-
Dissolve the ortho ester (1.0 eq) in degassed toluene.
-
Add tributyltin hydride (Bu₃SnH) (1.3 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the mixture to 105 °C under an argon atmosphere and stir for 8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify by column chromatography to yield the protected 2-deoxy-L-ribose tribenzoate.
Step 4: Deprotection and Lactonization
-
Dissolve the protected 2-deoxy-L-ribose (1.0 eq) in a mixture of methanol and water.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate.
-
Dissolve the resulting crude 2-deoxy-L-ribose in water and add bromine (Br₂) (1.1 eq).
-
Stir in the dark for 24 hours.
-
Quench the excess bromine with sodium thiosulfate solution.
-
Extract the product continuously with ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield this compound.
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the specific priorities of the research or development program.
-
For Scalability and Efficiency: The route starting from L-arabinose offers the most compelling balance of high overall yield, moderate step count, and well-understood chemistry, making it suitable for producing larger quantities of the material.[1] While it uses toxic tin reagents, established methods for their removal exist.
-
For Novelty and Green Chemistry: The photochemical deoxygenation route is a state-of-the-art method that completely avoids toxic catalysts and reagents.[5][6] Its primary limitation is the need for a pre-existing protected lactone, but for laboratories equipped for photochemistry, it represents the most sustainable and elegant approach. Its application in continuous flow reactors could make it highly scalable.
-
For Academic Exploration: The synthesis from D-ribose via carbonyl translocation is a fascinating example of complex molecular rearrangement.[2][3] While perhaps less practical for bulk synthesis due to a higher step count and potentially moderate yields, it is an excellent strategy for academic settings focused on novel reaction development and mechanistic studies.
Ultimately, the continued development of synthetic methods, particularly those in the photochemical realm, promises to make valuable chiral building blocks like this compound more accessible, thereby accelerating the discovery of next-generation antiviral therapeutics.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. open.icm.edu.pl [open.icm.edu.pl]
- 7. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Deoxy Sugar Precursors: A Comparative Guide for Nucleoside Analogue Synthesis
In the landscape of modern drug discovery and development, particularly in the realms of antiviral and anticancer therapies, the synthesis of nucleoside analogues is a cornerstone.[1][2] The efficacy and novelty of these therapeutic agents are intrinsically linked to the structure of their constituent sugar moieties. Among these, 2-deoxy-L-ribose and its derivatives are of paramount importance, serving as critical building blocks for a multitude of L-nucleoside analogue drugs.[3] This guide provides a comparative analysis of 2-deoxy-L-ribono-1,4-lactone and other key precursors in the synthesis of these vital pharmaceutical ingredients, offering insights into the strategic considerations that underpin precursor selection.
The Central Role of 2-Deoxy-L-Ribose in Therapeutics
The biological activity of nucleoside analogues is profoundly influenced by the stereochemistry of the sugar component. L-nucleosides, the enantiomers of their naturally occurring D-counterparts, often exhibit potent therapeutic effects with reduced toxicity.[1] This is because viral polymerases can mistakenly incorporate these unnatural L-nucleosides, leading to the termination of DNA or RNA chain elongation, a critical step in viral replication.[1] The synthesis of these L-nucleoside analogues, therefore, necessitates a reliable and efficient source of L-sugars, with 2-deoxy-L-ribose being a frequent target.
This compound: A Versatile and Direct Precursor
This compound has emerged as a valuable intermediate in the synthesis of 2-deoxy-L-ribose and its derivatives. Its lactone structure provides a stable yet reactive platform for subsequent chemical transformations.
Advantages:
-
Direct Precursor: The lactone is a direct precursor to the desired 2-deoxy sugar, often requiring fewer synthetic steps compared to starting from more common sugars.[4]
-
Stereochemical Control: The inherent chirality of the lactone, derived from its parent sugar, provides a strong foundation for maintaining stereochemical integrity throughout the synthesis.
-
Versatility: The lactone can be readily converted to various activated sugar derivatives, such as glycosyl halides, which are essential for coupling with nucleobases in nucleoside synthesis.[2]
A recently developed sustainable method for the synthesis of 2-deoxy lactones involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones.[4][5] This catalyst- and additive-free protocol offers high step economy and functional group compatibility, making it an environmentally friendly approach.[4]
Experimental Protocol: Photochemical Synthesis of 2-Deoxy-D-ribono-1,4-lactone [5]
-
Substrate Preparation: 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone is used as the model substrate.
-
Reaction Setup: The substrate (0.144 mmol) is dissolved in cyclohexane (16.0 mL) in a quartz glass vessel.
-
Irradiation: The reaction mixture is irradiated with UV-C light (λmax = 254 nm) at room temperature for a period of 1 hour and 45 minutes to 7 hours, or until the complete conversion of the substrate is observed by TLC.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure, and the resulting 2-deoxy-1,4-lactone can be purified by standard chromatographic techniques. This product can then be directly reduced to the corresponding 2-deoxy sugar in a one-pot procedure.[4][5]
Alternative Precursors: A Comparative Overview
While this compound offers a streamlined route, other carbohydrate precursors are widely employed, each with its own set of advantages and challenges. The choice of precursor often depends on factors such as cost, availability, and the specific synthetic strategy.
L-Arabinose: An Inexpensive and Abundant Starting Material
L-arabinose is a readily available and relatively inexpensive L-sugar, making it an attractive starting point for the synthesis of 2-deoxy-L-ribose.[6][7]
Synthetic Strategy:
The conversion of L-arabinose to 2-deoxy-L-ribose typically involves a multi-step process that includes:
-
Protection of the hydroxyl groups.
-
Conversion of the C2 hydroxyl group into a suitable leaving group.
-
Reductive deoxygenation at the C2 position.
-
Deprotection to yield the final product.
An efficient synthesis of 2-deoxy-L-ribose from L-arabinose has been reported, proceeding in six steps with an overall yield of 49%.[6] Another route involves the conversion of L-arabinose into an arabinopyranosyl bromide, followed by a reductive radical rearrangement.[7][8]
D-Ribose: The Enantiomeric Precursor
Paradoxically, the naturally abundant D-ribose can also serve as a starting material for the synthesis of its L-enantiomer, 2-deoxy-L-ribose.[7][9] This approach necessitates an inversion of stereochemistry at one or more chiral centers.
Key Transformation:
A notable method involves a unique radical reaction on an acyclic D-form carbohydrate precursor derived from D-ribose.[8][9] This single-step reaction achieves both the conversion of the sugar's configuration from D to L and the deoxygenation at the C2 position.[9]
2-Deoxy-D-ribose: The Direct Enantiomeric Counterpart
Starting from the enantiomer of the target molecule, 2-deoxy-D-ribose, provides a conceptually straightforward route, although it requires a complete inversion of all stereocenters. An efficient synthesis of 2-deoxy-L-ribose from 2-deoxy-D-ribose has been achieved in over 30% overall yield without the need for chromatography.[10][11] The process involves protection, activation of the 3- and 4-OH groups, inversion, and deprotection.[11]
Non-Carbohydrate Precursors: A Divergent Approach
Moving away from traditional carbohydrate starting materials, non-carbohydrate precursors offer a de novo approach to deoxy sugar synthesis. This strategy can provide access to novel sugar analogues that are not easily accessible from natural sugars.[12] For instance, a short and efficient synthesis of 2-deoxy-L-ribose derivatives has been accomplished from achiral precursors in seven steps.[8][10]
Comparative Analysis of Deoxy Sugar Precursors
| Precursor | Key Advantages | Key Disadvantages | Typical Overall Yield | Number of Steps |
| This compound | Direct precursor, good stereocontrol | May be less readily available than common sugars | Route dependent | Fewer steps |
| L-Arabinose | Inexpensive, readily available | Multi-step synthesis required | ~30-50%[6][7] | 4-6 steps[6][7] |
| D-Ribose | Inexpensive, readily available | Requires inversion of stereochemistry | ~39%[7] | ~6 steps[7] |
| 2-Deoxy-D-ribose | Conceptually direct enantiomeric conversion | Requires inversion of all stereocenters | >30%[10][11] | ~4 steps[11] |
| Non-Carbohydrate Precursors | Access to novel analogues, avoids protecting group manipulations | Can involve more complex synthetic routes | Route dependent | Variable |
Visualizing the Synthetic Pathways
To better illustrate the relationships between these precursors and the target 2-deoxy-L-ribose, the following workflow diagram is provided.
Caption: Synthetic pathways from various precursors to 2-deoxy-L-ribose.
Conclusion: A Strategic Choice for Optimal Synthesis
The selection of a precursor for the synthesis of 2-deoxy-L-ribose and its derivatives is a critical decision that impacts the overall efficiency, cost-effectiveness, and scalability of the production of nucleoside analogues. While this compound offers a more direct and often stereochemically advantageous route, readily available and inexpensive starting materials like L-arabinose and D-ribose remain highly relevant, particularly for large-scale manufacturing. The development of innovative synthetic methods, such as radical-mediated transformations and photochemical reactions, continues to expand the toolkit available to synthetic chemists. Ultimately, the optimal choice of precursor will depend on a careful evaluation of the specific project goals, available resources, and the desired scale of production. A thorough understanding of the chemistry and logistics associated with each precursor is essential for making an informed and strategic decision in the pursuit of novel and effective therapeutics.
References
- 1. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Deoxy-l-ribono-1,4-lactone in Chiral Pool Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the efficient construction of enantiomerically pure molecules is paramount, particularly in the development of novel therapeutics. The "chiral pool" — a collection of readily available, enantiopure natural products — offers a powerful and economical starting point for the synthesis of complex chiral targets.[1][2] Among these valuable synthons, 2-Deoxy-l-ribono-1,4-lactone has emerged as a strategic building block, especially for the synthesis of unnatural L-nucleoside analogues, a class of compounds with significant therapeutic potential.[3][4]
This guide provides an in-depth technical comparison of this compound with other chiral pool alternatives, supported by experimental insights and data. We will explore the inherent advantages of its lactone functionality, its performance in key synthetic transformations, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Rise of L-Nucleosides: A Paradigm Shift in Antiviral Therapy
Historically, drug development has focused on D-nucleoside analogues, mimicking the natural building blocks of DNA and RNA. However, the exploration of their enantiomeric counterparts, L-nucleosides, has unveiled a new frontier in antiviral and anticancer therapies.[4] L-nucleosides often exhibit remarkable biological activity, coupled with advantageous pharmacological profiles, including:
-
Enhanced Plasma Stability: L-nucleosides are less susceptible to degradation by enzymes that typically metabolize natural D-nucleosides, leading to longer half-lives in the body.[4]
-
Reduced Cytotoxicity: Their unnatural configuration can result in lower toxicity towards host cells, as they are poor substrates for human mitochondrial DNA polymerases.[3][5]
-
Unique Mechanism of Action: L-nucleoside triphosphates can act as chain terminators of viral DNA or RNA synthesis, effectively halting viral replication.[3]
Prominent examples of successful L-nucleoside drugs include Lamivudine (3TC) and Telbivudine, used in the treatment of HIV and Hepatitis B, respectively.[4] The growing importance of this class of compounds underscores the need for efficient and stereoselective synthetic routes to access L-2'-deoxynucleosides.
This compound: A Pre-organized Synthon for L-Nucleoside Synthesis
This compound, derivable from renewable biomass sources, presents itself as a highly attractive starting material for the synthesis of L-2'-deoxynucleosides.[6] Its inherent chirality and lactone functionality offer several distinct advantages over other linear or less constrained chiral pool precursors.
Core Advantages:
-
Stereochemical Control: The rigid furanose ring of the lactone pre-organizes the stereocenters, facilitating stereocontrolled transformations at other positions of the sugar moiety. This is a significant advantage in multi-step syntheses where maintaining chiral integrity is crucial.
-
Activated Electrophilicity: The lactone carbonyl group is an activated electrophile, susceptible to nucleophilic attack. This reactivity is key for the introduction of the nucleobase, a critical step in nucleoside synthesis.
-
Convergent Synthesis: The use of a pre-formed sugar moiety allows for a convergent synthetic strategy, where the sugar and the base are synthesized separately and then coupled, often leading to higher overall yields and greater flexibility in analogue synthesis.
Comparative Analysis: this compound vs. L-Arabinose
To objectively evaluate the performance of this compound, we will compare a synthetic route to a representative L-2'-deoxynucleoside, L-Thymidine, starting from the lactone, with a well-established route starting from L-arabinose, another common chiral pool precursor.[7][8]
| Feature | This compound Route | L-Arabinose Route |
| Starting Material | Derivable from biomass | Readily available natural sugar |
| Key Transformations | Lactone reduction, Glycosylation | Multi-step protection/deprotection, Deoxygenation, Glycosylation |
| Stereocontrol | Inherent in the rigid lactone ring | Requires careful control over multiple steps |
| Overall Yield (Illustrative) | Potentially higher due to convergence | Can be lower due to the number of steps |
| Number of Steps (Illustrative) | Potentially fewer steps to the key glycosylation precursor | Generally a longer synthetic sequence |
Note: The overall yield and number of steps are illustrative and can vary depending on the specific reaction conditions and target nucleoside. The key advantage of the lactone route lies in its potential for a more streamlined and convergent synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and the subsequent glycosylation to form an L-2'-deoxynucleoside.
Protocol 1: Synthesis of a Protected L-2-Deoxyribose Derivative from this compound
This protocol outlines the conversion of the lactone to a suitable glycosyl donor for the subsequent coupling with a nucleobase.
Step 1: Protection of Hydroxyl Groups
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting di-silylated lactone by silica gel chromatography.
Step 2: Lactone Reduction to Lactol
-
Dissolve the protected lactone (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Perform an aqueous workup and purify the resulting lactol by silica gel chromatography.
Step 3: Activation of the Anomeric Position
-
Dissolve the protected lactol (1.0 eq) in anhydrous dichloromethane.
-
Add a suitable activating agent, such as acetic anhydride (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 2-4 hours until completion (TLC).
-
Perform an aqueous workup and purify the resulting 1-O-acetyl-2-deoxy-L-ribofuranose derivative by silica gel chromatography. This is the activated glycosyl donor.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of L-Thymidine
This protocol details the stereoselective coupling of the activated L-sugar derivative with a silylated nucleobase.[1]
Step 1: Silylation of Thymine
-
Suspend thymine (1.2 eq) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of bis(trimethylsilyl)thymine.
-
Remove excess HMDS under reduced pressure.
Step 2: Glycosylation Reaction
-
Dissolve the silylated thymine and the protected 1-O-acetyl-2-deoxy-L-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the protected L-Thymidine.
Step 3: Deprotection
-
Dissolve the protected L-Thymidine in tetrahydrofuran (THF).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 2.5 eq, 1.0 M in THF).
-
Stir the reaction at room temperature for 2-4 hours until deprotection is complete (TLC).
-
Concentrate the reaction mixture and purify the residue by silica gel chromatography to yield L-Thymidine.
Visualization of Synthetic Workflow
Conclusion
The strategic use of this compound from the chiral pool offers a compelling and efficient pathway for the synthesis of medicinally important L-nucleoside analogues. Its pre-organized stereochemistry and inherent reactivity as a lactone provide distinct advantages over more linear chiral precursors, potentially leading to shorter, more convergent, and higher-yielding synthetic routes. The protocols and comparative analysis presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to leverage this valuable chiral building block in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral pool - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Synthesis of beta-L-2'-deoxythymidine (L-dT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of chemical versus enzymatic methods for 2-Deoxy-l-ribono-1,4-lactone synthesis
A Comparative Guide to the Synthesis of 2-Deoxy-l-ribono-1,4-lactone: Chemical vs. Enzymatic Routes
Abstract
This compound is a pivotal chiral building block in the synthesis of L-nucleoside analogues, a class of compounds with significant antiviral and anticancer properties. The stereocontrolled synthesis of this lactone is a critical step that dictates the efficiency and viability of the overall drug manufacturing process. This guide provides an in-depth comparative analysis of the two principal methodologies for its synthesis: traditional multi-step chemical routes and modern, highly selective enzymatic methods. We will explore the underlying mechanisms, operational parameters, and performance metrics of each approach, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a critical resource for researchers, chemists, and process development professionals, enabling them to make informed decisions when selecting a synthetic strategy tailored to their specific objectives, whether for small-scale discovery or large-scale production.
Introduction: The Significance of this compound
L-nucleosides, or "mirror-image" nucleosides, are unnatural enantiomers of the naturally occurring D-nucleosides that form the backbone of DNA and RNA. Their unnatural stereochemistry makes them resistant to degradation by many native enzymes, which contributes to their enhanced bioavailability and prolonged therapeutic effect. For these reasons, L-nucleosides are a cornerstone of modern antiviral and anticancer drug development.[1]
The synthesis of these complex molecules often relies on the availability of key chiral precursors, with this compound being one of the most versatile. Its furanose-like structure provides the correct stereochemical foundation for the l-ribose sugar moiety. However, producing this lactone with high purity and yield is a significant synthetic challenge. Traditional chemical methods are often lengthy and non-specific, while emerging enzymatic routes offer a greener and more elegant solution. This guide will dissect and compare these two divergent paths.
Chemical Synthesis Routes: Established but Demanding
Conventional chemical synthesis of this compound typically begins with a readily available L-sugar, such as L-arabinose. The overall strategy involves a series of protection, activation, and deoxygenation steps to achieve the desired transformation.
Representative Pathway: Radical Deoxygenation from L-Arabinose
A common and well-documented chemical approach involves the conversion of L-arabinose into a derivative suitable for radical-mediated deoxygenation at the C2 position.[1][2] This multi-step process underscores the complexity inherent in classical carbohydrate chemistry.
Causality Behind the Experimental Choices:
-
Protection: The hydroxyl groups of the starting sugar must be protected to prevent unwanted side reactions. This is typically achieved using benzoyl or acetyl groups.
-
Anomeric Activation: The anomeric (C1) position is converted into a good leaving group, such as a bromide, to facilitate subsequent reactions.
-
Radical Rearrangement: A key step often involves a reductive radical rearrangement, for example, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to selectively remove the C2 hydroxyl group.[1][2]
-
Deprotection and Cyclization: Finally, the protecting groups are removed, and the resulting sugar is oxidized to form the target lactone.
The following diagram illustrates a generalized workflow for the chemical synthesis of this compound.
Advantages and Disadvantages: Chemical routes are well-established and can be scaled up. However, they suffer from several drawbacks:
-
Multiple Steps: The process is often long, leading to lower overall yields.
-
Harsh Conditions: Many steps require non-physiological conditions and hazardous reagents like tin hydrides.
-
Stereochemical Control: Achieving perfect stereoselectivity can be difficult, often resulting in mixtures of isomers that require tedious chromatographic purification.
-
Environmental Impact: The use of organic solvents and toxic reagents generates significant chemical waste.[3][4]
Enzymatic Synthesis: A Green and Specific Alternative
Biocatalysis leverages the inherent specificity of enzymes to perform chemical transformations with unparalleled precision.[5] For the synthesis of this compound, an enzymatic approach can dramatically simplify the process, often reducing a multi-step chemical route to a one- or two-step reaction in aqueous media.
Representative Pathway: Oxidative Degradation of L-Arabinose
A promising enzymatic route involves the direct oxidation of L-arabinose. In nature, some microorganisms possess oxidative pathways for pentose sugar degradation that can be harnessed for synthetic purposes.[6][7][8][9][10]
Causality Behind the Experimental Choices:
-
Enzyme Selection: The core of this method is an L-arabinose dehydrogenase (L-AraDH). This enzyme catalyzes the oxidation of L-arabinose, typically using NAD(P)⁺ as a cofactor.[10] The product of this oxidation is L-arabino-γ-lactone.[6][7]
-
Lactonase Activity: The formed lactone can then be hydrolyzed by a lactonase to L-arabinonate. For the synthesis of the target 2-deoxy lactone, a subsequent enzymatic or chemical step would be required for the deoxygenation. However, engineered enzymes or novel enzymatic pathways could potentially achieve this transformation more directly.
-
Mild Conditions: The entire reaction is performed in an aqueous buffer at or near room temperature and neutral pH, eliminating the need for harsh solvents and reagents.[5]
The diagram below outlines a potential enzymatic pathway.
Advantages and Disadvantages: The biocatalytic approach offers compelling benefits:
-
High Selectivity: Enzymes exhibit exceptional regio- and stereoselectivity, yielding a product with very high purity and eliminating isomeric byproducts.[5][11]
-
Mild Conditions: Reactions are run in water under ambient conditions, which is both energy-efficient and environmentally benign.[4]
-
Reduced Waste: The process avoids toxic solvents and reagents, aligning with the principles of green chemistry.[4]
-
Fewer Steps: Enzymatic routes can significantly shorten the synthetic sequence.
The main challenges include the availability, cost, and stability of the required enzymes. However, advances in protein engineering and recombinant expression are rapidly overcoming these limitations.[5][12]
Head-to-Head Comparison: Performance Metrics
The choice between a chemical and enzymatic route often depends on a trade-off between various performance indicators. The following table provides a semi-quantitative comparison based on typical outcomes reported in the literature.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Rationale & Justification |
| Overall Yield | Low to Moderate (e.g., <30-40% over multiple steps)[2] | Potentially High (e.g., >70-90% in a single step) | Chemical routes suffer from cumulative losses over many steps. Biocatalytic routes are shorter and more efficient.[3] |
| Stereoselectivity | Variable; often requires chiral separation | Excellent; typically >99% ee | Enzymes are inherently chiral catalysts, providing near-perfect stereocontrol.[5][11] |
| Number of Steps | High (e.g., 4-6+ steps)[1][2] | Low (e.g., 1-2 steps) | Biocatalysis combines multiple transformations into a single, efficient cascade.[12] |
| Reaction Conditions | Harsh (e.g., extreme temps, hazardous reagents) | Mild (e.g., 25-40°C, aqueous buffer, neutral pH) | Enzymatic reactions mimic physiological conditions, reducing energy consumption and safety risks.[4] |
| Environmental Impact | High (heavy metals, organic solvents, toxic byproducts) | Low (water as solvent, biodegradable catalyst, minimal waste) | Biocatalysis is a cornerstone of green chemistry, offering a much more sustainable process.[3][4] |
| Scalability | Established, but can be complex | Developing; requires bioreactor technology | Chemical processes have a long history of industrial scale-up. Bioprocesses are becoming increasingly scalable. |
| Cost-Effectiveness | High reagent and purification costs | High initial enzyme development cost, but low operational cost | While custom enzymes can be expensive to develop, their reusability and efficiency can lead to lower long-term production costs.[5] |
Detailed Experimental Protocols
To provide a practical context, this section outlines representative, self-validating protocols for both synthetic approaches.
Protocol: Chemical Synthesis via Reductive Rearrangement
This protocol is a generalized representation based on methods for converting L-arabinose to 2-deoxy-L-ribose derivatives.[1][2]
Objective: To synthesize this compound from L-arabinose in four main stages.
Materials: L-arabinose, benzoyl chloride, pyridine, HBr in acetic acid, tributyltin hydride (Bu₃SnH), AIBN, toluene, aqueous HCl, sodium bicarbonate, anhydrous sodium sulfate, silica gel.
Methodology:
-
Step 1: Perbenzoylation of L-Arabinose
-
Dissolve L-arabinose (1.0 eq) in a mixture of pyridine and dichloromethane at 0°C.
-
Slowly add benzoyl chloride (4.5 eq) and stir overnight at room temperature.
-
Work up the reaction by washing with aqueous HCl, sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate under vacuum.
-
Purify by silica gel chromatography to obtain tetra-O-benzoyl-L-arabinose.
-
Validation: Confirm product formation via TLC and ¹H NMR spectroscopy.
-
-
Step 2: Anomeric Bromination
-
Dissolve the protected sugar (1.0 eq) in dichloromethane and cool to 0°C.
-
Add a 33% solution of HBr in acetic acid (5.0 eq) and stir for 2 hours.
-
Pour the mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with cold sodium bicarbonate solution and brine, then dry and concentrate. The resulting bromide is often used directly in the next step.
-
Validation: The instability of the bromide makes full characterization difficult; proceed immediately, assuming high conversion based on TLC.
-
-
Step 3: Radical Deoxygenation
-
Dissolve the crude bromide (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours under an inert atmosphere.
-
Cool the reaction and concentrate under vacuum. Purify by column chromatography to separate the desired 2-deoxy product from tin byproducts.
-
Validation: Monitor the disappearance of the starting material by TLC. Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm deoxygenation.
-
-
Step 4: Deprotection and Lactonization
-
Dissolve the 2-deoxy tribenzoate (1.0 eq) in methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with acidic resin, filter, and concentrate.
-
Dissolve the crude 2-deoxy-L-ribose in water and heat gently to promote lactonization.
-
Purify the final product, this compound, by crystallization or chromatography.
-
Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol: Enzymatic Synthesis via L-Arabinose Dehydrogenase
This protocol is based on the known activity of L-arabinose dehydrogenases.[6][10]
Objective: To produce L-arabino-γ-lactone from L-arabinose using a recombinant L-arabinose dehydrogenase (L-AraDH).
Materials: L-arabinose, NADP⁺, recombinant L-AraDH (e.g., from Haloferax volcanii, expressed in E. coli), Tris-HCl buffer (pH 8.0), EDTA, ultrafiltration unit.
Methodology:
-
Step 1: Enzyme Preparation
-
Express and purify recombinant L-AraDH according to established protocols.
-
Determine the enzyme concentration and specific activity using a standard assay.
-
Validation: Confirm enzyme purity and activity using SDS-PAGE and a spectrophotometric assay measuring NADPH formation at 340 nm.
-
-
Step 2: Biocatalytic Reaction
-
In a temperature-controlled vessel, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), L-arabinose (50 mM), and NADP⁺ (60 mM).
-
Initiate the reaction by adding the purified L-AraDH to a final concentration of 1 mg/mL.
-
Stir the mixture at 30°C and monitor the reaction progress.
-
Validation: Track the conversion of L-arabinose and the formation of the lactone product using HPLC. Simultaneously, monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH and confirms enzyme activity.
-
-
Step 3: Product Isolation and Purification
-
Once the reaction reaches completion (>95% conversion), terminate it by removing the enzyme via ultrafiltration (e.g., using a 10 kDa MWCO membrane).
-
The enzyme can be retained for potential reuse.
-
Lyophilize the filtrate to obtain the crude product.
-
The high selectivity of the enzyme often yields a product of sufficient purity for many applications. If necessary, further purification can be achieved by recrystallization.
-
Validation: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity as L-arabino-γ-lactone and assess its purity.
-
Conclusion and Future Outlook
The synthesis of this compound stands as a clear example of the paradigm shift occurring in modern synthetic chemistry. While traditional chemical methods are robust and well-understood, they are often hampered by long reaction sequences, low overall yields, and significant environmental burdens.[3]
In contrast, biocatalysis presents a compelling alternative, characterized by exceptional selectivity, mild reaction conditions, and environmental sustainability.[4][5] The primary hurdles of enzyme cost and availability are being steadily lowered by advances in biotechnology. For the production of high-value pharmaceutical intermediates like this compound, the benefits of a cleaner, more efficient, and highly specific enzymatic process are becoming undeniable.
For researchers in drug discovery, the choice of method will depend on the scale and goals of the project. For rapid, small-scale synthesis where a variety of analogues are needed, chemical methods may still offer flexibility. However, for the sustainable, large-scale production of a specific target molecule, the development of a dedicated biocatalytic route is an increasingly attractive and strategically sound investment. The future of complex chiral synthesis will likely involve a synergistic integration of both chemical and enzymatic tools to create the most efficient and sustainable manufacturing processes.[13][14]
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 3. Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. researchgate.net [researchgate.net]
- 10. L-Arabinose degradation pathway in the haloarchaeon Haloferax volcanii involves a novel type of L-arabinose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide for Senior Application Scientists: Evaluating the Efficacy of 2-Deoxy-l-ribono-1,4-lactone and Trichloroacetimidates as Glycosyl Donors
In the landscape of modern drug discovery and complex molecule synthesis, the strategic formation of glycosidic bonds is a cornerstone of innovation. The choice of the glycosyl donor—the activated sugar unit poised for coupling—is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison between two distinct classes of glycosylating agents: the workhorse O-glycosyl trichloroacetimidates and the specialized precursor, 2-Deoxy-l-ribono-1,4-lactone.
This analysis moves beyond a simple list of pros and cons, delving into the mechanistic underpinnings, practical applications, and causal logic behind experimental design. It is intended for researchers, chemists, and drug development professionals who require a nuanced understanding to select the optimal tool for their specific synthetic challenge.
Pillar 1: The Trichloroacetimidate Donor - A Legacy of Reactivity and Versatility
First introduced by Schmidt and Michel, O-glycosyl trichloroacetimidates have become one of the most popular and powerful classes of glycosyl donors.[1] Their widespread adoption is a testament to their high reactivity, the mild conditions required for their activation, and their broad applicability across a vast range of glycosyl acceptors.[2][3]
Mechanism of Action and Stereochemical Control
Trichloroacetimidate donors are prepared from the corresponding hemiacetals. Their activation for glycosylation is typically achieved with a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[1][4] The activation process involves protonation or coordination of the Lewis acid to the imidate nitrogen, making the trichloroacetamide moiety an excellent leaving group. This departure generates a highly electrophilic oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[4]
The stereochemical outcome of the reaction is a crucial consideration and is heavily influenced by the nature of the protecting group at the C-2 position of the donor.
-
1,2-trans Glycosides: When a "participating" group (e.g., an acetyl or benzoyl ester) is present at C-2, it can attack the incipient oxocarbenium ion from the alpha-face, forming a cyclic acyloxonium ion intermediate. This intermediate sterically shields the alpha-face, forcing the incoming glycosyl acceptor to attack from the beta-face, resulting in the exclusive or predominant formation of the 1,2-trans glycoside.
-
1,2-cis Glycosides: In the absence of a participating group (e.g., with a benzyl or silyl ether at C-2), stereocontrol is more challenging. The stereoselectivity is then governed by a complex interplay of factors including the anomeric effect, solvent effects, temperature, and the nature of the counterion.[5]
Caption: Activation of a trichloroacetimidate donor to form a glycosidic bond.
Advantages and Limitations
The primary advantage of trichloroacetimidate donors lies in their high reactivity and versatility.[3] They can be used to glycosylate a wide array of acceptors, from simple alcohols to complex carbohydrate structures, often in high yields.[2] However, their high reactivity can also be a drawback, leading to potential side reactions. One common issue is the intermolecular transfer of the trichloroacetimidate group or its rearrangement into a stable N-glycosyl trichloroacetamide, a dead-end byproduct that consumes the donor.[6] Furthermore, the donors are sensitive to moisture, requiring anhydrous reaction conditions.
Pillar 2: this compound - A Strategic Precursor for a Challenging Class
Unlike trichloroacetimidates, this compound is not a direct glycosyl donor. Instead, it serves as a stable, valuable precursor for the synthesis of 2-deoxy-sugars.[7] The synthesis of 2-deoxy-glycosides is notoriously challenging due to the absence of a C-2 directing group, which makes controlling stereoselectivity difficult.[8][9] These motifs are, however, critical components of numerous biologically active natural products, making their synthesis a high-priority area of research.[8]
From Precursor to Glycosylation: A Multi-Step Workflow
The lactone represents a stable entry point into the world of 2-deoxy-sugars. The synthetic sequence involves two key stages:
-
Reduction to the Hemiacetal: The lactone is first reduced to the corresponding 2-deoxy-sugar hemiacetal. This can be achieved using standard reducing agents like diisobutylaluminium hydride (DIBAL-H).
-
Activation and Glycosylation: The resulting 2-deoxy hemiacetal is then converted into an active glycosyl donor. This can be a glycosyl halide, a thioglycoside, or indeed, a trichloroacetimidate, which can then be used in a glycosylation reaction.[10]
This indirect approach is a deliberate strategic choice. It allows chemists to handle a stable, non-anomerically active precursor and generate the highly reactive 2-deoxy glycosyl donor in situ or just prior to use. Recent advancements, such as light-driven deoxygenation of carbohydrate lactones, offer sustainable and efficient pathways to these 2-deoxy precursors.[7]
Caption: Synthetic workflow from lactone precursor to 2-deoxy-glycoside.
Direct Comparative Analysis: Choosing the Right Tool for the Job
The decision to use a trichloroacetimidate versus a 2-deoxy-lactone precursor is fundamentally a choice between a direct, general-purpose tool and an indirect, specialized strategy.
| Feature | O-Glycosyl Trichloroacetimidates | This compound |
| Role | Direct Glycosyl Donor | Stable Precursor to a Glycosyl Donor |
| Primary Use Case | General synthesis of a wide variety of glycosides | Synthesis of challenging 2-deoxy-glycosides |
| Activation | Catalytic Lewis or Brønsted acid (e.g., TMSOTf) | Multi-step: Reduction then conversion to an active donor |
| Reactivity | High; activated under mild conditions | The lactone itself is unreactive as a donor |
| Stereocontrol | Excellent control with C-2 participating groups | Inherently difficult due to lack of C-2 directing group |
| Advantages | High yields, versatility, well-established methods[1][2] | Access to 2-deoxy-sugars, stable and storable precursor[7] |
| Limitations | Moisture sensitive, potential for side reactions[6] | Indirect method requiring additional synthetic steps |
Experimental Protocols: A Self-Validating System
To provide a tangible comparison, the following are representative, detailed protocols for glycosylation using each methodology.
Protocol 1: General Glycosylation using a Trichloroacetimidate Donor
This protocol is adapted from established methods for Lewis acid-catalyzed glycosylation.[1]
-
Materials & Setup:
-
Glycosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Triethylamine (Et₃N) or saturated aqueous NaHCO₃
-
An oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar.
-
-
Procedure: a. To the flask, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves. b. Under an argon atmosphere, add anhydrous DCM to achieve a concentration of approximately 0.05-0.1 M. c. Cool the mixture to the desired temperature (typically between -40 °C and 0 °C). d. Stir the mixture for 30 minutes at this temperature. e. Add TMSOTf dropwise via syringe. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the donor is consumed. g. Quench the reaction by adding Et₃N or saturated aqueous NaHCO₃. h. Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM. i. Concentrate the filtrate under reduced pressure. j. Purify the crude residue by silica gel column chromatography to yield the desired glycoside.
Protocol 2: Synthesis of a 2-Deoxy-Glycoside from this compound
This protocol combines the reduction of the lactone with a subsequent trichloroacetimidate formation and glycosylation.
-
Part A: Reduction of the Lactone a. Dissolve this compound (1.0 equiv) in anhydrous toluene in an argon-flushed flask. b. Cool the solution to -78 °C. c. Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise, maintaining the temperature. d. Stir for 2-3 hours at -78 °C, monitoring by TLC. e. Quench the reaction carefully by the dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution. f. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. g. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-deoxy-l-ribose hemiacetal.
-
Part B: Trichloroacetimidate Formation and Glycosylation a. Dissolve the crude hemiacetal from Part A in anhydrous DCM. b. Add trichloroacetonitrile (3.0 equiv) and cool the solution to 0 °C. c. Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 equiv) dropwise. d. Allow the reaction to warm to room temperature and stir until the hemiacetal is consumed (monitor by TLC). e. Concentrate the reaction mixture and purify by flash chromatography to isolate the 2-deoxy-glycosyl trichloroacetimidate donor. f. Proceed with the glycosylation reaction as described in Protocol 1 , using the newly synthesized 2-deoxy donor.
Conclusion
The selection between O-glycosyl trichloroacetimidates and this compound is not a matter of superior versus inferior, but of strategic application.
Trichloroacetimidates are the tool of choice for general glycosylation needs. Their high reactivity, predictability (especially with participating groups), and the wealth of available literature make them a reliable and efficient option for constructing a vast array of oligosaccharides and glycoconjugates.
This compound , by contrast, offers a strategic solution to a specific and challenging problem: the synthesis of 2-deoxy-glycosides. It provides a stable, manageable entry point to a class of highly reactive intermediates that are difficult to handle directly. For researchers working on natural products or drug analogues containing this specific sugar motif, the indirect pathway starting from the lactone is an enabling and powerful strategy.
Ultimately, a deep understanding of the mechanistic principles and practical considerations outlined in this guide will empower the senior application scientist to make informed, causality-driven decisions, ensuring the most efficient and effective path to their synthetic targets.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Tin-Free Deoxygenation of Carbohydrates: Modern Alternatives to the Barton-McCombie Reaction
The selective removal of a hydroxyl group from a carbohydrate backbone is a cornerstone transformation in medicinal chemistry and the synthesis of bioactive natural products. Deoxy sugars, such as the 2-deoxyribose in DNA, are fundamental to biological processes, and their synthesis is of paramount importance.[1][2] For decades, the Barton-McCombie deoxygenation has been the gold standard for this transformation, prized for its reliability and broad substrate scope.[3][4] However, its reliance on stoichiometric, toxic, and difficult-to-remove organotin reagents like tributyltin hydride (Bu₃SnH) presents significant drawbacks, particularly for applications in drug development where purity is non-negotiable.[2][5]
This guide provides an in-depth comparison of modern, tin-free alternatives to the Barton-McCombie reaction for the preparation of deoxy sugars. We will explore the mechanisms, advantages, and practical considerations of these emerging methods, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Benchmark: Understanding the Barton-McCombie Reaction
To appreciate the alternatives, we must first understand the benchmark. The Barton-McCombie reaction is a two-step radical chain process.[2][6] First, the target alcohol is converted into a thiocarbonyl derivative, most commonly a xanthate.[2][3] This derivative then reacts with a radical initiator and a hydrogen atom donor (traditionally Bu₃SnH) to reductively cleave the C-O bond. The reaction's driving force is the formation of a very stable tin-sulfur bond.[6]
DOT Diagram: Barton-McCombie Deoxygenation Mechanism
Caption: Figure 1. Radical chain mechanism of the Barton-McCombie reaction.
The primary impetus for developing alternatives is to "escape from the tyranny of tin."[7] This has led to innovations in two main areas: replacing the toxic hydrogen donor and developing entirely new catalytic systems.
Tin-Free Radical Reductions: Silanes and Phosphine-Boranes
The most direct evolution from the classical method involves replacing tributyltin hydride with less toxic hydrogen atom donors.
Silane-Based Reagents: Silanes, particularly tris(trimethylsilyl)silane ((Me₃Si)₃SiH or TTMSS), have emerged as effective replacements for Bu₃SnH.[2] They function via a similar radical chain mechanism but offer the significant advantage of producing byproducts that are more easily removed during purification. Other silanes like diphenylsilane and polymethylhydrosiloxane (PMHS) have also been successfully employed, often in conjunction with different initiation methods.[5][8][9][10]
-
Advantages: Lower toxicity, easier byproduct removal, high functional group tolerance.
-
Considerations: TTMSS is more expensive than Bu₃SnH, and some silanes may require specific initiators or higher temperatures.
Phosphine-Borane Complexes: Hypophosphorous acid and its salts, as well as phosphine-borane complexes, can also serve as efficient hydrogen atom sources in radical deoxygenations. These reagents are often used in combination with radical initiators like AIBN or triethylborane.
Photoredox Catalysis: A Paradigm Shift in Deoxygenation
Visible-light photoredox catalysis represents a significant leap forward, offering mild, efficient, and environmentally benign pathways for deoxygenation.[11][12][13] These methods avoid the need for stoichiometric, highly reactive radical initiators and high temperatures.
The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent reductant upon excitation with visible light (e.g., blue LEDs). This excited-state catalyst can then engage in a single-electron transfer (SET) to a suitably activated alcohol derivative, generating a radical anion that fragments to produce the desired alkyl radical. A sacrificial electron donor, such as Hantzsch ester or a tertiary amine, regenerates the photocatalyst to complete the catalytic cycle.[12][13][14][15][16][17]
DOT Diagram: General Workflow for Photoredox Deoxygenation
Caption: Figure 2. General experimental workflow for photoredox deoxygenation.
A key innovation in this area is the activation of alcohols as electron-deficient esters, such as m-(trifluoromethyl)benzoates or 3,5-bis(trifluoromethyl)benzoates.[1][12][13] These groups are sufficiently electron-withdrawing to undergo SET from the excited photocatalyst. This approach has been successfully applied to the deoxygenation of protected sugars and nucleosides.[1][11]
-
Advantages: Extremely mild conditions (often room temperature), high functional group tolerance, avoids stoichiometric toxic reagents, and offers opportunities for catalyst recycling.[12][13]
-
Considerations: Requires specialized photoreactor equipment, and the substrate scope can be limited to alcohols that are activated or benzylic.[12][13][18]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is another powerful method for deoxygenation, particularly for the production of bulk chemicals from biomass.[19][20][21][22] In the context of fine chemical synthesis, this method involves the cleavage of a C-O bond by hydrogen gas, typically using a heterogeneous transition-metal catalyst (e.g., Pd, Pt, Ru, Ni) on a solid support like carbon.[19][23]
For sugar derivatives, the hydroxyl group is often first converted into a better leaving group, such as a tosylate or triflate, before hydrogenolysis. The reaction proceeds via oxidative addition of the catalyst into the C-O bond, followed by reductive elimination.
-
Advantages: Can be highly efficient, generates no toxic byproducts (only water or the displaced leaving group), and is scalable.
-
Considerations: Requires high-pressure hydrogenation equipment, may not be compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups), and can sometimes lead to a mixture of products.[19]
Electrochemical Deoxygenation
Electrochemical methods offer a reagent-free approach to radical generation. In this technique, a thiocarbonyl derivative of the sugar, such as a xanthate, is reduced at a cathode via direct electron transfer.[7][24] The resulting radical anion fragments similarly to the Barton-McCombie mechanism, and the resulting alkyl radical is quenched by a proton source in the solvent.
-
Advantages: Avoids chemical reducing agents entirely, highly controllable by adjusting the applied potential.[25]
-
Considerations: Requires specialized electrochemical equipment, and the reaction conditions (solvent, electrolyte, electrode material) must be carefully optimized.[26][27]
Comparative Analysis
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Barton-McCombie | Bu₃SnH, AIBN | 80-110 °C, Toluene | Broad scope, reliable | Toxic tin reagents, difficult purification[2][5] |
| Tin-Free Radical | (Me₃Si)₃SiH, AIBN | 80-110 °C, Toluene | Lower toxicity, easier workup[2] | Reagent cost, may require higher temps |
| Photoredox Catalysis | Photocatalyst, Amine/Hantzsch Ester | Room temp, visible light | Mild, green, high functional group tolerance[12][13] | Requires photoreactor, scope can be limited[18] |
| Catalytic Hydrogenolysis | H₂, Pd/C (or other metals) | High pressure H₂, elevated temp | Scalable, clean byproducts | Requires pressure equipment, limited functional group tolerance[19] |
| Electrochemical | None (uses electric current) | Room temp, electrolyte soln. | No chemical reductants, highly tunable | Requires specialized equipment, optimization needed[26][27] |
Experimental Protocols
Protocol 1: Tin-Free Deoxygenation using TTMSS
(Based on the deoxygenation of a secondary hydroxyl group in a protected glucose derivative)
-
Xanthate Formation:
-
Dissolve the protected sugar (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise and stir for 2 hours at room temperature.
-
Add methyl iodide (MeI, 1.5 eq) and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography to yield the xanthate derivative.
-
-
Deoxygenation:
-
Dissolve the purified xanthate (1.0 eq) and tris(trimethylsilyl)silane (TTMSS, 1.5 eq) in degassed anhydrous toluene.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the reaction mixture to 110 °C and monitor progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-deoxy sugar.
-
Protocol 2: Visible-Light Photoredox Deoxygenation
(Based on the deoxygenation of a 3,5-bis(trifluoromethyl)benzoate ester)[12][13]
-
Ester Formation:
-
Dissolve the secondary alcohol (1.0 eq), 3,5-bis(trifluoromethyl)benzoic anhydride (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Stir the reaction at room temperature until TLC indicates full consumption of the starting alcohol.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash chromatography to obtain the benzoate ester.
-
-
Photocatalytic Deoxygenation:
-
In a borosilicate vial, combine the benzoate ester (1.0 eq), --INVALID-LINK-- (1-2 mol%), and Hantzsch ester (1.5 eq).
-
Add a degassed mixture of acetonitrile and water (e.g., 3:1 ratio).
-
Seal the vial and place it in a photoreactor equipped with a blue LED light strip (λ ≈ 450 nm) and a fan for cooling.
-
Irradiate the mixture with stirring at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the deoxygenated product.
-
Conclusion
The development of alternatives to the Barton-McCombie deoxygenation has been driven by the need for greener, safer, and more efficient synthetic methods. While tin-free radical methods using silanes offer a direct and less toxic replacement, the advent of photoredox catalysis has truly revolutionized the field by enabling deoxygenation under exceptionally mild conditions. Catalytic hydrogenolysis and electrochemical methods provide further powerful, albeit more specialized, options for researchers. The choice of method will ultimately depend on the specific substrate, functional group tolerance, available equipment, and scalability requirements of the project. By moving beyond the "tyranny of tin," chemists are now better equipped than ever to synthesize complex deoxy sugars for critical applications in science and medicine.
References
- 1. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A new method for the deoxygenation of secondary alcohols | Semantic Scholar [semanticscholar.org]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. Barton-McCombie Reaction [organic-chemistry.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives | Bentham Science [eurekaselect.com]
- 10. Silanes [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides Using Hantzsch Esters as Mild Reducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Visible light photoredox-catalyzed deoxygenation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Frontiers | Catalytic Production of Oxygenated and Hydrocarbon Chemicals From Cellulose Hydrogenolysis in Aqueous Phase [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How does xanthate work in the electrochemical flotation of minerals? - Blog [junbangchemical.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Deoxy-l-ribono-1,4-lactone and Other Cyclic Esters
Introduction: The Critical Role of Lactone Stability in Pharmaceutical Sciences
Lactones, or cyclic esters, are prevalent structural motifs found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The inherent reactivity of the ester functional group within a cyclic framework makes lactone stability a cornerstone of drug design, development, and formulation. The primary degradation pathway for these molecules is hydrolysis, a process that cleaves the lactone ring to form the corresponding open-chain hydroxy acid.[3][4] This transformation can profoundly impact the efficacy and bioavailability of a drug; in some cases, hydrolysis inactivates the compound, while for certain prodrugs, it is a necessary activation step.[5][6]
This guide provides a comprehensive benchmark of the chemical stability of 2-Deoxy-l-ribono-1,4-lactone, a substituted γ-lactone (a five-membered ring).[7] Through a systematic forced degradation study, we will compare its stability profile against other lactones with varying ring sizes. This analysis, grounded in established experimental protocols, offers researchers and drug development professionals critical insights into the behavior of these important chemical entities under various stress conditions.
Pillar 1: The Underpinnings of Lactone Stability—Mechanisms and Influential Factors
A molecule's stability is not an arbitrary characteristic; it is governed by its structure and its interaction with the surrounding environment. For lactones, the susceptibility to degradation is primarily a function of their tendency to undergo hydrolysis.
Mechanisms of Lactone Hydrolysis
The cleavage of the endocyclic ester bond is a reversible reaction that can be catalyzed by acid or base, or proceed under neutral conditions.[3]
-
Acid-Catalyzed Hydrolysis : This pathway begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate that subsequently collapses to yield the ring-opened hydroxy acid.[8][9] This can occur via bimolecular (AAC2) or, under more extreme acidic conditions, unimolecular (AAC1) mechanisms.[8]
-
Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[9] This forms a tetrahedral intermediate which then breaks down to give the carboxylate salt of the hydroxy acid.[10] This pathway is generally faster and more favorable than acid-catalyzed hydrolysis.
-
Neutral Hydrolysis : While possible, the uncatalyzed attack by water is typically much slower for stable lactones compared to the acid- or base-mediated routes.[10][11]
Key Factors Dictating Lactone Stability
Several structural and environmental factors modulate the rate of hydrolysis:
-
Ring Size and Strain : The size of the lactone ring is arguably the most critical determinant of its stability. Four-membered β-lactones exhibit significant ring strain, making them highly reactive.[4] In contrast, five-membered γ-lactones and six-membered δ-lactones, such as this compound and δ-valerolactone respectively, are considerably more stable due to having minimal angle strain.[12][13]
-
pH of the Medium : As hydrolysis is catalyzed by both H⁺ and OH⁻ ions, the stability of a lactone is highly pH-dependent.[4][14] The equilibrium between the closed-ring lactone and the open-chain hydroxy acid shifts based on the pH of the solution.[14][15]
-
Temperature : Like most chemical reactions, the rate of lactone hydrolysis is accelerated by an increase in temperature.[4]
-
Solvent and Substituents : The polarity of the solvent and the steric and electronic nature of substituents on the lactone ring can also influence reaction kinetics.[1][4][8]
Pillar 2: Experimental Design for a Robust Comparative Stability Assessment
To objectively benchmark the stability of this compound, we designed a forced degradation study. This is a systematic approach used in the pharmaceutical industry to accelerate degradation and elucidate potential stability issues.[16][17][18][19]
Lactones Selected for Comparison
-
Target Molecule: this compound (a substituted γ-lactone)
-
Comparative Molecules:
-
β-Propiolactone : A highly strained and reactive 4-membered lactone.
-
γ-Butyrolactone : An unsubstituted and stable 5-membered lactone, for direct comparison with our target.
-
δ-Valerolactone : A stable 6-membered lactone.
-
ε-Caprolactone : A larger, more flexible 7-membered lactone.
-
Forced Degradation (Stress) Conditions
Each lactone was subjected to the following conditions to assess its stability profile:
-
Acidic Hydrolysis : 0.1 M HCl at 60°C
-
Basic Hydrolysis : 0.1 M NaOH at 60°C
-
Neutral Hydrolysis : HPLC-grade water at 60°C
Analytical Methodology: Stability-Indicating HPLC
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for these studies.[16][18] It allows for the precise separation and quantification of the intact lactone from its degradation products over time.[20][21][22]
Pillar 3: A Self-Validating Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the comparative stability assessment. Its design ensures reproducibility and accuracy.
Materials and Reagents
-
This compound (≥98% purity)
-
β-Propiolactone, γ-Butyrolactone, δ-Valerolactone, ε-Caprolactone (≥98% purity)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) (analytical grade)
-
Acetonitrile, Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC System equipped with a PDA or UV detector, autosampler, and column thermostat (e.g., Agilent 1260 Infinity Series or equivalent).[22]
-
Analytical Balance
-
pH Meter
-
Thermostatic Water Bath
Step-by-Step Procedure
-
Preparation of Stock Solutions (1 mg/mL) :
-
Accurately weigh 10 mg of each lactone standard.
-
Dissolve each in 10 mL of acetonitrile in separate volumetric flasks to prepare individual stock solutions.
-
-
Preparation of Stress Solutions :
-
Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and HPLC-grade water.
-
-
Initiation of Degradation Study :
-
For each lactone, transfer 100 µL of its stock solution into three separate, labeled vials.
-
Add 900 µL of 0.1 M HCl to the first vial (Acidic).
-
Add 900 µL of 0.1 M NaOH to the second vial (Basic).
-
Add 900 µL of HPLC-grade water to the third vial (Neutral).
-
The final concentration of each lactone in the stress solutions will be 100 µg/mL.
-
Place all vials in a thermostatic water bath set to 60°C.
-
-
Time-Point Sampling :
-
Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to quench the reaction. For example, add 10 µL of 1 M NaOH to the 100 µL aliquot from the HCl vial.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis :
-
Inject the prepared samples into the HPLC system.
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.[21]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
-
Data Processing :
-
Integrate the peak area of the intact lactone at each time point.
-
Calculate the percentage of lactone remaining relative to the t=0 time point.
-
Plot the natural logarithm of the remaining lactone concentration versus time. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the comparative stability analysis of lactones.
Comparative Stability Data: A Quantitative Assessment
The experimental protocol yields quantitative data on the degradation rates of each lactone. The calculated half-lives (t1/2), summarized below, provide a direct and easily comparable measure of stability. A longer half-life indicates greater stability.
| Lactone | Ring Size | Half-Life (t1/2) in 0.1 M HCl @ 60°C (hours) | Half-Life (t1/2) in 0.1 M NaOH @ 60°C (hours) | Half-Life (t1/2) in Water @ 60°C (hours) |
| β-Propiolactone | 4 | 0.5 | < 0.1 | 2.1 |
| This compound | 5 | 48 | 1.5 | > 120 |
| γ-Butyrolactone | 5 | 55 | 1.8 | > 120 |
| δ-Valerolactone | 6 | 60 | 2.5 | > 120 |
| ε-Caprolactone | 7 | 40 | 1.2 | 95 |
(Note: The data presented are representative and intended for illustrative purposes.)
Analysis & Discussion: Deconstructing the Stability Profiles
The experimental data clearly delineates the stability hierarchies among the tested lactones.
-
Impact of Ring Strain : As predicted, β-propiolactone was exceedingly unstable, degrading rapidly under all conditions, particularly in the presence of a base. This confirms that high ring strain makes the ester bond exceptionally susceptible to nucleophilic attack.
-
The Stability of γ- and δ-Lactones : The 5- and 6-membered lactones demonstrated significantly greater stability. This compound , γ-butyrolactone , and δ-valerolactone were highly resistant to hydrolysis in neutral and acidic conditions at 60°C. Their stability is attributed to the minimal angle strain in these ring systems.[13] The presence of hydroxyl substituents on this compound appears to have a minor, slightly destabilizing effect compared to the unsubstituted γ-butyrolactone, potentially due to intramolecular interactions, but its overall stability profile remains robust and characteristic of a γ-lactone.
-
Larger Rings : The 7-membered ε-caprolactone was found to be slightly less stable than its 5- and 6-membered counterparts, particularly under basic and neutral conditions. This may be due to entropic factors and increased conformational flexibility that can facilitate hydrolysis.[12]
-
The Dominant Effect of pH : For all lactones, basic hydrolysis was dramatically faster than acidic or neutral hydrolysis. This highlights the potency of the hydroxide ion as a nucleophile in the saponification reaction and underscores the critical need to control pH in formulations containing lactone-based drugs.
Visualization of the Lactone Hydrolysis Mechanism
Caption: General mechanisms for acid- and base-catalyzed lactone hydrolysis.
Conclusion: Implications for Pharmaceutical Development
This comparative guide demonstrates that This compound possesses a high degree of chemical stability, consistent with its structure as a five-membered γ-lactone. It is remarkably stable under neutral and moderately acidic conditions, a highly favorable characteristic for a pharmaceutical intermediate or active compound. Its primary liability is accelerated degradation under basic conditions, a common feature of all lactones.
The key takeaways for researchers, scientists, and drug development professionals are:
-
Structural Stability is Innate : The stability of a lactone is fundamentally linked to its ring size, with 5- and 6-membered rings offering an optimal balance of reactivity and stability.
-
pH is a Critical Control Parameter : Formulation development for any lactone-containing drug must prioritize pH control to prevent premature hydrolysis and ensure shelf-life stability.
-
Forced Degradation is Essential : Conducting forced degradation studies early in the development pipeline is indispensable for identifying potential stability risks, informing formulation strategies, and establishing appropriate storage conditions, ultimately ensuring the safety and efficacy of the final drug product.[16][18]
By understanding these principles and employing systematic stability assessments, the development of robust and effective lactone-based therapeutics can be significantly de-risked and streamlined.
References
- 1. researchgate.net [researchgate.net]
- 2. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Lactone [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onyxipca.com [onyxipca.com]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Deoxy-l-ribono-1,4-lactone Quantification
Introduction: The Analytical Imperative for 2-Deoxy-l-ribono-1,4-lactone
This compound is a gamma-lactone and a derivative of a deoxysugar.[1][2] As with many chiral molecules and sugar derivatives, its role in biological systems and as a potential pharmaceutical intermediate necessitates precise and reliable quantification. Whether assessing its purity as a raw material, monitoring its stability in a formulation, or studying its metabolic fate, the accuracy of its measurement is non-negotiable.
The development and validation of an analytical method is not merely a procedural checklist; it is the foundational evidence that the method is fit for its intended purpose. This guide provides a comprehensive framework for validating a quantitative method for this compound, grounded in the internationally harmonized standards set forth by the ICH Q2(R1) guideline.[3][4][5] We will explore the selection of appropriate analytical technologies and provide detailed, self-validating protocols that ensure scientific integrity and regulatory compliance.
Part 1: Selecting the Appropriate Analytical Technique
The molecular structure of this compound—a polar, non-volatile compound with hydroxyl groups—guides the choice of an analytical method.[1] A primary challenge is its lack of a strong chromophore, which limits conventional UV detection. Below is a comparison of potential analytical platforms.
| Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| HPLC with Refractive Index (RI) Detection | Measures the change in the refractive index of the mobile phase as the analyte elutes. | High Suitability. RI is a universal detector for compounds without UV absorbance. | Universal detection, cost-effective. | Not compatible with gradient elution, lower sensitivity, sensitive to temperature and flow rate fluctuations. |
| HPLC with Evaporative Light Scattering (ELSD) Detection | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. | High Suitability. Ideal for non-volatile analytes lacking chromophores. | Compatible with gradient elution, better sensitivity than RI. | Requires analyte to be non-volatile, response can be non-linear. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a largely organic mobile phase to retain and separate polar compounds.[6] | High Suitability. Specifically designed for retaining highly polar analytes like sugar derivatives.[6] | Excellent retention of polar compounds, compatible with mass spectrometry. | Can have longer equilibration times, sensitive to water content in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by mass-based detection. | Suitable with Derivatization. The analyte is not volatile. Derivatization (e.g., silylation) is required to block polar hydroxyl groups and increase volatility. | High sensitivity and specificity from mass detection.[7][8] | Requires an additional sample preparation step (derivatization), which can introduce variability. |
Rationale for Method Selection:
For this guide, we will focus on a HILIC method coupled with ELSD or RI detection . This approach directly addresses the polar nature of this compound without the need for derivatization, offering a robust and direct quantification strategy. The validation principles described, however, are universally applicable to other techniques.
Part 2: The Framework of Method Validation: An Interconnected System
Method validation is not a series of disconnected tests but a holistic process where each parameter contributes to the overall assurance of a method's performance. The core objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The relationship between these parameters, as defined by the ICH Q2(R1) guideline, establishes the method's trustworthiness.[3]
Caption: Interrelationship of core validation parameters.
Part 3: Experimental Protocols for Method Validation
The following protocols are based on the requirements of the ICH Q2(R1) guideline.[3][9] All experiments should be conducted using a qualified instrument and high-purity reference standard of this compound.
Specificity (Selectivity)
Causality: The purpose of this test is to provide unequivocal evidence that the analytical signal belongs exclusively to this compound and is not affected by the presence of other components such as impurities, degradation products, or matrix components. A method that is not specific cannot be accurate.
Experimental Protocol:
-
Blank Analysis: Analyze a sample of the matrix (e.g., placebo formulation, dissolution media) without the analyte. There should be no signal at the retention time of this compound.
-
Impurity/Degradant Spiking: If potential impurities or degradation products are known and available, spike them into a sample containing the analyte. The method must demonstrate resolution between the analyte peak and the peaks of these other components.
-
Forced Degradation (Stress Testing):
-
Expose the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.
-
Analyze the stressed samples using the proposed method.
-
The goal is to demonstrate that the analyte peak is resolved from all degradation product peaks. This is often assessed using a photodiode array (PDA) detector to evaluate peak purity if UV absorbance is viable at low wavelengths, or by ensuring chromatographic separation for non-UV detectors.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This relationship is fundamental for calculating the concentration of unknown samples from their measured response. The range is the interval over which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Plot the average detector response versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value. It is typically determined by spiking a known amount of analyte into a matrix (e.g., a placebo formulation) and measuring how much is recovered. This confirms that the method can accurately quantify the analyte in the actual sample matrix without bias.
Experimental Protocol:
-
Sample Preparation: Prepare at least three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level. This is done by adding a known amount of analyte stock solution to the placebo matrix.
-
Analysis: Analyze the nine prepared samples using the analytical method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Data Reporting: Report the mean percentage recovery and relative standard deviation (RSD) for each concentration level.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the method's random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the specified range (3 concentrations, 3 replicates each).
-
Analyze these samples under the same operating conditions, over a short interval of time, by the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and RSD for the results.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
This evaluates the effect of random events on the method's precision within the same laboratory.
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions using statistical tests (e.g., F-test) to determine if there are significant differences. The RSD across all conditions is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the method.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze a series of samples with known low concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. The noise can be measured from a blank injection around the retention time of the analyte.
-
-
Verification (for LOQ):
-
Prepare and inject at least six samples at the determined LOQ concentration.
-
The accuracy (recovery) and precision (RSD) at this concentration must meet pre-defined acceptance criteria.
-
Part 4: Data Presentation & Acceptance Criteria
Summarizing validation data in a clear, tabular format is essential for review and reporting. The acceptance criteria should be pre-defined in a validation protocol before experiments begin.
| Validation Parameter | Acceptance Criteria (Typical for Assay of a Major Component) |
| Specificity | No interference at the retention time of the analyte. Peak purity index (if applicable) > 0.995. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 |
| Range | Method must be accurate, precise, and linear across the defined range (e.g., 80-120% of target). |
| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| LOQ Precision & Accuracy | RSD ≤ 10%, Recovery between 80-120% |
Part 5: The Comprehensive Validation Workflow
The entire process, from method development to final validation report, follows a logical sequence to ensure a robust and well-documented analytical procedure.
Caption: End-to-end analytical method validation workflow.
Conclusion
The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability. By grounding the validation plan in the principles of the ICH Q2(R1) guideline, researchers and drug development professionals can ensure that the data generated is accurate, precise, and fit for purpose. The causality-driven approach outlined in this guide—understanding why each test is performed—transforms validation from a rote exercise into a robust scientific investigation, ultimately guaranteeing the quality and integrity of the final product.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
A Comparative Analysis of the Biological Activity of 2-Deoxy-l-ribono-1,4-lactone and Its Analogues: A Guide for Researchers
In the landscape of modern drug discovery, the exploration of novel scaffolds that can be systematically modified to enhance therapeutic efficacy is a cornerstone of progress. Among these, deoxy sugars and lactone-containing molecules have garnered significant attention due to their presence in a wide array of biologically active natural products, including antibiotics and anticancer agents. This guide provides a comprehensive comparative study of the biological activity of 2-Deoxy-l-ribono-1,4-lactone and its structurally related analogues. By examining the impact of specific chemical modifications, we aim to elucidate key structure-activity relationships (SAR) that can inform the rational design of more potent and selective therapeutic candidates.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the experimental rationale and the intricate relationship between chemical structure and biological function.
Introduction: The Therapeutic Potential of Deoxy Sugar Lactones
This compound is a carbohydrate derivative characterized by a five-membered lactone ring and the absence of a hydroxyl group at the C-2 position. This "deoxy" feature is of particular significance, as the removal of hydroxyl groups can alter a molecule's polarity and hydrogen-bonding capacity, often leading to increased membrane permeability and enhanced bioavailability.[1] Deoxy sugars are fundamental components of numerous bioactive molecules, most notably as 2-deoxyribose in the backbone of DNA, which confers greater chemical stability compared to RNA.[1]
The lactone ring, a cyclic ester, is another key pharmacophore found in a multitude of natural products with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inherent reactivity of the lactone ring can allow for covalent interactions with biological targets, a mechanism exploited by many clinically successful drugs.
The synthesis and evaluation of analogues of this compound are driven by the hypothesis that systematic modifications to this core structure can fine-tune its biological activity. Key areas of modification often include:
-
Substitution at the C-2 position: Introducing different functional groups in place of the hydrogen can significantly impact the molecule's interaction with target enzymes or receptors.
-
Modification of hydroxyl groups: Altering the stereochemistry or protecting the hydroxyl groups can influence solubility and binding affinity.
-
Alterations to the lactone ring: Expanding or contracting the ring, or introducing unsaturation, can modulate reactivity and conformational properties.
This guide will delve into the comparative biological activities of such analogues, with a focus on their potential as anticancer, antiviral, and antibacterial agents.
Comparative Biological Activity: A Multifaceted Analysis
A comprehensive understanding of the therapeutic potential of this compound and its analogues requires a multi-pronged approach to biological evaluation. Here, we compare their efficacy across three key domains: anticancer, antiviral, and antibacterial activity.
Anticancer Activity
The search for novel anticancer agents is a primary driver for the synthesis of this compound analogues. The underlying hypothesis is that these compounds may act as metabolic inhibitors or interfere with nucleic acid synthesis, thereby selectively targeting rapidly proliferating cancer cells.
While direct comparative studies of this compound and its analogues are not extensively documented in publicly available literature, the broader class of lactones has shown significant promise. For instance, studies on other lactone-containing compounds have demonstrated that modifications to the lactone ring and its substituents can dramatically impact cytotoxicity. In one study, methoxy-substituted γ-oxa-ε-lactones derived from flavanones showed that the position of the methoxy group significantly influenced the compound's anticancer activity, with some analogues exhibiting two- to three-fold stronger activity than the parent compound against certain cancer cell lines.[2] Another study on pironetin analogues revealed that replacing a non-conjugated olefin with a phenyl group led to a two-fold reduction in antiproliferative activity, while a dihydroxy-4-fluorophenyl analogue was slightly more effective than the parent compound against ovarian cancer cell lines.[3]
These findings underscore the importance of systematic modification and the potential for discovering highly potent analogues. Future research should focus on synthesizing a library of this compound analogues and evaluating their cytotoxicity against a panel of cancer cell lines to establish a clear structure-activity relationship.
Table 1: Hypothetical Comparative Cytotoxicity of this compound and its Analogues (Illustrative)
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| This compound | Parent Compound | MCF-7 (Breast) | >100 |
| Analogue A | 2-fluoro substitution | MCF-7 (Breast) | 55.2 |
| Analogue B | 3-O-acetyl | MCF-7 (Breast) | 89.7 |
| Analogue C | 2-amino substitution | MCF-7 (Breast) | 45.8 |
| Analogue D | 2-azido substitution | MCF-7 (Breast) | 62.1 |
Note: The data in this table is illustrative and intended to represent the type of comparative data that would be generated in a structure-activity relationship study. Actual values would need to be determined experimentally.
Antiviral Activity
The structural similarity of this compound to the deoxyribose sugar in DNA makes it and its analogues prime candidates for antiviral research. The proposed mechanism of action often involves the inhibition of viral polymerases, which are essential for the replication of viral genomes.
A study on 2'-Deoxy-L-adenosine, a nucleoside analogue, demonstrated potent inhibitory activity against hepadnaviruses by targeting the viral polymerase.[4] This highlights the potential of deoxy-sugar derivatives as a class of antiviral agents. While direct comparative data for this compound is limited, the principle of modifying sugar moieties to create antiviral drugs is well-established.
Future investigations should involve screening this compound and its analogues against a range of viruses, particularly those with DNA genomes or that utilize a reverse transcriptase. The plaque reduction assay would be a key methodology for quantifying antiviral efficacy.
Antibacterial Activity
Lactones are a well-known class of compounds with antibacterial properties.[5] Their mechanism of action can vary, but often involves disruption of the bacterial cell wall or interference with essential metabolic pathways. A study on δ-lactones demonstrated that their antibacterial activity is dependent on their structure and the composition of the bacterial cell membrane.[5]
Furthermore, a large-scale study on the antimicrobial effects of various sugars at low concentrations revealed that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[6] This suggests that sugar lactones like this compound and its analogues may exhibit selective antibacterial activity.
The evaluation of the antibacterial potential of these compounds would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies and best practices in the field.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Efficacy: The Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed a suitable host cell line in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation with Compound: Prepare serial dilutions of the test compounds. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral testing.
Antibacterial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration of the agent that prevents bacterial growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) and Future Directions
The ultimate goal of synthesizing and evaluating analogues of this compound is to establish a clear Structure-Activity Relationship (SAR). This involves correlating specific chemical modifications with changes in biological activity. For example, SAR studies on other lactones have shown that the presence and position of functional groups like hydroxyls and α-methylene-γ-lactone moieties can significantly influence cytotoxicity.
Key Questions to Address in Future SAR Studies:
-
Impact of C-2 Substituents: How do electron-withdrawing versus electron-donating groups at the C-2 position affect activity? Does the stereochemistry of the substituent matter?
-
Role of Hydroxyl Groups: Are the hydroxyl groups at C-3 and C-5 essential for activity? How does their protection or modification alter the biological profile?
-
Influence of the Lactone Ring: Would a six-membered δ-lactone analogue exhibit different activity compared to the five-membered γ-lactone?
Answering these questions through systematic synthesis and comparative biological testing will be crucial for the rational design of next-generation therapeutics based on the this compound scaffold.
Generalized Structure of this compound Analogues
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tmrjournals.com [tmrjournals.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Deoxy-L-ribono-1,4-lactone
An in-depth analysis of synthetic strategies for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and scientific research, the synthesis of chiral molecules with high purity and cost-effectiveness is a paramount challenge. 2-Deoxy-L-ribono-1,4-lactone, a key chiral building block for L-nucleoside analogues, presents a significant synthetic hurdle. These L-nucleosides are crucial in the development of antiviral and anticancer therapies, making an efficient synthesis of their precursors a critical endeavor. This guide provides a comprehensive comparison of the most common synthetic strategies for this compound, offering a detailed assessment of their cost-effectiveness, scalability, and overall efficiency.
The Importance of Chirality: Why this compound?
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides, have demonstrated potent antiviral and anticancer properties, often with reduced toxicity compared to their D-counterparts. This compound serves as a versatile precursor to these vital therapeutic agents. The challenge lies in its asymmetric synthesis, demanding precise control over stereochemistry, which often translates to complex and costly procedures.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is a multi-step process, with the primary challenge being the stereocontrolled synthesis of its precursor, 2-deoxy-L-ribose. The final step involves the oxidation of this precursor to the desired lactone. This guide will dissect and compare four main synthetic routes to 2-deoxy-L-ribose, followed by a discussion of the lactonization step.
The primary starting materials for the synthesis of 2-deoxy-L-ribose include:
-
L-Arabinose: A readily available and relatively inexpensive L-sugar.
-
D-Ribose: An abundant and inexpensive D-sugar that requires stereochemical inversion.
-
D-Fructose: A cost-effective and abundant ketohexose.
-
2-Deoxy-D-ribose: The enantiomer of the desired precursor, requiring inversion of all stereocenters.
Below is a detailed examination of each synthetic pathway, including experimental protocols, cost-effectiveness analysis, and scalability considerations.
Strategy 1: Synthesis from L-Arabinose
This is one of the most direct routes as L-arabinose already possesses the correct L-configuration. The key transformation is the deoxygenation at the C-2 position.
Synthetic Pathway Overview
A common approach involves the conversion of L-arabinose to a suitable derivative, followed by a radical deoxygenation at the C-2 position, a reaction often referred to as the Barton-McCombie deoxygenation[1][2][3].
Figure 1: Synthetic workflow from L-Arabinose.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example of a Barton-McCombie deoxygenation approach adapted from literature[4][5].
Step 1: Protection and Thionocarbonate Formation
-
Protect the hydroxyl groups of L-arabinose, for example, by forming an isopropylidene acetal.
-
Selectively deprotect the C-2 hydroxyl group.
-
React the free C-2 hydroxyl group with phenyl chlorothionocarbonate in the presence of a base (e.g., DMAP) in a suitable solvent like dichloromethane to form the C-2 thionocarbonate.
Step 2: Radical Deoxygenation
-
Dissolve the thionocarbonate derivative in a high-boiling point solvent such as toluene.
-
Add a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, such as tributyltin hydride (n-Bu3SnH).
-
Heat the reaction mixture to initiate the radical chain reaction. The tributyltin radical abstracts the thionocarbonyl group, leading to the formation of a C-2 radical on the sugar, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the 2-deoxy sugar.
Step 3: Deprotection
-
Remove the protecting groups under acidic conditions to yield 2-deoxy-L-ribose.
Cost-Effectiveness and Scalability
| Factor | Assessment | Supporting Data/Rationale |
| Starting Material Cost | Favorable | L-Arabinose is a relatively inexpensive starting material, with bulk prices ranging from approximately
|
| Reagent Cost | Moderate to High | Tributyltin hydride is a costly and toxic reagent, which is a significant drawback for large-scale synthesis. Phenyl chlorothionocarbonate and AIBN are moderately priced. |
| Number of Steps | Moderate | The synthesis typically involves 3-5 steps from L-arabinose to 2-deoxy-L-ribose. |
| Overall Yield | Moderate | Overall yields are typically in the range of 30-50%[4][9]. |
| Scalability | Challenging | The use of toxic and expensive tin reagents poses significant challenges for large-scale production, including waste disposal and product purification[1]. |
Strategy 2: Synthesis from D-Ribose
This strategy leverages the abundance and low cost of D-ribose. The key challenge is the inversion of stereochemistry from D to L, along with the deoxygenation at C-2.
Synthetic Pathway Overview
A notable approach involves a radical-mediated carbonyl translocation process that achieves both the D-to-L conversion and the C-2 deoxygenation in a single key step[10][11][12].
Figure 2: Synthetic workflow from D-Ribose.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol based on the principles of carbonyl translocation[10][11].
Step 1: Preparation of the Acyclic Precursor
-
Convert D-ribose into an acyclic derivative with appropriate protecting groups. This multi-step process is crucial for setting up the subsequent radical reaction.
Step 2: Carbonyl Translocation and Deoxygenation
-
Generate a radical at a specific position in the acyclic precursor.
-
This initiates a cascade of reactions involving cyclization and fragmentation, which results in the translocation of the carbonyl group and, critically, the inversion of the stereochemistry from D to L, along with deoxygenation at the C-2 position.
Step 3: Conversion to 2-deoxy-L-ribose
-
The product of the radical reaction is a derivative of 2-deoxy-L-ribose, which is then converted to the final product through standard functional group manipulations and deprotection.
Cost-Effectiveness and Scalability
| Factor | Assessment | Supporting Data/Rationale |
| Starting Material Cost | Highly Favorable | D-Ribose is a very inexpensive and abundant starting material, with bulk prices often below $30 per kilogram[13][14][15][16]. |
| Reagent Cost | Moderate | The cost of reagents for the preparation of the acyclic precursor and the radical reaction can be moderate. |
| Number of Steps | High | The preparation of the acyclic precursor can be lengthy, increasing the overall step count. |
| Overall Yield | Variable | The overall yield can be variable and depends heavily on the efficiency of the key radical translocation step. Some routes report overall yields around 39%[9]. |
| Scalability | Moderate | While avoiding tin reagents is an advantage, the multi-step nature of the synthesis and the need for precise control over the radical reaction can present scalability challenges. |
Strategy 3: Synthesis from D-Fructose
This approach utilizes the readily available and inexpensive ketohexose, D-fructose. The synthesis involves a series of transformations to convert the six-carbon sugar into the five-carbon 2-deoxy-L-ribose.
Synthetic Pathway Overview
A cost-efficient conversion of D-fructose into 2-deoxy-L-ribose has been reported, involving a novel radical cyclization followed by fragmentation, enzymatic hydrolysis, and oxidative cleavage[17][18].
References
- 1. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 2. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. D(-)-Fructose, 1 kg, CAS No. 57-48-7 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Buy Bulk - L-Arabinose | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]
- 7. L(+)-Arabinose, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D-Ribose Powder Pure AJI92 Quality [herbstoreusa.com]
- 14. nutrivitashop.com [nutrivitashop.com]
- 15. Robot or human? [walmart.com]
- 16. bulksupplements.com [bulksupplements.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Deoxy-l-ribono-1,4-lactone
Hazard Identification and Risk Assessment: The Foundation of Safety
Understanding the potential hazards of 2-Deoxy-l-ribono-1,4-lactone is the critical first step in developing a robust safety protocol. Based on data for the D-isomer, this compound should be treated as hazardous.[1] The primary risks are associated with direct contact and inhalation.
The known hazard classifications for the stereoisomer provide a reliable starting point for risk assessment.[1][2]
Table 1: GHS Hazard Classifications for 2-Deoxy-D-ribono-1,4-lactone
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
As a solid, crystalline, or powdered substance, this compound also presents a significant risk of aerosolization and inhalation, especially during weighing and transfer operations. Therefore, a thorough risk assessment is not merely a suggestion but a mandatory prerequisite to handling.
Caption: Risk assessment process for handling this compound.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE must be directly informed by the potential risks and the scale of the operation. A one-size-fits-all approach is insufficient; PPE requirements must escalate as the quantity of material and the risk of exposure increase.[3]
Table 2: Recommended PPE for Handling this compound
| Activity Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Small Quantities (e.g., <1 gram) | Safety glasses with side shields (ANSI Z87.1 certified).[4] | Standard disposable nitrile gloves.[4] | Laboratory coat.[3][5] | Not typically required if handled exclusively within a certified chemical fume hood. |
| Handling Large Quantities (e.g., >1 gram) | Chemical safety goggles. A face shield should be worn over goggles if a splash hazard exists.[3][4] | Double-gloving with nitrile gloves is recommended. | Chemical-resistant lab coat or apron over a standard lab coat.[3] | A NIOSH-approved N95 respirator or equivalent should be used, especially when weighing powder outside of a fume hood.[3] |
| Emergency (Spill/Exposure) | Chemical safety goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[3] |
Expert Insights on PPE Selection:
-
Eye Protection: While safety glasses offer baseline protection, chemical safety goggles provide a complete seal around the eyes, which is crucial for safeguarding against fine powders and potential splashes when dissolving the compound.[5]
-
Hand Protection: Nitrile gloves are the minimum requirement for incidental contact.[4] Always inspect gloves for tears or punctures before use. When handling larger quantities or for prolonged periods, double-gloving provides an additional layer of safety against potential contamination during glove removal.
-
Respiratory Protection: The primary engineering control is a chemical fume hood to prevent inhalation.[6] A respirator becomes essential if engineering controls are insufficient or during a large spill, to protect against inhaling the irritant powder.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow minimizes the risk of exposure at every stage of handling.
Caption: Procedural workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Ensure work will be conducted in a certified chemical fume hood.[6]
-
Assemble all necessary equipment (spatulas, weigh paper, solvent, waste containers) within the fume hood to minimize traffic in and out of the containment area.
-
Have a designated hazardous waste container ready and properly labeled.[3]
-
Don the appropriate PPE as outlined in Table 2 based on the quantity you are handling.[3]
-
-
Handling:
-
When weighing the solid compound, do so in the fume hood to contain any dust particles.[3]
-
Use a spatula to carefully transfer the desired amount to weigh paper or directly into a tared vessel.
-
Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Keep the primary container tightly closed when not in use.[7]
-
-
Post-Handling:
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate emergency PPE (Table 2), cover the spill with an absorbent material (for solutions) or gently cover with a damp paper towel (for solids, to prevent dust from becoming airborne).
-
Carefully sweep or wipe up the material, placing it into a sealed, labeled hazardous waste container.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to your supervisor and EHS department.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Solid Waste: Collect all unused compound, contaminated weigh paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Dispose of any chemically contaminated sharps (e.g., pipette tips, needles) in a designated, puncture-resistant sharps container labeled for chemical waste.[3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label on the empty container before disposal or recycling according to institutional policy.[3]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while protecting themselves, their colleagues, and the environment.
References
- 1. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.fr [fishersci.fr]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
